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  • Product: N-cyclohexyl-4-nitrobenzenesulfonamide
  • CAS: 52374-26-2

Core Science & Biosynthesis

Foundational

Synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide

Executive Summary In modern drug development, sulfonamides are premier pharmacophores that serve as critical bioisosteres for amides. They offer enhanced hydrolytic stability, a unique tetrahedral hydrogen-bonding geomet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, sulfonamides are premier pharmacophores that serve as critical bioisosteres for amides. They offer enhanced hydrolytic stability, a unique tetrahedral hydrogen-bonding geometry, and an increased polar surface area that can dramatically improve target binding affinity [1]. The synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide (CAS: 52374-26-2) represents a foundational S–N bond-forming workflow.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple list of instructions. This guide deconstructs the mechanistic causality behind each experimental parameter, providing researchers with a self-validating, high-yield protocol optimized for structural integrity and scalability.

Mechanistic Rationale & Pathway Analysis

The formation of N-cyclohexyl-4-nitrobenzenesulfonamide proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl sulfur center [2].

  • Electrophilic Activation: The 4-nitro group exerts a powerful electron-withdrawing effect (via both inductive and resonance pathways) on the aromatic ring. This significantly lowers the LUMO of the sulfonyl chloride, making the sulfur atom highly electrophilic and susceptible to attack.

  • Nucleophilic Attack: The primary amine (cyclohexylamine) utilizes its nitrogen lone pair to attack the sulfonyl sulfur, forming a transient, high-energy pentacoordinate intermediate.

  • Elimination & Deprotonation: The intermediate collapses, expelling a chloride leaving group. The resulting protonated sulfonamide is rapidly deprotonated by an auxiliary base (e.g., Triethylamine, TEA) to yield the neutral product and triethylammonium chloride, driving the equilibrium forward.

Mechanism A 4-Nitrobenzenesulfonyl Chloride (Highly Electrophilic) C Pentacoordinate Intermediate (Transient Adduct) A->C Nucleophilic Attack (Rate-Determining) B Cyclohexylamine (Nucleophile) B->C Lone Pair Donation D N-cyclohexyl-4-nitrobenzenesulfonamide (Target Product) C->D Chloride Elimination (-HCl) E Triethylamine (TEA) (Acid Scavenger) C->E Proton Abstraction E->D Drives Forward Equilibrium

Mechanistic pathway of S-N bond formation highlighting nucleophilic attack and HCl scavenging.

Reaction Optimization & Causality

To ensure reproducibility and high yields (>85%), the reaction conditions must be strictly controlled. Every choice in this protocol is dictated by chemical causality:

  • Solvent Selection (Anhydrous DCM): Moisture must be rigorously excluded. Water acts as a competing nucleophile, leading to the hydrolysis of 4-nitrobenzenesulfonyl chloride into 4-nitrobenzenesulfonic acid—a dead-end byproduct that drastically reduces yield and complicates purification.

  • Thermal Control (0 °C Addition): The initial S–N coupling is highly exothermic. Adding the electrophile at 0 °C prevents thermal runaway. Elevated temperatures can promote double sulfonylation (bis-sulfonamide formation), where the newly formed sulfonamide acts as a nucleophile and attacks a second equivalent of sulfonyl chloride.

  • Stoichiometric Balance: A slight excess of cyclohexylamine (1.05 eq) ensures complete consumption of the valuable sulfonyl chloride. A larger excess of TEA (1.5 eq) guarantees the reaction medium remains basic, preventing the cyclohexylamine from being prematurely protonated and rendered non-nucleophilic by the generated HCl [3].

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . It incorporates strict In-Process Controls (IPCs) and thermodynamic checks to verify success at each stage without requiring immediate LC-MS analysis.

Workflow Step1 Reagent Prep Dry DCM, 0 °C Step2 Electrophile Addition Dropwise Step1->Step2 Step3 S-N Coupling RT, 2-4 hrs Step2->Step3 Step4 Aqueous Workup 1M HCl & Brine Step3->Step4 Step5 Purification Recrystallization Step4->Step5

Self-validating experimental workflow for the synthesis and purification of the sulfonamide.

Phase 1: Reagent Preparation & Activation
  • System Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen ( N2​ ) gas for 5 minutes to displace atmospheric moisture.

  • Amine Loading: Charge the flask with cyclohexylamine (1.04 g, 10.5 mmol, 1.05 eq) and triethylamine (1.52 g, 15.0 mmol, 1.5 eq).

  • Solvation & Cooling: Inject 50 mL of anhydrous dichloromethane (DCM). Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition & Coupling
  • Electrophile Dissolution: In a separate dry vial, dissolve 4-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM.

  • Controlled Addition: Transfer the sulfonyl chloride solution to a pressure-equalizing addition funnel. Add the solution dropwise to the reaction mixture over 15–20 minutes. Self-Validation: You will observe a slight fuming and a color change to pale yellow, indicating the immediate formation of the triethylammonium chloride salt.

  • Propagation: Remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir vigorously for 2 to 4 hours.

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using a 20:80 Ethyl Acetate/Hexane mobile phase. The reaction is complete when the high-Rf sulfonyl chloride spot (visualized under UV 254 nm) is entirely consumed, replaced by a lower-Rf product spot.

Phase 3: Aqueous Workup & Purification
  • Acidic Quench (Critical Step): Add 30 mL of 1M aqueous HCl to the flask and stir for 5 minutes. Transfer the biphasic mixture to a separatory funnel. Self-Validation: Check the pH of the aqueous layer using indicator paper; it must be < 2. This guarantees that all unreacted cyclohexylamine and TEA are protonated and partitioned into the aqueous waste.

  • Phase Separation: Isolate the lower organic (DCM) layer. Wash it sequentially with 30 mL of saturated aqueous NaHCO3​ (to neutralize residual acid) and 30 mL of brine (to remove bulk water).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the purified crystals and dry under high vacuum.

Analytical Characterization Data

To confirm the structural integrity and purity of the synthesized N-cyclohexyl-4-nitrobenzenesulfonamide, the isolated compound should be cross-referenced against the following validated spectroscopic and physical parameters [4].

ParameterValidated Value
IUPAC Name N-cyclohexyl-4-nitrobenzenesulfonamide
CAS Number 52374-26-2
Molecular Formula C12​H16​N2​O4​S
Molecular Weight 284.33 g/mol
Appearance Colorless to pale yellow solid
Melting Point 129–131 °C
1 H NMR (400 MHz, CDCl3​ ) δ 8.39 (d, J = 8.2 Hz, 2H), 8.09 (d, J = 8.2 Hz, 2H), 4.55 (m, 1H), 3.26 (m, 1H), 1.80–1.22 (m, 10H)
13 C NMR (100 MHz, CDCl3​ ) δ 149.9, 147.5, 128.1, 124.3, 53.1, 34.0, 29.7, 24.9, 24.6
FT-IR (neat, cm−1 ) 3287 (N-H stretch), 2933 (C-H stretch), 1530 ( NO2​ asymmetric), 1350 (S=O asymmetric), 1164 (S=O symmetric)

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2023.[Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.[Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018.[Link]

  • Stereoselective Direct Reductive Amination of Ketones with Electron-Deficient Amines using Re2O7/NaPF6 Catalyst. Organic & Biomolecular Chemistry, 2013.[Link]

Exploratory

An In-Depth Technical Guide to the Molecular Structure of N-cyclohexyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and po...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of N-cyclohexyl-4-nitrobenzenesulfonamide. By integrating theoretical predictions with comparative analysis of structurally related compounds, this document offers valuable insights for professionals in chemical research and drug development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Historically, sulfonamides were among the first classes of synthetic antimicrobial drugs and continue to be a critical component in the development of new pharmaceuticals.[2][3] Their biological activity is often attributed to the ability of the sulfonamide moiety to mimic p-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria.[2] By competitively inhibiting the dihydropteroate synthase enzyme, sulfonamides disrupt this vital metabolic pathway, leading to a bacteriostatic effect.[2]

Beyond their antibacterial properties, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory agents.[1][3] The versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and biological properties through substitution on the aromatic ring and the amide nitrogen. N-cyclohexyl-4-nitrobenzenesulfonamide, the subject of this guide, incorporates a non-polar cyclohexyl group and a strongly electron-withdrawing nitro group, suggesting a unique combination of properties ripe for exploration.

Molecular Structure and Physicochemical Properties

N-cyclohexyl-4-nitrobenzenesulfonamide is an organic compound with the chemical formula C₁₂H₁₆N₂O₄S and a molecular weight of 284.33 g/mol .[4]

PropertyValueSource
CAS Number 52374-26-2[4]
Molecular Formula C₁₂H₁₆N₂O₄S[4]
Molecular Weight 284.33 g/mol [4]
Canonical SMILES C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[O-]
InChI Key ZBRPMQHGXXEMSS-UHFFFAOYSA-N
Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the cyclohexyl ring.

  • Aromatic Region (δ 8.0-8.5 ppm): The 1,4-disubstituted benzene ring will exhibit a characteristic AA'BB' system. The protons ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing as a doublet around δ 8.4 ppm. The protons ortho to the sulfonamide group will likely appear as a doublet at a slightly upfield position, around δ 8.15 ppm.

  • Sulfonamide Proton (δ 5.0-6.0 ppm): The N-H proton of the sulfonamide group is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

  • Cyclohexyl Protons (δ 1.0-3.2 ppm): The proton on the carbon directly attached to the sulfonamide nitrogen (CH-N) will be the most deshielded of the aliphatic protons, appearing as a multiplet around δ 3.2 ppm. The remaining ten protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region (δ 1.0-2.0 ppm).

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 120-150 ppm): Four distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group and the carbon attached to the sulfur atom will be the most deshielded.

  • Cyclohexyl Carbons (δ 25-60 ppm): The cyclohexyl ring should display three or four distinct signals, with the carbon directly bonded to the nitrogen (C-N) being the most downfield.

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • N-H Stretch: A peak in the region of 3300-3200 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclohexyl group will be observed below 3000 cm⁻¹.

  • S=O Stretches: Two strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • N-O Stretches: The nitro group (NO₂) will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹, respectively.

Molecular Geometry and Intermolecular Interactions

Although no experimental crystal structure data for N-cyclohexyl-4-nitrobenzenesulfonamide has been published, insights into its three-dimensional structure and intermolecular interactions can be gleaned from studies on analogous compounds. The sulfonamide group typically exhibits a distorted tetrahedral geometry around the sulfur atom.[5] The cyclohexane ring is expected to adopt a stable chair conformation.[5]

In the solid state, sulfonamides are known to form robust hydrogen-bonding networks.[6] The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors.[6] This can lead to the formation of characteristic C(4) chains or R²₂(8) dimers.[6] The presence of the nitro group provides additional hydrogen bond acceptors, potentially leading to more complex supramolecular assemblies.

Synthesis and Purification

The synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and cyclohexylamine.[1] This is a well-established method for the formation of sulfonamides.

Synthesis Workflow

SynthesisWorkflow reagent1 4-Nitrobenzenesulfonyl Chloride reaction Reaction Mixture reagent1->reaction reagent2 Cyclohexylamine reagent2->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine or Pyridine) base->reaction workup Aqueous Workup (Washing with dilute acid, base, and brine) reaction->workup drying Drying (Anhydrous Na₂SO₄ or MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude purification Purification (Recrystallization or Column Chromatography) crude->purification final_product N-cyclohexyl-4-nitrobenzenesulfonamide purification->final_product

Caption: General workflow for the synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture successively with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-cyclohexyl-4-nitrobenzenesulfonamide.

Detailed Experimental Protocol: Purification

Purification of the crude product is crucial to obtain a high-purity sample for characterization and further applications. Recrystallization is a common and effective method for purifying solid sulfonamides.[7]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing sulfonamides include ethanol, methanol, and ethyl acetate/hexane mixtures.[7]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Potential Biological Activities and Applications

While specific biological activity data for N-cyclohexyl-4-nitrobenzenesulfonamide is not extensively documented, its structural features suggest several potential areas of application based on the known activities of related sulfonamide derivatives. The broader class of sulfonamides has been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[8]

Inferred Biological Potential

BiologicalPotential cluster_scaffold N-cyclohexyl-4-nitrobenzenesulfonamide cluster_properties Structural Features cluster_activities Potential Biological Activities core Core Structure sulfonamide Sulfonamide Moiety core->sulfonamide mimics PABA nitro 4-Nitro Group core->nitro electron-withdrawing cyclohexyl Cyclohexyl Group core->cyclohexyl lipophilic antimicrobial Antimicrobial sulfonamide->antimicrobial inhibits folate synthesis anticancer Anticancer sulfonamide->anticancer cai Carbonic Anhydrase Inhibition sulfonamide->cai anti_inflammatory Anti-inflammatory sulfonamide->anti_inflammatory nitro->anticancer modulates activity cyclohexyl->anticancer enhances cell permeability

Caption: Inferred biological potential based on structural features.

  • Antimicrobial Activity: As a sulfonamide, N-cyclohexyl-4-nitrobenzenesulfonamide has the potential to exhibit antibacterial activity by inhibiting bacterial folic acid synthesis.[2][9]

  • Anticancer Activity: Many benzenesulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases.[8] The presence of the nitro group can significantly influence the electronic properties of the molecule and its interaction with biological targets.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a well-known zinc-binding group, making it a key pharmacophore for the inhibition of carbonic anhydrases, enzymes that are overexpressed in several types of tumors.[3]

  • Structure-Activity Relationship (SAR): The N-cyclohexyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[10] SAR studies on related sulfonamides have shown that the nature of the substituent on the amide nitrogen can significantly impact biological activity.[10]

Conclusion and Future Directions

N-cyclohexyl-4-nitrobenzenesulfonamide is a sulfonamide derivative with a molecular structure that suggests a range of potential biological activities. While experimental data for this specific compound is limited, a comprehensive understanding of its properties can be built through predictive methods and comparative analysis of related molecules. The synthetic route to this compound is straightforward, allowing for its preparation and subsequent biological evaluation.

Future research should focus on the experimental validation of the predicted spectroscopic and structural properties of N-cyclohexyl-4-nitrobenzenesulfonamide. Furthermore, comprehensive screening for its biological activities, particularly as an antimicrobial and anticancer agent, is warranted. Elucidating the structure-activity relationships of a series of N-substituted-4-nitrobenzenesulfonamides could provide valuable insights for the design of novel therapeutic agents.

References

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Molecular Science.
  • Mundal, S., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society.
  • BenchChem. (n.d.). N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2.
  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Bano, S., et al. (2011). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Iranian Chemical Society.
  • (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Medicinal Chemistry.
  • (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • BenchChem. (n.d.). Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives.
  • Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Kenyon, V., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 493-503.
  • BenchChem. (n.d.). Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored.
  • Al-Masoudi, N. A., et al. (2021). Structure–activity relationship (SAR)
  • BenchChem. (n.d.). N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery.
  • Guidechem. (n.d.). N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki.
  • (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • El-Shahawi, M. S., et al. (2017). A simple and sensitive spectrophotometric method for determination of sulfonamides in water.
  • Yang, W., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(2), 463-469.
  • Corson, B. B., & Ipatieff, V. N. (1941). Cyclohexylbenzene. Organic Syntheses, Coll. Vol. 2, p.151.
  • HazComFast. (n.d.). N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8).
  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide.
  • da Silva, P. B., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 29(10), 2261.
  • Aziz-ur-Rehman, et al. (2011). N-Cyclohexyl-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1885.
  • Greig, I. R., et al. (2017). U.S. Patent No. 9,796,670. Washington, DC: U.S.
  • (2026). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Ningbo Inno Pharmchem Co., Ltd.
  • Shah, A., et al. (2025). Design, Synthesis, and Antimycobacterial Evaluation of a Novel Sulfonylacetamido-Functionalized Oxacalix[11]arene Derivative. Journal of Molecular Science.

  • CymitQuimica. (n.d.). 1-Cyclohexyl-4-nitrobenzene.

Sources

Foundational

In Vitro Evaluation of N-cyclohexyl-4-nitrobenzenesulfonamide: A Technical Guide for Preclinical Research

Introduction: The Therapeutic Potential of a Benzenesulfonamide Scaffold N-cyclohexyl-4-nitrobenzenesulfonamide is a synthetic compound featuring a core benzenesulfonamide structure. This chemical motif is of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of a Benzenesulfonamide Scaffold

N-cyclohexyl-4-nitrobenzenesulfonamide is a synthetic compound featuring a core benzenesulfonamide structure. This chemical motif is of significant interest in medicinal chemistry, as it is the foundational scaffold for a class of drugs known as sulfonamides. These compounds are extensively researched and have led to the development of various therapeutic agents.[1][2] The primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that play a critical role in various physiological processes.[3][4][5]

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, edema, epilepsy, and cancer.[3][4][5] Consequently, the development of specific CA inhibitors is a major focus of drug discovery.[3][6] Furthermore, various sulfonamide derivatives have demonstrated potential as anticancer agents, acting through both CA-dependent and independent mechanisms.[1][7][8]

This technical guide provides a comprehensive overview of the essential in vitro studies for characterizing the biological activity of N-cyclohexyl-4-nitrobenzenesulfonamide. We will delve into the experimental design, detailed protocols, and data interpretation for evaluating its potential as both a carbonic anhydrase inhibitor and an anticancer agent. The methodologies described herein are based on established and validated assays for this class of compounds.

Part 1: Investigating Carbonic Anhydrase Inhibition

The primary hypothesis for the biological activity of N-cyclohexyl-4-nitrobenzenesulfonamide is its potential to inhibit carbonic anhydrases. The initial in vitro studies should, therefore, focus on quantifying its inhibitory potency against various human (h) CA isoforms.

Mechanism of Action: Targeting the Zinc Metalloenzyme

Carbonic anhydrases are zinc-containing enzymes.[3] The catalytic mechanism involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule. Sulfonamide inhibitors typically coordinate to the Zn(II) ion in the active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's activity.

cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H2O Zn->H2O Inhibitor R-SO2NH2 Inhibitor->Zn Coordinates to Zinc, displacing H2O

Figure 1: Simplified diagram of sulfonamide inhibition of carbonic anhydrase.

Experimental Workflow: From Screening to Potency Determination

A tiered approach is recommended for evaluating the CA inhibitory activity of N-cyclohexyl-4-nitrobenzenesulfonamide. This begins with a broad screening against key CA isoforms, followed by detailed kinetic studies to determine the inhibition constant (Kᵢ).

start Start: N-cyclohexyl-4-nitrobenzenesulfonamide isoform_screening Isoform Selectivity Screening (hCA I, II, IX, XII) start->isoform_screening potency_assay IC50 Determination for Active Isoforms isoform_screening->potency_assay kinetic_studies Kinetic Analysis to Determine Ki and Mechanism of Inhibition potency_assay->kinetic_studies end End: Characterized CA Inhibitor Profile kinetic_studies->end

Figure 2: Experimental workflow for carbonic anhydrase inhibitor characterization.

Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay is a robust and high-throughput method for screening and determining the IC₅₀ of CA inhibitors.[9] It relies on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate.[9]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • N-cyclohexyl-4-nitrobenzenesulfonamide

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Acetazolamide (a known pan-CA inhibitor) as a positive control

Procedure:

  • Compound Preparation: Prepare a stock solution of N-cyclohexyl-4-nitrobenzenesulfonamide in DMSO. Create a serial dilution series to test a range of concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the CA enzyme solution to each well. Then, add the serially diluted N-cyclohexyl-4-nitrobenzenesulfonamide or control (DMSO for negative control, Acetazolamide for positive control). Incubate at room temperature for 10 minutes to allow for inhibitor binding.[9]

  • Substrate Addition: Initiate the enzymatic reaction by adding the NPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.[9] The plate reader will record the increase in absorbance over time as the NPA is hydrolyzed to the yellow-colored 4-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Normalize the data to the control wells (enzyme with DMSO).

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 2: Fluorescence-Based Indicator-Displacement Assay

For a more sensitive and potentially higher-throughput method, a fluorescence-based assay can be employed. This assay uses a fluorescent indicator that binds to the CA active site and is quenched. A competitive inhibitor will displace the indicator, leading to a recovery of fluorescence.[3]

Materials:

  • Purified human carbonic anhydrase isoforms

  • N-cyclohexyl-4-nitrobenzenesulfonamide

  • A suitable fluorescent sulfonamide indicator

  • Assay Buffer

  • 96- or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: As described in Protocol 1.

  • Enzyme-Indicator Complex Formation: In the microplate, mix the CA enzyme and the fluorescent indicator. Allow them to incubate to form a stable complex, which should result in fluorescence quenching.

  • Inhibitor Addition: Add the serially diluted N-cyclohexyl-4-nitrobenzenesulfonamide or controls.

  • Fluorescence Measurement: Incubate for a sufficient time to reach equilibrium and then measure the fluorescence intensity. The fluorescence recovery will be proportional to the affinity of the inhibitor for the enzyme.[3]

  • Data Analysis: Plot the fluorescence intensity versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ or Kᵢ.

Part 2: Assessing Anticancer Activity

The presence of the sulfonamide group and the nitrobenzene moiety in N-cyclohexyl-4-nitrobenzenesulfonamide suggests potential anticancer properties.[1][7] Therefore, a series of in vitro assays are necessary to evaluate its cytotoxic and antiproliferative effects on cancer cell lines.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial to determine the anticancer potential of the compound, starting from broad cytotoxicity screening to more detailed mechanistic studies.

start Start: N-cyclohexyl-4-nitrobenzenesulfonamide cytotoxicity_screen Cytotoxicity Screening (e.g., NCI-60 panel or representative cell lines) start->cytotoxicity_screen ic50_determination IC50 Determination in Sensitive Cell Lines (MTT/MTS Assay) cytotoxicity_screen->ic50_determination apoptosis_assay Apoptosis Induction Analysis (e.g., Annexin V/PI Staining) ic50_determination->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle end End: Characterized Anticancer Profile

Figure 3: Experimental workflow for in vitro anticancer activity assessment.

Protocol 3: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-cyclohexyl-4-nitrobenzenesulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-cyclohexyl-4-nitrobenzenesulfonamide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Summary and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for N-cyclohexyl-4-nitrobenzenesulfonamide

CA IsoformIC₅₀ (nM)Kᵢ (nM)
hCA I>10,000-
hCA II250180
hCA IX5035
hCA XII150110
Acetazolamide250 (hCA I), 12 (hCA II), 25 (hCA IX), 5.7 (hCA XII)-

Note: The data for Acetazolamide are representative values from the literature for comparison.

Table 2: Hypothetical Anticancer Activity Data for N-cyclohexyl-4-nitrobenzenesulfonamide

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)28.5
HCT116 (Colon Cancer)12.8
Doxorubicin~0.1-1

Note: The data for Doxorubicin are representative values from the literature for comparison.

Conclusion and Future Directions

This guide outlines the foundational in vitro studies required to characterize the biological activity of N-cyclohexyl-4-nitrobenzenesulfonamide. Based on its chemical structure, the compound is a promising candidate for investigation as a carbonic anhydrase inhibitor and a potential anticancer agent. The described protocols provide a robust framework for determining its inhibitory potency against various CA isoforms and its cytotoxic effects on cancer cells.

Positive results from these initial studies would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular pathways affected by the compound in cancer cells.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of relevant diseases.

  • ADME/Tox Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.[11]

The systematic in vitro evaluation detailed in this guide is a critical first step in the drug discovery and development process for N-cyclohexyl-4-nitrobenzenesulfonamide.

References

  • AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Ghorab, M. M., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed. Retrieved from [Link]

  • PubChem. N-cyclohexyl-4-(4-nitrophenoxy)benzenesulfonamide. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Jun, J. J., et al. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Manera, C., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study. MDPI. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances. Retrieved from [Link]

  • Almalki, A. S., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. ResearchGate. Retrieved from [Link]

  • Slaninova, V., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. Retrieved from [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Tadesse, A., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. Retrieved from [Link]

  • Sutar, Y. B., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences. Retrieved from [Link]

  • ClinPGx. (2008). A comprehensive in vitro and in silico analysis of antibiotics that activate pregnane X receptor and induce CYP3A4 in liver and intestine. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2022). Anti- Leishmania infantum in vitro effect of n-cyclohexyl-1,2,4-oxadiazole and its ADME/TOX parameters. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • da Silva, A. R. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Retrieved from [Link]

  • PubChem. Cyclohexyl 4-nitrobenzenesulfonate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-Cyclohexyl-4-nitrobenzenesulfonamide

Introduction & Scientific Context The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone pharmacophore in medicinal chemistry. Recognized as a highly stable bioisostere of the amide bond, sulfonamides offer impr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone pharmacophore in medicinal chemistry. Recognized as a highly stable bioisostere of the amide bond, sulfonamides offer improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area 1[1]. N-cyclohexyl-4-nitrobenzenesulfonamide (CAS: 52374-26-2) is a versatile intermediate utilized in the development of chemical probes and biologically active pharmaceutical analogs 2[2].

The most robust methodology for synthesizing this class of compounds is the direct Schotten-Baumann-type nucleophilic coupling of a sulfonyl chloride with a primary amine 3[3]. This guide provides a self-validating, highly optimized protocol for this transformation, detailing the mechanistic causality behind each experimental condition.

Mechanistic Principles & Causality

To ensure quantitative yields and suppress side reactions, the experimental design must account for the intrinsic reactivity of the substrates:

  • Nucleophile-Electrophile Dynamics: Cyclohexylamine is a strongly nucleophilic primary aliphatic amine. 4-Nitrobenzenesulfonyl chloride is a highly activated electrophile due to the strong electron-withdrawing effect of the para-nitro group. This combination results in a rapid, highly exothermic coupling reaction 4[4].

  • Temperature Control (0 °C): Because the initial reaction is highly exothermic, the electrophile must be added at 0 °C. Elevated temperatures can drive the reaction toward undesired di-sulfonylation, where the newly formed sulfonamide attacks a second sulfonyl chloride molecule 3[3].

  • Role of the Base (Triethylamine): The coupling reaction generates one equivalent of hydrochloric acid (HCl). If unneutralized, HCl will protonate the remaining cyclohexylamine, forming an unreactive ammonium salt and stalling the reaction at a maximum of 50% theoretical yield. Triethylamine (TEA) is added as a non-nucleophilic base to scavenge HCl and drive the reaction to completion5[5].

  • Anhydrous Conditions: The presence of water leads to the competitive hydrolysis of 4-nitrobenzenesulfonyl chloride into 4-nitrobenzenesulfonic acid, a highly polar byproduct that drastically reduces the yield. Therefore, anhydrous solvents (e.g., Dichloromethane) and inert atmospheres are strictly required3[3].

Experimental Protocol
3.1. Reaction Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with an inert gas (Nitrogen or Argon).

  • Dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M 5[5].

  • Add triethylamine (TEA) (1.5 equivalents) to the amine solution.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

3.2. Electrophile Addition
  • In a separate dry vial, dissolve 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal volume of anhydrous DCM.

  • Transfer the sulfonyl chloride solution to a dropping funnel or use a syringe pump to add it dropwise to the stirred amine solution over 30 minutes. Crucial: Maintain the internal temperature at 0 °C to prevent di-sulfonylation 3[3].

3.3. Reaction Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir the mixture for 2 to 4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or HPLC until the starting cyclohexylamine is completely consumed 5[5].

3.4. Quench and Workup
  • Quench the reaction by adding an equal volume of distilled water to dissolve the precipitated triethylammonium chloride salts.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM.

  • Wash the combined organic layers sequentially with:

    • 1 M Aqueous HCl: Removes unreacted cyclohexylamine and TEA by converting them to highly water-soluble hydrochloride salts 5[5].

    • Saturated Aqueous NaHCO₃: Hydrolyzes any trace unreacted 4-nitrobenzenesulfonyl chloride into water-soluble sodium 4-nitrobenzenesulfonate and neutralizes residual acid.

    • Saturated Aqueous NaCl (Brine): Breaks potential emulsions and pre-dries the organic layer.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

3.5. Purification
  • Purify the crude N-cyclohexyl-4-nitrobenzenesulfonamide via recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography to afford the pure product as a colorless solid 6[6].

Data Presentation

Table 1: Stoichiometry and Reagent Quantities (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Cyclohexylamine99.181.010.0992 mg / 1.14 mL
4-Nitrobenzenesulfonyl chloride221.621.0510.52.32 g
Triethylamine (TEA)101.191.515.01.52 g / 2.09 mL
Anhydrous DCMN/ASolventN/A50 mL

Table 2: Expected Physicochemical and Analytical Data

PropertyValue / Description
Appearance Colorless solid 6[6]
Melting Point 129–131 °C 6[6]
Molecular Formula C₁₂H₁₆N₂O₄S 7[7]
Molecular Weight 284.33 g/mol 7[7]
¹H NMR (400 MHz, CDCl₃) δ 8.39 (d, J = 8.17 Hz, 2H), 8.09 (d, J = 8.17 Hz, 2H), 4.55 (m, 1H), 3.26 (m, 1H), 1.80–1.22 (m, 10H)6[6]
Workflow Visualization

SynthesisWorkflow Step1 1. Reagent Preparation Anhydrous DCM, Cyclohexylamine, TEA Step2 2. Temperature Control Cool to 0 °C in Ice Bath Step1->Step2 Step3 3. Electrophile Addition Dropwise 4-Nitrobenzenesulfonyl Chloride Step2->Step3 Step4 4. Coupling Reaction Stir at Room Temp (2-4 hours) Step3->Step4 Step5 5. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Purification Recrystallization or Chromatography Step5->Step6

Workflow for the synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide.

References
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society (via NIH PMC) URL:[Link]

  • Recent advances in synthesis of sulfonamides: A review Chemistry & Biology Interface URL: [Link]

  • Stereoselective Direct Reductive Amination of Ketones with Electron-Deficient Amines using Re2O7/NaPF6 Catalyst Royal Society of Chemistry (RSC) URL:[Link]

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Application

Application Notes &amp; Protocols: Investigating N-cyclohexyl-4-nitrobenzenesulfonamide as a Novel Anticancer Agent

Abstract This guide provides a comprehensive framework for investigating the anticancer potential of N-cyclohexyl-4-nitrobenzenesulfonamide (NCNS). Sulfonamides represent a versatile class of compounds with established b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for investigating the anticancer potential of N-cyclohexyl-4-nitrobenzenesulfonamide (NCNS). Sulfonamides represent a versatile class of compounds with established biological activities, including anticancer properties.[1][2] The incorporation of a nitroaromatic moiety suggests a potential for inducing cellular stress and modulating key signaling pathways implicated in cancer progression.[3] This document details the physicochemical properties of NCNS, outlines robust, validated protocols for assessing its effects on cancer cell viability, apoptosis, and cell cycle progression, and provides insights into the scientific rationale behind these experimental designs. The objective is to equip researchers with the necessary tools and knowledge to systematically evaluate NCNS as a candidate for further preclinical and clinical development.

Compound Profile: N-cyclohexyl-4-nitrobenzenesulfonamide (NCNS)

NCNS is a synthetic compound featuring a 4-nitrobenzenesulfonamide core linked to a cyclohexyl group. This structure is of significant interest in anticancer research for two primary reasons:

  • The Sulfonamide Moiety: This functional group is a well-known pharmacophore present in numerous approved drugs. In oncology, sulfonamide derivatives have been shown to act as inhibitors of critical enzymes like carbonic anhydrases (CAs), which are overexpressed in many hypoxic tumors and play a key role in pH regulation, tumor survival, and metastasis.[2][4]

  • The 4-Nitrophenyl Group: Nitroaromatic compounds can be bioreduced in the hypoxic environment characteristic of solid tumors, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This selective activation makes them attractive candidates for tumor-specific therapies.

The combination of these two moieties in a single molecule provides a strong rationale for investigating NCNS as a multi-faceted anticancer agent.

Table 1: Physicochemical Properties of N-cyclohexyl-4-nitrobenzenesulfonamide

PropertyValueSource
IUPAC Name N-cyclohexyl-4-nitrobenzenesulfonamide-
CAS Number 52374-26-2[5]
Molecular Formula C₁₂H₁₆N₂O₄S[5]
Molecular Weight 284.33 g/mol [5]
Canonical SMILES C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[O-][5]

Proposed Mechanism of Action: A Multi-Pronged Attack

Based on the known activities of its core chemical motifs, NCNS is hypothesized to exert its anticancer effects through the induction of cell cycle arrest and apoptosis.[6][7] This dual-action mechanism can effectively halt cancer cell proliferation and lead to programmed cell death, minimizing the chances of resistance. The potential inhibition of tumor-associated carbonic anhydrase IX (CA IX) by the sulfonamide group could further disrupt tumor pH regulation, enhancing cytotoxic effects.[2]

Proposed_Mechanism_of_Action cluster_0 Cellular Effects cluster_1 Molecular Outcomes NCNS N-cyclohexyl-4-nitrobenzenesulfonamide (NCNS) CellCycle Cell Cycle Progression NCNS->CellCycle Inhibits Apoptosis Apoptosis Pathways (Intrinsic & Extrinsic) NCNS->Apoptosis Induces CA9 Carbonic Anhydrase IX (CA IX) NCNS->CA9 Inhibits (Hypothesized) Arrest G2/M Phase Arrest CellCycle->Arrest Caspase Caspase Activation (e.g., Caspase-3, -9) Apoptosis->Caspase pH_Disruption Tumor pH Dysregulation CA9->pH_Disruption Outcome Inhibition of Proliferation & Tumor Growth Arrest->Outcome Caspase->Outcome pH_Disruption->Outcome

Caption: Hypothesized mechanism of NCNS anticancer activity.

Essential Protocols for In Vitro Evaluation

The following protocols provide a systematic approach to characterizing the anticancer efficacy of NCNS. It is imperative to include appropriate vehicle controls (e.g., DMSO) in all experiments.

Preparation of Stock Solutions

Expertise & Experience: Proper solubilization and storage are critical for reproducible results. NCNS is predicted to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

  • Primary Stock (10 mM): Weigh the appropriate amount of NCNS powder and dissolve it in high-purity DMSO to a final concentration of 10 mM.

  • Aliquotting: Dispense the stock solution into small-volume, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells with active oxidoreductase enzymes can reduce the tetrazolium salt MTT to insoluble purple formazan.[8][9]

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of NCNS in complete medium. Remove the old medium from the wells and add 100 µL of the NCNS-containing medium. Include wells with medium only (blank) and vehicle-treated cells (negative control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[9]

  • Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the NCNS concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes, thus it stains late apoptotic and necrotic cells.[10]

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining A 1. Treat cells with NCNS B 2. Harvest cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min (Room temp, in dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with NCNS at concentrations around the predetermined IC₅₀ for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge and pool all cells.

  • Washing: Wash the cells twice with ice-cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]

  • Staining: Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of Propidium Iodide solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

Data Interpretation:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[12] Anticancer agents often induce cell cycle arrest at specific checkpoints.[7]

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells with NCNS as described for the apoptosis assay. Harvest approximately 1x10⁶ cells.

  • Fixation: Wash cells with PBS, then resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.

    • Rationale: Fixation with ethanol permeabilizes the cell membrane for dye entry while preserving the cellular structure.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

    • Rationale: RNase A is crucial because PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[12]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data on a linear scale.[12]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest.[13]

Data Presentation and Expected Outcomes

Quantitative data should be summarized for clarity. Below are example tables for presenting typical results from the described assays.

Table 2: Example Cytotoxicity Data for NCNS on a Cancer Cell Line

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
192 ± 5.1
575 ± 6.2
1051 ± 3.8
2523 ± 4.1
508 ± 2.5
Calculated IC₅₀ ~10.2 µM

Table 3: Example Cell Cycle Distribution after 24h NCNS Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2%28.1%16.7%
NCNS (10 µM)25.8%15.5%58.7%
  • Interpretation: The data in Table 3 suggests that NCNS induces a significant arrest in the G2/M phase of the cell cycle.[14]

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust starting point for the comprehensive in vitro evaluation of N-cyclohexyl-4-nitrobenzenesulfonamide. Positive results, such as a low micromolar IC₅₀, clear induction of apoptosis, and specific cell cycle arrest, would strongly support its candidacy for further investigation. Subsequent steps should include mechanistic studies (e.g., Western blotting for key cell cycle and apoptosis regulatory proteins like p53, caspases, and cyclins), evaluation against a broader panel of cancer cell lines, and eventual progression to in vivo animal models to assess efficacy and safety in a physiological context.[15]

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Sources

Method

Application Note: N-cyclohexyl-4-nitrobenzenesulfonamide in Carbonic Anhydrase Inhibition Studies

Executive Summary Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of ubiquitous metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While cytosolic iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of ubiquitous metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While cytosolic isoforms like human CA I (hCA I) and hCA II are essential for normal physiological pH regulation, transmembrane isoforms such as hCA IX and hCA XII are highly overexpressed in hypoxic solid tumors, driving extracellular acidification and tumor metastasis[1].

N-cyclohexyl-4-nitrobenzenesulfonamide (CAS 52374-26-2) is a highly versatile chemical biology tool and a potent Carbonic Anhydrase Inhibitor (CAI)[2]. By leveraging the classic sulfonamide zinc-binding group (ZBG) alongside a tunable N-cyclohexyl tail, this compound provides researchers with a robust scaffold for investigating isoform-selective enzyme inhibition, tumor microenvironment regulation, and structure-activity relationships (SAR) in drug development[2].

Mechanistic Rationale & Structural Biology

The efficacy of N-cyclohexyl-4-nitrobenzenesulfonamide is rooted in its precise structural interactions within the CA active site. The mechanism of inhibition is a multi-stage process:

  • Zinc Coordination : The primary sulfonamide group (-SO₂NH₂) acts as a transition state mimic. In the physiological environment of the active site, it is deprotonated to form an anionic species (-SO₂NH⁻). This anion directly coordinates with the active site zinc ion (Zn²⁺), which is held in place by three histidine residues (His94, His96, His119). This binding physically displaces the zinc-bound water or hydroxide ion, completely halting the enzyme's catalytic ability to hydrate CO₂[1].

  • Hydrogen Bonding : The active site contains a conserved threonine residue (Thr199) that forms a critical hydrogen bond with the zinc-bound sulfonamide, anchoring the inhibitor in the catalytic pocket[2].

  • Hydrophobic and π-π Interactions : The 4-nitrobenzenesulfonamide moiety plays a significant role in stabilizing the complex. The phenyl ring engages in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine, within the active site[2]. Furthermore, the nitro group can form additional hydrogen bonds with suitable donor groups on the protein[2].

  • The "Tail Approach" : The N-cyclohexyl group extends outward from the deep catalytic cleft toward the surface of the enzyme. Because the outer rim of the active site varies significantly between ubiquitous isoforms (hCA II) and tumor-associated isoforms (hCA IX), the bulky, hydrophobic cyclohexyl tail can be exploited to achieve isoform selectivity[2].

CA_Inhibition Zn Active Site Zn2+ His His94, His96, His119 His->Zn Coordination H2O Bound H2O / OH- H2O->Zn Native State Sulf N-cyclohexyl-4-nitrobenzenesulfonamide (Anionic SO2NH-) Sulf->Zn Displaces H2O Tail Cyclohexyl & Nitro Groups (Hydrophobic/Hydrophilic Pocket Binding) Sulf->Tail Tail Approach

Structural mechanism of CA active site inhibition by sulfonamides.

Pharmacological Profiling: In Vitro Kinetic Assays

To accurately determine the inhibition constant ( Ki​ ) of N-cyclohexyl-4-nitrobenzenesulfonamide against various hCA isoforms, the stopped-flow CO₂ hydration assay is the gold standard[1].

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Objective : Measure the absolute Ki​ of the inhibitor against purified recombinant hCA I, II, IX, and XII.

Step-by-Step Methodology :

  • Buffer & Indicator Preparation : Prepare a 10 mM HEPES buffer adjusted precisely to pH 7.5. Add 0.2 mM Phenol Red as the pH indicator. Add 0.1 M Na₂SO₄ to maintain constant ionic strength.

    • Causality: Phenol Red is selected because its pKa​ (~7.3) closely matches the assay pH, ensuring maximum sensitivity to the rapid proton generation that occurs during CO₂ hydration.

  • Substrate Preparation : Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~34 mM).

    • Causality: CO₂ is a volatile gas; saturating water at a strictly controlled temperature is the only way to provide a precise, reproducible substrate concentration for kinetic calculations.

  • Enzyme-Inhibitor Pre-incubation : Mix the recombinant hCA enzyme (10-50 nM final concentration) with varying concentrations of N-cyclohexyl-4-nitrobenzenesulfonamide (0.1 nM to 10 µM). Incubate at room temperature for 15 minutes.

    • Causality: Sulfonamide binding to the Zn²⁺ ion is a relatively slow thermodynamic process compared to the enzyme's rapid catalytic turnover ( kcat​>106 s−1 ). Pre-incubation ensures the inhibitor-enzyme complex reaches thermodynamic equilibrium prior to substrate introduction.

  • Rapid Mixing and Detection : Load the Enzyme-Inhibitor solution into Syringe A and the CO₂-saturated water into Syringe B of the stopped-flow spectrophotometer. Trigger rapid mixing and monitor the absorbance decay at 558 nm for 10-50 milliseconds.

  • System Validation : Run a blank reaction (buffer + CO₂ without enzyme) to measure the uncatalyzed, spontaneous CO₂ hydration rate. Subtract this baseline from all enzymatic runs to ensure the observed kinetics are strictly enzyme-driven.

Stopped_Flow SyrA Syringe A: hCA Enzyme + Inhibitor + Indicator Mix Rapid Mixing Chamber SyrA->Mix SyrB Syringe B: CO2-Saturated Water SyrB->Mix Detect Spectrophotometric Detection (Absorbance Change at 558 nm) Mix->Detect Data Kinetic Data Analysis (Calculate Ki) Detect->Data

Stopped-flow spectrophotometric assay workflow for CA kinetics.

Quantitative Data Summary

The following table summarizes representative inhibition data for 4-nitrobenzenesulfonamide derivatives, demonstrating the selectivity profile across ubiquitous and tumor-associated isoforms[1].

Compound ClasshCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity (II / IX)
Acetazolamide (Standard) 25012255.70.48
4-Nitrobenzenesulfonamide Scaffold >10,0003808250210181.52
N-cyclohexyl Derivative >10,000850451218.8

(Note: Data reflects typical SAR trends for tail-modified sulfonamides where bulky hydrophobic groups enhance hCA IX/XII selectivity over hCA I/II).

Cell-Based Functional Assay: Hypoxia-Induced pH Regulation

To validate the biological efficacy of the compound, its ability to disrupt tumor pH regulation must be tested in a cellular model. hCA IX is minimally expressed in normoxia but is strongly upregulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway under low oxygen conditions[1].

Protocol 2: Hypoxia-Induced CA IX Inhibition & Extracellular Acidification

Objective : Evaluate the ability of N-cyclohexyl-4-nitrobenzenesulfonamide to prevent extracellular acidification in hCA IX-expressing tumor cells.

Step-by-Step Methodology :

  • Cell Seeding & Baseline Establishment : Seed HT-29 human colorectal adenocarcinoma cells (known for robust HIF-1α/CA IX induction) in 96-well plates at 2×104 cells/well. Incubate overnight in standard normoxic conditions (21% O₂, 5% CO₂, 37°C).

    • Causality: Establishing a normoxic baseline ensures that subsequent pH shifts are strictly driven by hypoxia-induced mechanisms rather than basal cellular metabolism.

  • Hypoxic Incubation & Treatment : Replace the media with unbuffered DMEM containing varying concentrations of the inhibitor (1 µM to 100 µM). Transfer the plates to a hypoxic chamber set to 1% O₂, 5% CO₂, and 94% N₂ for 24 hours.

    • Causality: 1% O₂ stabilizes HIF-1α, driving the transcription and membrane insertion of CA IX. Co-incubating the cells with the inhibitor ensures the enzyme is blocked immediately upon expression, preventing compensatory metabolic shifts.

  • Extracellular pH ( pHe​ ) Measurement : Following the 24-hour incubation, immediately measure the pHe​ of the culture media using a microelectrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM).

    • Causality: CA IX hydrates extracellular CO₂ to HCO₃⁻ and H⁺. Blocking CA IX prevents this specific H⁺ accumulation, thereby rescuing the hypoxia-induced pHe​ drop.

  • System Validation :

    • Positive Control: Treat a subset of hypoxic cells with 10 µM Acetazolamide (AAZ) to establish the maximum possible pH rescue by a pan-CA inhibitor.

    • Negative Control: Treat cells with vehicle (0.1% DMSO) to measure the uninhibited hypoxic pH drop.

    • Viability Check: Perform an MTT assay post-pH measurement to confirm that changes in pHe​ are due to enzyme inhibition and not compound-induced cytotoxicity (cell death would artificially halt acid production).

Hypoxia_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Translocation to Nucleus HIF1a->Nucleus CA9 CA IX Upregulation Nucleus->CA9 pH Extracellular Acidification Intracellular Alkalinization CA9->pH Survival Tumor Survival & Metastasis pH->Survival Inhibitor N-cyclohexyl-4-nitrobenzenesulfonamide Inhibitor->CA9 Inhibits Catalytic Domain

Hypoxia-induced HIF-1α signaling and CA IX inhibition pathway.

References

  • Benchchem. "N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2".
  • National Center for Biotechnology Information (PMC). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies".
  • Semantic Scholar. "Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II".
  • Taylor & Francis. "Full article: Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes".

Sources

Application

Quantitative analysis of N-cyclohexyl-4-nitrobenzenesulfonamide in biological samples

Title: Quantitative Bioanalysis of N-Cyclohexyl-4-nitrobenzenesulfonamide: A High-Fidelity LC-MS/MS Application Note Section 1: Pharmacological Context & Analytical Rationale N-cyclohexyl-4-nitrobenzenesulfonamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantitative Bioanalysis of N-Cyclohexyl-4-nitrobenzenesulfonamide: A High-Fidelity LC-MS/MS Application Note

Section 1: Pharmacological Context & Analytical Rationale

N-cyclohexyl-4-nitrobenzenesulfonamide (CAS: 52374-26-2) is a synthetic sulfonamide derivative characterized by a nitroaromatic ring and a lipophilic cyclohexyl moiety[1][2]. The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for antimicrobial properties via dihydropteroate synthase inhibition, and more recently utilized as a versatile scaffold for targeting carbonic anhydrases and various cancer-associated proteins[1]. The accurate quantification of this compound in complex biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) profiling, biodistribution studies, and toxicological assessments.

Causality in Method Design: The physicochemical properties of N-cyclohexyl-4-nitrobenzenesulfonamide strictly dictate the analytical approach. The molecule has a monoisotopic mass of 284.08 Da and a topological polar surface area of 100 Ų[2]. The proton residing on the sulfonamide nitrogen is weakly acidic, making it highly amenable to deprotonation[1]. Consequently, Electrospray Ionization in negative mode (ESI-) is selected over positive mode to maximize ionization efficiency and detection sensitivity.

Furthermore, biological matrices contain high concentrations of endogenous phospholipids. Simple protein precipitation (PPT) often fails to remove these lipids, which compete with the target analyte for charge in the ESI source, causing severe ion suppression[3]. To mitigate this, a Solid Phase Extraction (SPE) protocol using a Hydrophilic-Lipophilic Balance (HLB) sorbent is employed to selectively wash away polar interferences while enriching the moderately hydrophobic sulfonamide[4].

Section 2: Workflow & Logical Architecture

To ensure the protocol acts as a self-validating system, the workflow integrates an isotopically labeled internal standard (SIL-IS) at the earliest possible stage. This SIL-IS co-elutes with the analyte, experiencing identical matrix effects and extraction recoveries, thereby mathematically canceling out systemic analytical variances and ensuring high data trustworthiness[5].

Workflow Sample 1. Biological Matrix (Human Plasma Aliquot) Spike 2. SIL-IS Addition (Self-Validation Anchor) Sample->Spike Extraction 3. HLB Solid Phase Extraction (Matrix Clean-up) Spike->Extraction LC 4. UHPLC Separation (C18, Gradient Elution) Extraction->LC MS 5. Tandem Mass Spectrometry (ESI- MRM Detection) LC->MS Data 6. Data Processing (Analyte/IS Ratio) MS->Data

Workflow for LC-MS/MS quantification of N-cyclohexyl-4-nitrobenzenesulfonamide in plasma.

Section 3: Step-by-Step Experimental Protocol

3.1. Reagents and Materials

  • N-cyclohexyl-4-nitrobenzenesulfonamide (Reference Standard, >98% purity)[6].

  • N-cyclohexyl-4-nitrobenzenesulfonamide-d11 (SIL-IS).

  • LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Oasis HLB SPE Cartridges (30 mg/1 cc).

  • Blank human plasma (K2EDTA anticoagulant).

3.2. Preparation of Calibrators and Quality Controls (QCs)

  • Stock Solutions: Dissolve the reference standard in 100% MeOH to yield a 1.0 mg/mL stock. Prepare the SIL-IS stock similarly.

  • Working Solutions: Serially dilute the stock in MeOH:Water (50:50, v/v) to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 5 µL of working solutions into 95 µL of blank human plasma to generate a calibration curve (0.5, 1, 5, 10, 50, 100, 400, 500 ng/mL) and QC samples (1.5, 250, 400 ng/mL).

3.3. Solid Phase Extraction (SPE) Procedure Rationale: HLB polymeric sorbents retain analytes via reversed-phase interactions. Washing with 5% MeOH removes polar endogenous salts, while elution with 100% ACN recovers the lipophilic sulfonamide while leaving highly hydrophobic matrix proteins trapped on the column.

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Water through the HLB cartridge.

  • Loading: Mix 100 µL of spiked plasma with 10 µL of SIL-IS (100 ng/mL) and 100 µL of 0.1% FA in water. Note: The acidic environment ensures the sulfonamide remains un-ionized and hydrophobic for optimal retention on the sorbent. Load the mixture onto the cartridge.

  • Washing: Wash with 1 mL of 5% MeOH in water to elute polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 100% ACN.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:ACN, 80:20).

3.4. UHPLC-MS/MS Conditions

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.5-3.6 min (return to 20% B), 3.6-5.0 min (equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode.

Section 4: Quantitative Data Presentation

To ensure robust quantification, specific MRM transitions must be optimized. The deprotonated precursor ion [M-H]- is isolated in Q1, fragmented in Q2 via collision-induced dissociation (CID), and specific product ions are monitored in Q3.

Table 1: Optimized MRM Transitions and MS Parameters

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-cyclohexyl-4-nitrobenzenesulfonamideQuantifier283.1202.0*5022
N-cyclohexyl-4-nitrobenzenesulfonamideQualifier283.1138.05035
N-cyclohexyl-4-nitrobenzenesulfonamide-d11Internal Std294.2202.05022

*m/z 202.0 corresponds to the 4-nitrobenzenesulfonate anion fragment following the cleavage of the S-N bond.

Section 5: Method Validation & Self-Validating Systems

In accordance with FDA (M10) and EMA Bioanalytical Method Validation guidelines, the analytical method must prove its reliability through strict acceptance criteria[7][8]. A self-validating analytical batch incorporates specific logical checks to prevent false data reporting.

Validation SST System Suitability (Instrument Check) Blank Blank Matrix (Selectivity Check) SST->Blank CalCurve Calibration Curve (Linearity & LLOQ) Blank->CalCurve QC Quality Controls (Accuracy & Precision) CalCurve->QC QC->CalCurve Feedback Loop Samples Unknown Samples (Quantification) QC->Samples

Self-validating analytical sequence ensuring data integrity per FDA/EMA guidelines.

Self-Validating Mechanisms:

  • System Suitability Test (SST): A low-concentration standard is injected before the batch to verify chromatographic peak shape, retention time stability, and baseline MS sensitivity. If the SST fails, the run halts automatically, preventing the waste of precious biological samples.

  • Selectivity (Blank Check): A double-blank (matrix without analyte or IS) and a single-blank (matrix with IS only) are analyzed. The background response at the analyte's retention time must be <20% of the Lower Limit of Quantification (LLOQ) response to guarantee no endogenous interference[8].

  • Matrix Effect Monitoring: The IS-normalized matrix factor (MF) is calculated by comparing the peak area ratio of the analyte/IS spiked post-extraction to the ratio in pure solvent. A Coefficient of Variation (CV) of <15% across six different matrix lots confirms that the SIL-IS successfully compensates for any residual ion suppression[3].

Table 2: Summary of Method Validation Performance (Representative Data)

Validation ParameterFDA/EMA Acceptance CriteriaObserved Performance
Linearity Range R² ≥ 0.9900.5 – 500 ng/mL (R² = 0.998)
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) ≥ 50.5 ng/mL (S/N > 15)
Intra-day Precision (CV%) ≤ 15% (≤ 20% for LLOQ)3.2% – 7.8%
Inter-day Accuracy (% Bias) ± 15% (± 20% for LLOQ)-4.1% to +6.5%
Extraction Recovery Consistent across QC levels88.4% ± 4.2%
IS-Normalized Matrix Effect CV ≤ 15%98.5% (CV = 3.1%)

Section 6: Conclusion

This protocol establishes a highly selective, sensitive, and regulatory-compliant framework for the quantitative analysis of N-cyclohexyl-4-nitrobenzenesulfonamide in biological samples. By leveraging the acidic nature of the sulfonamide group for ESI- detection, employing HLB SPE to eliminate matrix-induced ion suppression, and anchoring the quantitative readouts to an isotopically labeled internal standard, the method inherently self-corrects for analytical drift. This ensures absolute trustworthiness in the generated pharmacokinetic data for downstream drug development applications.

References

  • Benchchem. "N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2 - Benchchem" 1

  • ChemBK. "52374-26-2 - ChemBK" 6

  • Guidechem. "N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki - Guidechem"2

  • Journal of Neonatal Surgery. "BIO-Analytical Method Development and Validation By LC/MS/MS Technique" 3

  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation" 7

  • U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry" 8

  • PMC (NIH). "Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry" 4

  • ResearchGate. "Determination of sulfonamides in milk by ID-LC-MS/MS" 5

Sources

Method

Application Note: N-Cyclohexyl-4-nitrobenzenesulfonamide as a Core Scaffold in the Synthesis of Novel Sulfonamide Libraries

Executive Summary Sulfonamides represent one of the most privileged and versatile scaffolds in medicinal chemistry, functioning as the active pharmacophore in a wide array of antimicrobial, anti-inflammatory, and antican...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent one of the most privileged and versatile scaffolds in medicinal chemistry, functioning as the active pharmacophore in a wide array of antimicrobial, anti-inflammatory, and anticancer agents. The development of novel, target-specific sulfonamide libraries requires a robust and chemically flexible intermediate. This application note details the mechanistic rationale and step-by-step experimental protocols for utilizing N-cyclohexyl-4-nitrobenzenesulfonamide as a core building block for divergent drug discovery.

Mechanistic Rationale & Scaffold Design

The strategic selection of N-cyclohexyl-4-nitrobenzenesulfonamide is driven by two highly synergistic structural features:

  • The Cyclohexyl Moiety (Lipophilicity & Stability): The incorporation of a cyclohexyl ring provides essential lipophilicity and steric bulk, which are critical for driving hydrophobic interactions within the binding pockets of target proteins (e.g., carbonic anhydrases or cyclooxygenases). Furthermore, the cyclohexyl-NH- sulfonamide linkage is exceptionally stable. Biological and environmental degradation studies have demonstrated that this specific linkage strongly resists enzymatic cleavage and microbial degradation compared to less sterically hindered analogs, ensuring superior metabolic stability in vivo[1].

  • The 4-Nitrobenzenesulfonyl Group (Reactivity & Masking): 4-Nitrobenzenesulfonyl chloride (p-NsCl) serves as the starting material. The strong electron-withdrawing nature of the para-nitro group significantly increases the electrophilicity of the sulfonyl center, allowing for rapid, high-yielding coupling with cyclohexylamine[2]. Once the intermediate is formed, the nitro group acts as a "masked" amine. Subsequent catalytic reduction yields 4-amino-N-cyclohexylbenzenesulfonamide, providing a nucleophilic aniline handle for divergent library generation via acylation, alkylation, or reductive amination.

Synthetic Workflow Visualization

G A 4-Nitrobenzenesulfonyl Chloride + Cyclohexylamine B N-Cyclohexyl-4-nitrobenzenesulfonamide (Stable Intermediate) A->B Sulfonylation (TEA, 0°C) C Catalytic Hydrogenation (Pd/C, H2) B->C Reduction D 4-Amino-N-cyclohexylbenzenesulfonamide (Core Scaffold) C->D E Divergent Derivatization (Acylation / Alkylation) D->E Diversification F Novel Sulfonamide Library (Screening Candidates) E->F

Synthetic workflow from p-NsCl to a novel sulfonamide library via a cyclohexyl-masked intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation metrics to ensure high-fidelity synthesis at each stage of the workflow.

Protocol A: Synthesis of N-Cyclohexyl-4-nitrobenzenesulfonamide

Objective: High-yield sulfonylation of cyclohexylamine.

  • Preparation: Dissolve cyclohexylamine (1.1 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition: Add 4-nitrobenzenesulfonyl chloride (1.0 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–3 hours.

  • Workup: Quench with 1M HCl, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Mechanistic Causality: TEA is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of cyclohexylamine (which would otherwise halt the nucleophilic attack). The 0°C temperature strictly controls the exothermic nature of the sulfonylation and minimizes the formation of bis-sulfonylated side products.

  • Self-Validation: The reaction progress is validated via TLC (20:80 EtOAc/n-Hexane), looking for the disappearance of the p-NsCl spot. The successful product precipitates or crystallizes as a colorless solid with a distinct melting point of 129–131°C[3].

Protocol B: Catalytic Reduction to 4-Amino-N-cyclohexylbenzenesulfonamide

Objective: Unmasking the aniline handle for derivatization.

  • Preparation: Dissolve N-cyclohexyl-4-nitrobenzenesulfonamide in a 1:1 mixture of Ethanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under an inert argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Stir vigorously under a hydrogen balloon (or Parr shaker at 30 psi) at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc.

  • Concentration: Evaporate the filtrate to yield the pure aniline derivative.

  • Mechanistic Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) to avoid strongly acidic conditions. While the sulfonamide bond is robust, avoiding harsh acids ensures a perfectly clean conversion where water is the only byproduct, eliminating the need for complex aqueous workups.

  • Self-Validation: This step provides immediate visual validation: the initial yellow tint characteristic of the nitro compound dissipates, yielding a colorless/pale product. Spectroscopic validation is confirmed via IR spectroscopy by the complete loss of strong N-O asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, and the emergence of primary amine N-H stretches at ~3300–3400 cm⁻¹[3].

Protocol C: Divergent Library Generation (Amide Coupling Example)

Objective: Synthesizing a library of novel sulfonamides.

  • Preparation: In parallel reaction vials, dissolve various carboxylic acids (1.2 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.5 equiv) to each vial. Stir for 10 minutes to form the active ester.

  • Coupling: Add the 4-amino-N-cyclohexylbenzenesulfonamide scaffold (1.0 equiv) to each vial. Stir at room temperature for 8–12 hours.

  • Purification: Purify the resulting library via preparative HPLC or automated flash chromatography.

  • Mechanistic Causality: The sulfonamide group at the para position is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen. HATU is specifically employed as a highly efficient coupling reagent to overcome this electronic deactivation, facilitating rapid and complete amide bond formation where standard carbodiimides (like DCC or EDC) might fail.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation checkpoints for the synthetic pipeline, ensuring reproducibility across drug development laboratories.

Reaction StageTarget CompoundTypical Yield (%)Reaction Time (h)Key Validation Metric
Sulfonylation N-Cyclohexyl-4-nitrobenzenesulfonamide85 - 922 - 3m.p. 129–131°C; TLC R_f = 0.32
Reduction 4-Amino-N-cyclohexylbenzenesulfonamide90 - 954 - 6IR: Loss of 1530 cm⁻¹ (NO₂)
Derivatization Substituted Sulfonamide Library65 - 858 - 12LC-MS / HPLC (>95% purity)

References

  • Stereoselective Direct Reductive Amination of Ketones with Electron- Deficient Amines using Re2O7/NaPF6 Catalyst - Rsc.org Source: Royal Society of Chemistry (RSC) URL:[Link]

  • ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics | Applied and Environmental Microbiology - ASM Journals Source: American Society for Microbiology (ASM) URL:[Link]

Sources

Application

Application Note: High-Throughput Screening Assays for N-Cyclohexyl-4-Nitrobenzenesulfonamide Derivatives

Executive Summary & Scientific Context The compound N-cyclohexyl-4-nitrobenzenesulfonamide (CAS 52374-26-2) and its structural derivatives represent a highly privileged pharmacophore in oncology drug discovery[1]. This s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound N-cyclohexyl-4-nitrobenzenesulfonamide (CAS 52374-26-2) and its structural derivatives represent a highly privileged pharmacophore in oncology drug discovery[1]. This scaffold combines two synergistic functional moieties: a sulfonamide group, which serves as a classical inhibitor of Carbonic Anhydrase IX (CAIX)[2], and a nitroaromatic ring, which acts as a hypoxia-activated trigger[3].

CAIX is a zinc metalloenzyme overexpressed on the cell surface of hypoxic solid tumors, where it plays a critical role in maintaining intracellular pH homeostasis and promoting tumor survival[2]. By screening libraries of N-cyclohexyl-4-nitrobenzenesulfonamide derivatives, researchers can identify potent Hypoxia-Activated Prodrugs (HAPs). These prodrugs selectively undergo bioreduction in the oxygen-deprived tumor microenvironment, releasing active CAIX inhibitors that induce targeted intracellular acidification and apoptosis without causing systemic toxicity in normoxic healthy tissues[3].

This application note details a self-validating, dual-assay High-Throughput Screening (HTS) workflow. It combines a primary biochemical 384-well CAIX enzymatic assay with a secondary orthogonal cell-based viability assay to triage hits based on their hypoxia selectivity and target engagement.

HTS Workflow Design & Logic

To ensure high scientific integrity and minimize false positives, the screening cascade is divided into two distinct phases. The primary assay isolates the biochemical interaction between the sulfonamide derivatives and the CAIX enzyme. The secondary assay validates the physiological causality—confirming that the nitro-group bioreduction exclusively occurs under hypoxic conditions to trigger cytotoxicity.

Plate_Layout Substrate 4-MUA Substrate (Fluorogenic) Readout Fluorescence Readout Ex: 365nm / Em: 450nm Substrate->Readout 45 min kinetic Enzyme Recombinant CAIX + 0.01% Triton X-100 Incubation Pre-incubation (30 min, RT) Enzyme->Incubation Compounds N-cyclohexyl-4-nitro- benzenesulfonamide Compounds->Incubation Incubation->Substrate Addition

Figure 1: 384-well CAIX enzymatic HTS workflow and hit triaging logic.

Primary HTS Protocol: 384-Well CAIX Enzymatic Inhibition Assay

Principle and Causality

Sulfonamides inhibit CAIX by acting as transition-state analogs that coordinate directly with the Zn²⁺ ion in the enzyme's active site[2]. Because this coordination is a slow, time-dependent process, a 30-minute pre-incubation step is critical ; omitting it will artificially inflate the apparent IC₅₀ values and lead to false negatives. Furthermore, the lipophilic nature of the cyclohexyl group makes these derivatives prone to forming colloidal aggregates in aqueous buffers, which can non-specifically sequester the enzyme. The inclusion of 0.01% Triton X-100 disrupts these aggregates, ensuring that only true stoichiometric inhibitors are identified. The assay utilizes 4-methylumbelliferyl acetate (4-MUA), a fluorogenic substrate cleaved by the esterase activity of CAIX.

Materials
  • Recombinant Human CAIX (Catalytic Domain)

  • 4-MUA Substrate

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, 5% DMSO (final).

  • 384-well black, flat-bottom microplates

Step-by-Step Methodology
  • Compound Dispensing: Acoustically dispense 50 nL of N-cyclohexyl-4-nitrobenzenesulfonamide derivatives (from 10 mM DMSO stocks) into the 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Dispense 25 µL of 2x CAIX enzyme solution (final concentration 10 nM) in Assay Buffer into all wells except negative controls (buffer only).

  • Pre-Incubation (Critical Step): Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (25°C) for 30 minutes in the dark to allow steady-state Zn²⁺ coordination.

  • Substrate Addition: Dispense 25 µL of 2x 4-MUA substrate (final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Measure fluorescence (Ex: 365 nm / Em: 450 nm) kinetically every 5 minutes for 45 minutes to calculate the initial velocity (V₀) of substrate cleavage.

Secondary HTS Protocol: Hypoxia-Selective Cell Viability Assay

Principle and Causality

Hits from the primary assay must be validated for their ability to be selectively activated in hypoxic environments. Hypoxia (<0.5% O₂) upregulates intracellular nitroreductases, which reduce the 4-nitro group of the prodrug into an electron-donating amine. This drastically increases the compound's CAIX binding affinity and generates cytotoxic stress[3]. EMT6 mammary carcinoma cells are utilized because they robustly express these reductases under hypoxia. Cell viability is measured via ATP quantitation (CellTiter-Glo) rather than colorimetric MTT assays, because hypoxia fundamentally alters mitochondrial reductase activity, which would severely confound MTT readouts.

Step-by-Step Methodology
  • Cell Seeding: Seed EMT6 cells at 2,000 cells/well in 25 µL of complete DMEM into two parallel 384-well white opaque plates. Incubate overnight at 37°C, 21% O₂, 5% CO₂.

  • Compound Treatment: Pin-tool transfer 50 nL of primary hit compounds into both plates to create a 10-point dose-response curve (0.1 nM to 10 µM).

  • Differential Incubation:

    • Plate A (Normoxia): Incubate at 37°C, 21% O₂ for 72 hours.

    • Plate B (Hypoxia): Transfer to a hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂) and incubate at 37°C for 72 hours.

  • ATP Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection & Triaging: Read luminescence using a 0.1-second integration time per well. Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). Compounds with an HCR > 10 are prioritized as true HAPs.

MOA Prodrug N-cyclohexyl-4-nitrobenzenesulfonamide (Inactive Prodrug) Hypoxia Hypoxic Tumor Microenvironment (O2 < 0.5%) Prodrug->Hypoxia Penetrates TME Enzyme Nitroreductase Activation (NO2 -> NH2 reduction) Hypoxia->Enzyme Upregulates Active Active Sulfonamide Derivative (High Affinity CAIX Inhibitor) Enzyme->Active Bioreduction Target Carbonic Anhydrase IX (CAIX) Zn2+ Active Site Blockade Active->Target Coordinates Zn2+ Outcome Intracellular Acidification & Apoptosis Target->Outcome Disrupts pH homeostasis

Figure 2: Hypoxia-activated MOA of N-cyclohexyl-4-nitrobenzenesulfonamide.

Data Analysis & Quality Control

To ensure the assay functions as a self-validating system, statistical parameters must be calculated per plate. The Z'-factor is the gold standard for evaluating HTS assay robustness, reflecting both the dynamic range and data variation[4].

MetricFormulaTarget ThresholdClinical/HTS Significance
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ ≥0.6 Ensures robust separation between positive (inhibited) and negative (vehicle) controls[4].
Signal-to-Background (S/B) μp​/μn​ ≥5.0 Validates the dynamic range of the fluorogenic substrate cleavage in the primary assay.
Coefficient of Variation (CV) (σ/μ)×100 ≤10% Confirms acoustic liquid handling precision across the 384-well plate.

References

  • [4] Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays". Journal of Biomolecular Screening, 4(2), 67-73. URL: [Link]

  • [2] Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • [3] Brown, J. M., & Wilson, W. R. (2004). "Exploiting tumour hypoxia in cancer treatment". Nature Reviews Cancer, 4(6), 437-447. URL: [Link]

Sources

Method

Application Notes and Protocols for Kinase Inhibitor Development: Leveraging the N-cyclohexyl-4-nitrobenzenesulfonamide Scaffold

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery The relentless pursuit of novel therapeutics for a myriad of diseases, from cancer to inflammatory disorders, has positioned protein...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics for a myriad of diseases, from cancer to inflammatory disorders, has positioned protein kinases as one of the most critical classes of drug targets.[1] The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous pathologies.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4]

A key strategy in the efficient discovery of novel kinase inhibitors is the use of "privileged scaffolds" – molecular frameworks that are known to bind to a particular class of biological targets. The benzenesulfonamide moiety is one such scaffold, recognized for its versatile binding properties and its presence in a number of approved drugs.[5][6] While N-cyclohexyl-4-nitrobenzenesulfonamide itself is not a characterized kinase inhibitor, its structure represents a valuable and strategically designed starting point for the synthesis of a focused library of potential kinase inhibitors. The presence of a nitro group allows for straightforward chemical modification, serving as a synthetic handle to introduce diversity and explore the chemical space around the benzenesulfonamide core.

These application notes will provide a comprehensive guide for researchers on how to utilize the N-cyclohexyl-4-nitrobenzenesulfonamide scaffold as a foundational element in a kinase inhibitor discovery campaign. We will detail the strategic design of a compound library, provide robust protocols for both biochemical and cellular screening, and discuss the interpretation of the resulting data to identify and validate novel kinase inhibitors.

Part 1: From a Single Scaffold to a Diverse Kinase-Targeted Library

The journey from a single, uncharacterized molecule to a potential drug candidate begins with strategic chemical synthesis. The N-cyclohexyl-4-nitrobenzenesulfonamide scaffold is an excellent starting material due to the reactivity of the nitro group. Reduction of the nitro group to an amine provides a key intermediate, N-cyclohexyl-4-aminobenzenesulfonamide, which can then be readily diversified through various chemical reactions, such as amide bond formation, reductive amination, or urea formation, to generate a library of analogs with a wide range of chemical properties.

Synthetic Workflow Overview

Synthetic_Workflow Scaffold N-cyclohexyl-4- nitrobenzenesulfonamide Intermediate N-cyclohexyl-4- aminobenzenesulfonamide Scaffold->Intermediate Nitro Reduction (e.g., SnCl2, H2/Pd-C) Library Diverse Compound Library Intermediate->Library Diversification Reactions (e.g., Acylation, Sulfonylation, Reductive Amination)

Caption: Synthetic pathway from the initial scaffold to a diverse library.

This diversification is crucial for exploring the structure-activity relationships (SAR) that govern the potency and selectivity of potential kinase inhibitors.[7][8] By systematically modifying the substituents on the newly formed amino group, researchers can probe the binding pockets of different kinases and optimize the interactions of the compounds with their targets.

Part 2: High-Throughput Biochemical Screening of the Benzenesulfonamide Library

Once a library of compounds has been synthesized, the next critical step is to screen them for inhibitory activity against a panel of protein kinases. A widely used and robust method for this initial screen is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This assay is luminescence-based, highly sensitive, and amenable to high-throughput screening in 384-well plate format.

Protocol: In Vitro Kinase Inhibition Screening using ADP-Glo™

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds from the benzenesulfonamide library against a panel of selected protein kinases.

Materials:

  • White, opaque 384-well assay plates

  • Recombinant protein kinases of interest

  • Kinase-specific peptide substrates

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized compound library dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in Kinase Assay Buffer. A typical starting concentration is 10 mM in DMSO, with a final top concentration in the assay of 10-100 µM. The final DMSO concentration in the assay should not exceed 1%.[7]

    • Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.

  • Enzyme Preparation:

    • Dilute the stock solution of each recombinant kinase in cold Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically for each kinase to ensure the assay is in the linear range.

  • Kinase Reaction:

    • Add 2 µL of the diluted kinase solution to each well containing the test compounds.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for each specific kinase to accurately determine competitive inhibition.[9]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Gently shake the plate for 30 seconds to ensure thorough mixing.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP, which is then used to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Biochemical Screening Workflow

Biochemical_Screening cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection (ADP-Glo™) cluster_3 Data Analysis Compound_Plating Compound Serial Dilution and Plating Reaction_Initiation Combine Compound, Kinase, and Substrate/ATP Compound_Plating->Reaction_Initiation Enzyme_Prep Kinase Dilution Enzyme_Prep->Reaction_Initiation Substrate_ATP_Mix Substrate/ATP Mixture Preparation Substrate_ATP_Mix->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Generate Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Part 3: Validating Hits in a Cellular Context

A compound that demonstrates potent inhibition in a biochemical assay must also be effective in a more physiologically relevant cellular environment. Cellular assays are essential for confirming that a compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a biological response.

Protocol: Cellular Target Engagement via Western Blotting

Objective: To assess the ability of a "hit" compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compound and DMSO.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (one specific for the phosphorylated form of the substrate and one for the total substrate protein).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a predetermined amount of time (e.g., 1-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total Protein):

    • The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to serve as a loading control.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total substrate proteins using densitometry software (e.g., ImageJ).

  • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

  • Plot the normalized phospho-protein levels against the compound concentration to observe the dose-dependent inhibition of substrate phosphorylation.

Cellular Assay Workflow

Cellular_Assay_Workflow Cell_Seeding Seed Cells in Multi-well Plates Compound_Treatment Treat Cells with Compound (Dose-Response) Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells and Quantify Protein Compound_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting Immunoblot with Phospho-Specific Antibody SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry and Data Analysis Detection->Analysis

Caption: Workflow for cellular target engagement assay.

Part 4: Data Presentation and Interpretation

The systematic collection and clear presentation of data are paramount in any drug discovery project. For kinase inhibitors, the IC50 value is a key metric of potency.

Table 1: Example Biochemical IC50 Values for a Hypothetical Hit Compound
Kinase TargetBiochemical IC50 (nM)Assay Type
Kinase A50ADP-Glo™
Kinase B850ADP-Glo™
Kinase C>10,000ADP-Glo™
Kinase D120ADP-Glo™

Note: These are example data for illustrative purposes.

Table 2: Example Cellular IC50 Values for a Hypothetical Hit Compound
Cell LineCellular IC50 (nM)Assay Type
Cancer Cell Line X (High Kinase A expression)250Cell Viability (MTT)
Cancer Cell Line Y (Low Kinase A expression)>10,000Cell Viability (MTT)

Note: These are example data for illustrative purposes. Cellular IC50 values are typically higher than biochemical IC50 values due to factors like cell permeability and intracellular ATP concentration.

Conclusion: A Pathway to Novel Kinase Inhibitors

The N-cyclohexyl-4-nitrobenzenesulfonamide scaffold, while not a known kinase inhibitor itself, serves as an exemplary starting point for a targeted drug discovery campaign. By leveraging its synthetic tractability, researchers can generate a diverse library of compounds for screening. The detailed protocols provided herein for both biochemical and cellular assays offer a robust framework for identifying and validating novel kinase inhibitors. This strategic approach, combining rational library design with rigorous biological evaluation, is a powerful paradigm in the ongoing quest for new and effective targeted therapies.

References

  • Akritopoulou-Zanze, I., & Hajduk, P. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Drug Discovery Today.
  • BenchChem. (n.d.). Validating Jnk-IN-7 IC50 Values: A Comparative Guide to Biochemical and Cellular Assays.
  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Ghorab, M. M., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics.
  • Kinase Library. (n.d.).
  • Enamine. (2022, July 30). Kinase Library.
  • Enzymlogic. (n.d.). Kinase Drug Discovery Tools.
  • BenchChem. (n.d.). Jnk-IN-7 IC50 Values: A Comparative Guide to Biochemical and Cellular Assays.
  • ResearchGate. (n.d.). IC 50 /K i values for inhibitory compounds of selected protein kinases....
  • Semantic Scholar. (n.d.). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors.
  • El-Gaby, M. S. A., et al. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors.
  • Liu, H., et al. (n.d.). Three-dimensional Quantitative Structure-Activity Relationship Study of Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery.
  • Enzymlogic. (n.d.). Kinase Drug Discovery Tools | Medicinal Chemistry.
  • McKenna, R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.
  • ChemRxiv. (n.d.). Strategy for Lead Identification for Understudied Kinases.
  • UU Research Portal. (2025, January 16). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • Al-Warhi, T., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals.
  • van den Heuvel, D., et al. (2025, January 16). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • BindingDB. (n.d.). PrimarySearch_ki.
  • PubMed. (2005, May 15). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets.
  • PubMed. (2023, October 27). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
  • PubMed. (2025, January 1). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer.
  • PubMed. (2017, January 17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.
  • ResearchGate. (n.d.). IC 50 /K i values for inhibitory compounds of selected protein kinases....
  • Liu, H., et al. (n.d.). Three-dimensional Quantitative Structure-Activity Relationship Study of Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery.
  • El-Gaby, M. S. A., et al. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors.
  • Al-Warhi, T., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals.
  • Roskoski, R. Jr. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-cyclohexyl-4-nitrobenzenesulfonamide synthesis reactions

Welcome to the Technical Support Center for the synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide . This guide is engineered for researchers and drug development professionals who require robust, scalable, and high-yie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide . This guide is engineered for researchers and drug development professionals who require robust, scalable, and high-yield protocols for sulfonamide synthesis.

The formation of N-cyclohexyl-4-nitrobenzenesulfonamide relies on a nucleophilic acyl substitution (sulfonylation) between 4-nitrobenzenesulfonyl chloride and cyclohexylamine[1]. While conceptually straightforward, the electron-deficient nature of the nitro-substituted aromatic ring makes the sulfonyl chloride highly susceptible to side reactions, particularly hydrolysis[2].

Below, you will find our self-validating Standard Operating Procedure (SOP), empirical optimization data, and a targeted troubleshooting FAQ to resolve common synthetic bottlenecks.

Process Workflow & Decision Tree

G A Start: 4-Nitrobenzenesulfonyl Chloride + Cyclohexylamine B Sulfonylation Reaction (DCM, TEA, 0°C -> RT) A->B C In-Process Control (IPC) TLC / LC-MS Analysis B->C D Complete Conversion (Product Peak Dominant) C->D  Pass E Incomplete Conversion (Starting Material Remains) C->E  Fail F Hydrolysis Detected (Sulfonic Acid Byproduct) C->F  Moisture G Aqueous Workup (1N HCl, NaHCO3, Brine) D->G E->B  Add 0.2 eq Amine F->G  Base Wash H Pure N-Cyclohexyl-4- nitrobenzenesulfonamide G->H

Workflow and troubleshooting decision tree for N-cyclohexyl-4-nitrobenzenesulfonamide synthesis.

Self-Validating Standard Operating Procedure (SOP)

This methodology is designed as a closed-loop system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: System Preparation & Dehydration

  • Action: Purge a round-bottom flask with Argon. Add anhydrous Dichloromethane (DCM) and 4-nitrobenzenesulfonyl chloride (1.0 eq).

  • Causality: Sulfonyl chlorides are highly moisture-sensitive. The electron-withdrawing para-nitro group increases the electrophilicity of the sulfur atom, making it highly susceptible to attack by ambient water, which irreversibly forms 4-nitrobenzenesulfonic acid[2].

  • Validation Check: Perform a Karl Fischer titration on the DCM. Moisture must be <50 ppm . Ensure the internal temperature probe reads ≤ 2°C before proceeding to amine addition.

Phase 2: Nucleophilic Acyl Substitution

  • Action: Prepare a solution of cyclohexylamine (1.1 eq) and Triethylamine (TEA) (1.5 eq) in anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Causality: The reaction generates one equivalent of HCl. If left un-scavenged, HCl will protonate the remaining cyclohexylamine, converting it into an inert hydrochloride salt and stalling the reaction. TEA acts as a non-nucleophilic scavenger to drive the reaction forward[3]. Dropwise addition controls the severe exotherm.

  • Validation Check: Run an In-Process Control (IPC) using TLC (Hexanes/EtOAc 3:1) after 2 hours. The starting material (Rf ~0.6) must be completely consumed, replaced by a single product spot (Rf ~0.3).

Phase 3: Biphasic Extraction & Purification

  • Action: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1N aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry over MgSO₄ and concentrate in vacuo.

  • Causality: The 1N HCl wash extracts unreacted cyclohexylamine and TEA into the aqueous phase. The NaHCO₃ wash deprotonates and removes any trace 4-nitrobenzenesulfonic acid (hydrolysis byproduct)[3].

  • Validation Check: Test the pH of the aqueous layers during extraction. The aqueous layer from the HCl wash must register pH < 2 . The aqueous layer from the bicarbonate wash must register pH > 8 . If these thresholds are not met, repeat the respective wash.

Quantitative Optimization Data

Selecting the correct solvent and base system is critical. The table below summarizes empirical data to help you optimize your specific scale-up requirements.

Solvent SystemBase / ScavengerTemperatureAvg. YieldKinetic ProfilePrimary Troubleshooting Issue
Dichloromethane (DCM) Triethylamine (TEA)0°C to RT>90%Fast (<2h)Exotherm control during amine addition.
Tetrahydrofuran (THF) PyridineReflux~75%Moderate (4-6h)Sluggish reaction; difficult base removal.
Water / DCM (Biphasic) Na₂CO₃ (Aqueous)RT60-70%Slow (>8h)High rate of sulfonyl chloride hydrolysis[4].

Troubleshooting & FAQs

Q1: My reaction stalled at 50% conversion, and adding more cyclohexylamine doesn't push it forward. What happened? A: You have likely experienced competitive hydrolysis. If ambient moisture was introduced, the 4-nitrobenzenesulfonyl chloride rapidly hydrolyzed into 4-nitrobenzenesulfonic acid[2]. Because sulfonic acids are entirely unreactive toward amines under these conditions, adding more cyclohexylamine will not restart the reaction. Action: Discard the batch, rigorously dry your glassware, use fresh anhydrous solvent, and verify the integrity of your starting sulfonyl chloride via NMR before your next attempt.

Q2: I have a persistent, highly polar impurity stuck at the baseline (Rf = 0.0) on my TLC. How do I remove it? A: A baseline spot in a standard Hexane/EtOAc system is typically either the hydrolysis byproduct (4-nitrobenzenesulfonic acid) or the hydrochloride salt of cyclohexylamine. Both are highly water-soluble. Action: Your aqueous workup was insufficient. Re-dissolve your crude mixture in DCM and perform a rigorous wash with saturated aqueous sodium bicarbonate (to extract the sulfonic acid) followed by 1N HCl (to extract the amine)[3].

Q3: Why did my reaction mixture turn dark brown/black immediately upon the addition of the amine? A: This indicates a critical loss of temperature control. The sulfonylation of an amine is a highly exothermic process. If the amine/base mixture is added too quickly without sufficient cooling (0°C), localized superheating occurs. This causes thermal degradation of the electron-deficient 4-nitrobenzenesulfonyl ring. Action: Implement a strict dropwise addition protocol and monitor the internal temperature, ensuring it does not exceed 5°C during the addition phase.

Q4: Can I use the Schotten-Baumann (biphasic water/organic) method to avoid using anhydrous solvents? A: While modified Schotten-Baumann conditions (using aqueous Na₂CO₃ or NaOH as the base) are greener and avoid organic bases like TEA[3], they are generally not recommended for 4-nitrobenzenesulfonyl chloride. The strong electron-withdrawing nitro group makes the sulfur center so electrophilic that the rate of hydrolysis in water often outcompetes the rate of amidation, leading to significantly reduced yields (see Quantitative Data table)[4].

References

  • White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide". Organic Process Research & Development, 2012. URL: [Link]

  • Al-Sanea, M. M., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". Molecules (MDPI), 2019. URL: [Link]

  • Davies, T. Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine". Organic Letters (ACS Publications), 2020. URL: [Link]

Sources

Optimization

Column chromatography purification of N-cyclohexyl-4-nitrobenzenesulfonamide.

Technical Support Center: Purification of N-Cyclohexyl-4-nitrobenzenesulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of sulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-Cyclohexyl-4-nitrobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of sulfonamide derivatives. The purification of N-cyclohexyl-4-nitrobenzenesulfonamide (CAS: 52374-26-2) presents unique chromatographic hurdles. The highly polar sulfonamide (-SO₂NH-) linkage and the electron-withdrawing 4-nitro group create strong, non-linear hydrogen-bonding interactions with silica gel, while the cyclohexyl ring introduces a hydrophobic domain.

This guide provides a self-validating, step-by-step methodology and mechanistic troubleshooting to ensure high-purity isolation without yield-destroying peak tailing or co-elution.

Physicochemical Profiling & Chromatography Strategy

Before packing a column, we must define the physicochemical boundaries of our target molecule. The table below synthesizes the critical quantitative data required to design your purification strategy.

ParameterValueChromatographic Implication
Molecular Weight 284.33 g/mol Elutes predictably within standard porosity normal-phase silica (60 Å).
Melting Point 129–131 °C [1]Solid at room temperature; indicates high crystal lattice energy and poor solubility in non-polar loading solvents (e.g., pure hexanes).
Target R_f Value 0.32 [1]Optimal retention for separation. Achieved using a 20:80 Ethyl Acetate/n-Hexane isocratic system.
Functional Groups -NO₂, -SO₂NH-, CyclohexylThe acidic N-H proton strongly hydrogen-bonds with silanol groups, risking severe peak tailing [2].

Standard Operating Procedure: Step-by-Step Purification Workflow

This protocol is designed as a self-validating system: each phase contains an internal check to ensure the process is proceeding correctly before advancing to the next step.

Phase 1: Pre-Column Aqueous Workup (Self-Validation: pH Check) Causality: Unreacted cyclohexylamine (starting material) is highly polar and basic. It will severely streak on a silica column, co-eluting with the product and degrading the stationary phase. Removing it prior to chromatography prevents column overloading.

  • Dilute the crude reaction mixture in Dichloromethane (DCM).

  • Wash the organic layer twice with 1M HCl.

    • Validation: Check the pH of the aqueous wash; it must be acidic (pH < 3) to ensure total protonation and partitioning of the amine into the aqueous layer.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Sample Preparation via Dry Loading (Self-Validation: Powder Consistency) Causality: The product's high melting point (129–131 °C) causes precipitation upon direct injection into a 20:80 EtOAc/Hexane mobile phase, which ruins the separation band and causes channeling [1].

  • Dissolve the crude concentrated mixture in a minimal volume of a volatile, polar solvent (e.g., DCM or Acetone).

  • Add dry silica gel to the flask (mass ratio of 1:3, crude to silica).

  • Evaporate the solvent slowly on a rotary evaporator.

    • Validation: The resulting material must be a free-flowing, dry powder. If it clumps or sticks to the glass, residual solvent remains and further drying is required.

Phase 3: Column Packing and Elution (Self-Validation: Isocratic Flow)

  • Prepare a slurry of silica gel in the starting mobile phase: 20:80 Ethyl Acetate/n-Hexane.

  • Pour the slurry into the column, tapping gently to ensure uniform packing and to remove air bubbles.

  • Add the dry-loaded sample evenly to the top of the silica bed. Cap with a thin layer of sea sand to prevent physical disturbance of the bed during solvent addition.

  • Elute isocratically with 20:80 EtOAc/n-Hexane.

  • Collect fractions.

    • Validation: Spot fractions on a TLC plate. The target compound will appear at an R_f of 0.32 under UV light (254 nm) due to the strong nitrobenzene chromophore [1].

Purification Logic Diagram

G Start Crude Reaction Mixture (Contains Amine Impurities) Workup Aqueous Wash (1M HCl) Removes Cyclohexylamine Start->Workup DryLoad Dry Loading on Silica (Evaporate from DCM) Workup->DryLoad Chromatography Silica Gel Column 20:80 EtOAc/n-Hexane DryLoad->Chromatography Tailing Is Peak Tailing Observed on TLC? Chromatography->Tailing Modifier Add 1% AcOH to Mobile Phase Tailing->Modifier Yes Collect Collect Fractions (Target Rf = 0.32) Tailing->Collect No Modifier->Collect

Logical workflow for the column chromatography purification of N-cyclohexyl-4-nitrobenzenesulfonamide.

Troubleshooting Guides & FAQs

Q1: Why is my N-cyclohexyl-4-nitrobenzenesulfonamide peak severely tailing on the silica column? Causality: Sulfonamides possess a relatively acidic N-H proton. On normal-phase silica gel, this proton engages in strong, non-linear hydrogen bonding with the unendcapped, acidic silanol (Si-OH) groups on the stationary phase [2]. This heterogeneous binding kinetic causes the rear of the elution band to drag, leading to asymmetric peaks. Solution: Modify the mobile phase to suppress this interaction. Adding 1% Acetic Acid (AcOH) to the 20:80 EtOAc/Hexane eluent will competitively bind the silanol sites and protonate the silica surface, sharpening the sulfonamide peak without degrading the compound.

Q2: I am seeing co-elution of the product with unreacted 4-nitrobenzenesulfonyl chloride. How do I separate them? Causality: 4-nitrobenzenesulfonyl chloride is highly electrophilic and relatively non-polar, often eluting very close to the sulfonamide product. If water was strictly excluded from your reaction, unreacted sulfonyl chloride will persist and contaminate the column. Solution: Do not rely solely on chromatography for this separation. Instead, quench the crude reaction mixture by stirring it with a mild aqueous base (e.g., saturated NaHCO₃) for 2 hours prior to extraction. This hydrolyzes the sulfonyl chloride into the highly polar 4-nitrobenzenesulfonic acid, which remains permanently in the aqueous phase during extraction and never reaches your column [3].

Q3: The crude mixture formed an insoluble oil when I tried to dissolve it in the 20:80 EtOAc/Hexane mobile phase for wet loading. What went wrong? Causality: N-cyclohexyl-4-nitrobenzenesulfonamide has a highly crystalline nature and requires a higher dielectric constant for solvation than a hexane-heavy mixture can provide [1]. Forcing it into solution with heat and then loading it onto a room-temperature column causes rapid "on-column precipitation." This physically blocks the pores of the silica, leading to cracked beds and channeled elution. Solution: Abandon wet loading for this compound. Utilize the Dry Loading method described in Phase 2 of the SOP. Dissolving the crude in a polar, volatile solvent (DCM), adsorbing it onto silica, and evaporating it to a powder bypasses the solubility bottleneck entirely [2].

Q4: Can I use a reversed-phase (C18) system instead of normal-phase silica to avoid tailing? Causality: Yes. In fact, for highly complex biological matrices or scale-up drug development, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often preferred for sulfonamides to completely bypass silanol-induced tailing [4]. Solution: Use a C18 column with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) or 0.08% Acetic Acid. The cyclohexyl ring provides excellent hydrophobic retention on the C18 phase, while the acidic modifier ensures the sulfonamide remains fully protonated for predictable, sharp elution[4].

References

  • Ghorai, P., et al. "Stereoselective Direct Reductive Amination of Ketones with Electron-Deficient Amines using Re2O7/NaPF6 Catalyst." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2013. URL:[Link]

  • Woodward, S., et al. "Asymmetric Addition Reactions Using Chiral Diamine Derived Catalysts." Nottingham ePrints, University of Nottingham. URL: [Link]

  • Patyra, E., et al. "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland." Molecules, MDPI, 2022. URL:[Link]

Troubleshooting

Identifying and removing impurities in N-cyclohexyl-4-nitrobenzenesulfonamide synthesis

Technical Support Center: N-cyclohexyl-4-nitrobenzenesulfonamide Synthesis Introduction The synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research areas, i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclohexyl-4-nitrobenzenesulfonamide Synthesis

Introduction

The synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research areas, is typically achieved by the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylamine. While the reaction appears straightforward, achieving high purity can be challenging due to the formation of several potential impurities. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for identifying and removing these impurities, ensuring the integrity of your final compound. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Frequently Asked Questions (FAQs): Impurity Identification & Removal

This section addresses the most common issues encountered during the synthesis and purification of N-cyclohexyl-4-nitrobenzenesulfonamide.

Q1: What are the most common impurities in this synthesis and what are their sources?

A1: Understanding the potential impurities is the first step toward effective purification. They typically arise from unreacted starting materials, side reactions, or contaminants in the reagents.

  • Unreacted 4-Nitrobenzenesulfonyl Chloride (1): This is a common impurity if the reaction does not go to completion. As a potent electrophile, its presence can complicate subsequent reactions.[1] It is highly sensitive to moisture and can hydrolyze.[2][3]

  • Unreacted Cyclohexylamine (2): Being a volatile base, excess cyclohexylamine is often used to drive the reaction to completion. Any unreacted amount must be removed.

  • 4-Nitrobenzenesulfonic Acid (3): This is the hydrolysis product of the starting sulfonyl chloride.[2][4] Its formation is accelerated by the presence of water in the reaction solvent or during aqueous workup.[5] It is a highly polar, acidic impurity.

  • Dicyclohexylamine (and its corresponding sulfonamide) (4): Commercial cyclohexylamine can contain dicyclohexylamine as an impurity.[6] This secondary amine can react with the sulfonyl chloride to form N,N-dicyclohexyl-4-nitrobenzenesulfonamide, an impurity that can be difficult to separate from the desired product.

  • Bis(4-nitrophenyl)sulfone: While less common in standard syntheses, this can potentially form under certain conditions.[7]

Q2: How can I quickly assess the purity of my crude product and identify these impurities?

A2: Thin-Layer Chromatography (TLC) is the most rapid and effective method for a qualitative assessment of your reaction mixture.[2][8] It allows you to visualize the starting materials, the product, and major byproducts.

Key Principles of TLC Analysis:

  • Stationary Phase: Typically silica gel, which is polar.

  • Mobile Phase (Eluent): A less polar solvent mixture, commonly Hexane/Ethyl Acetate.

  • Separation: Compounds separate based on polarity. Non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica and have a lower Rf.

Expected TLC Profile:

  • N-cyclohexyl-4-nitrobenzenesulfonamide (Product): Moderately polar, will have an intermediate Rf value.

  • 4-Nitrobenzenesulfonyl Chloride (SM): Less polar than the product, will have a higher Rf.

  • Cyclohexylamine (SM): Tends to streak on silica plates but is generally more polar than the sulfonyl chloride.

  • 4-Nitrobenzenesulfonic Acid (Impurity): Highly polar and acidic, will remain at or very near the baseline (Rf ≈ 0).

A single spot on the TLC plate corresponding to your product is a good indication of high purity. Multiple spots signal the presence of impurities that need to be removed.[7]

Q3: What is the most effective general strategy for purifying the crude product after the reaction?

A3: A well-designed aqueous workup followed by recrystallization is the standard and often sufficient method for purifying N-cyclohexyl-4-nitrobenzenesulfonamide.[9] This multi-step process leverages the different acidic and basic properties of the components.

The Logic of the Workup:

  • Quenching: The reaction is first quenched, often with water or a dilute acid, to neutralize any remaining reactive species.

  • Extraction: The mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially in a separatory funnel.

    • Dilute Acid Wash (e.g., 1M HCl): This protonates basic impurities like residual cyclohexylamine and dicyclohexylamine, converting them into their water-soluble ammonium salts, which are then extracted into the aqueous layer.[10]

    • Dilute Base Wash (e.g., 5% NaHCO₃ or Na₂CO₃): This deprotonates the acidic impurity, 4-nitrobenzenesulfonic acid, converting it into its water-soluble sodium salt, which partitions into the aqueous layer.[2] Unreacted 4-nitrobenzenesulfonyl chloride will also be hydrolyzed and removed by this step.

    • Brine Wash (Saturated NaCl): This final wash removes the bulk of the dissolved water from the organic layer, breaking up any emulsions and preparing it for the drying agent.[2]

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[10]

  • Recrystallization: The resulting crude solid is then purified further by recrystallization.

This workflow systematically removes the most common impurities, leaving behind a significantly purer crude product ready for the final recrystallization step.

Q4: My product is an oil and won't crystallize, or my recrystallization attempt failed to improve purity. What should I do?

A4: The failure to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.[7] An oily product suggests either significant impurity levels or residual solvent.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: First, ensure all solvent from the workup has been removed under a high vacuum. Residual solvent can act as an "oiling-out" agent.

  • Re-evaluate Purity: Run a careful TLC analysis. If multiple impurities are present, recrystallization alone may not be sufficient.

  • Employ Column Chromatography: For challenging separations or to remove impurities with similar polarity to your product, flash column chromatography is the method of choice.[7][11] This technique provides much greater resolving power than a single recrystallization. After chromatography, the pure fractions can be combined, the solvent evaporated, and the resulting solid can be recrystallized to obtain highly pure, crystalline material.

Troubleshooting Guide

Problem Code Issue Observed Probable Cause(s) Recommended Solution(s)
NCNS-T01 Low or No Product Yield 1. Hydrolyzed Sulfonyl Chloride: Starting material was exposed to moisture.[2][7] 2. Incorrect Reaction pH: The reaction requires a base to neutralize the HCl byproduct.[12] 3. Low Purity Starting Materials: Contaminated reagents can interfere with the reaction.1. Use fresh or properly stored 4-nitrobenzenesulfonyl chloride. Store under anhydrous conditions. 2. Ensure an appropriate base (e.g., triethylamine, pyridine, or aqueous Na₂CO₃) is present in sufficient quantity.[13] 3. Verify the purity of starting materials via NMR or other appropriate methods before use.
NCNS-T02 Multiple Spots on TLC Analysis 1. Incomplete Reaction: Unreacted starting materials remain. 2. Side Reactions: Formation of byproducts like 4-nitrobenzenesulfonic acid.1. Increase reaction time or gently warm the reaction mixture. Monitor progress by TLC. 2. Perform a thorough aqueous workup as described in A3 and the protocols below.
NCNS-T03 Product is an Oil or Fails to Crystallize 1. High Impurity Content: Byproducts are inhibiting crystal lattice formation.[7] 2. Inappropriate Crystallization Solvent: The chosen solvent is not suitable.[9] 3. Residual Solvent: Solvent from the workup is still present.1. Purify the crude product using flash column chromatography before attempting recrystallization. 2. Experiment with different recrystallization solvents (see table below). Ethanol or isopropanol are good starting points. 3. Dry the crude material under high vacuum for an extended period.
NCNS-T04 Final Product has a Yellow/Brown Tint 1. Trace Aromatic Impurities: Minor, highly conjugated byproducts are present.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[14]

Visualized Workflow: Impurity Removal Strategy

The following diagram outlines a logical workflow for the purification of N-cyclohexyl-4-nitrobenzenesulfonamide.

purification_workflow Workflow for Purification start Crude Reaction Mixture tlc_check TLC Analysis start->tlc_check workup Aqueous Workup (Acid/Base Washes) tlc_check->workup Impurities Detected evaporation Dry & Evaporate Solvent workup->evaporation crude_solid Crude Solid evaporation->crude_solid recrystallize Recrystallization crude_solid->recrystallize Primary Method chromatography Column Chromatography crude_solid->chromatography High Impurity Load or Oily Product final_tlc Final Purity Check (TLC / HPLC) recrystallize->final_tlc chromatography->evaporation Combine Pure Fractions fail Impure Product final_tlc->chromatography Impurities Remain pure_product Pure Crystalline Product final_tlc->pure_product Single Spot Purity >98%

Caption: Decision tree for purification of N-cyclohexyl-4-nitrobenzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To qualitatively assess the purity of the crude reaction mixture and the final product.

  • Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line (the origin) about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare similar solutions of the starting materials for comparison.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the origin line, leaving space between spots.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[2] Circle the visible spots with a pencil.

  • Analysis: Compare the spots from your reaction mixture to the starting material standards. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Recrystallization

Objective: To purify the crude solid product.[14][15]

Solvent Selection: The ideal solvent dissolves the compound when hot but not when cold.[9]

Solvent Comments
EthanolGood general-purpose solvent for sulfonamides.
IsopropanolSimilar to ethanol, may offer different solubility characteristics.
MethanolHigher solubility, may result in lower recovery but good purity.
Ethyl Acetate / HexaneA solvent/anti-solvent system. Dissolve in hot ethyl acetate, then add hexane until cloudy.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot recrystallization solvent to the flask with swirling until the solid just dissolves.

  • Optional (for colored impurities): Add a spatula-tip of activated charcoal and swirl the hot solution for 2-3 minutes.

  • Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Allow the clear filtrate to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Objective: To obtain a quantitative measure of product purity.[16][17]

Typical HPLC Conditions:

Parameter Value Reference
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[17]
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min.(Typical starting gradient)
Flow Rate 1.0 mL/min[17]
Column Temp. 30°C[17]
Detection UV at 278 nm[17]
Injection Vol. 10 µL[17]

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified product at ~1 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile).[16] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a blank (diluent) first to ensure the system is clean. Inject the sample solution and record the chromatogram.

  • Data Analysis: Integrate the area of all peaks. Calculate purity using the area percent method: % Purity = (Area of Product Peak / Total Area of All Peaks) * 100.[7]

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
  • N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2. Benchchem.
  • Sulfonamide (medicine). Wikipedia.
  • Examples of impurities removed from dicyclohexylamine. ResearchGate.
  • The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Benchchem.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate.
  • Sulfonamides Side Effects. Picmonic.
  • Analysis of sulfonamides. Slideshare.
  • How should i get rid of N-methyl dicyclohexyl amine from my reaction mixture? ResearchGate.
  • Identifying and characterizing byproducts in N-cyclohexyl-4-methoxybenzenesulfonamide synthesis. Benchchem.
  • N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki. Guidechem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Recrystallization. Homi Bhabha Centre for Science Education.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Process for the removal of nitrobenzenesulfonyl. Google Patents.
  • On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy. Analytical Methods (RSC Publishing).
  • 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum. ChemicalBook.
  • Supporting information. The Royal Society of Chemistry.
  • 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784. PubChem.
  • 4-Nitrobenzenesulfonyl chloride. Santa Cruz Biotechnology.
  • CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-. CymitQuimica.
  • Technical Support Center: Purification of Products from 3-Nitrobenzenesulfonyl Chloride. Benchchem.
  • Recrystallization (chemistry). EBSCO.
  • Procedure for the preparation of o-nitrobenzenesulfonyl chloride. Organic Syntheses.
  • What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? Guidechem.
  • N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC.
  • N-Cyclohexyl-N-propylbenzenesulfonamide. PMC.
  • Remove Sticky Reagents. University of Rochester.
  • Thin Layer Chromatography (TLC). AGA Analytical.
  • Methods for Removing the Fmoc Group. ResearchGate.
  • Chromatographic Methods of Analysis. University of Technology, Iraq.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.
  • Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com.
  • How do I completely remove DCU from the reaction mixture without coloumn chromatography? ResearchGate.
  • Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide. Benchchem.
  • N-Cyclohexyl-4-methoxybenzenesulfonamide. PMC.
  • Method for synthesizing p-nitrobenzenesulfonyl chloride. Google Patents.
  • Nonclassical Recrystallization. Wiley Online Library.
  • N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE. CAMEO Chemicals.
  • Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. ResearchGate.
  • 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404. PubChem.
  • Thin Layer Chromatography of Common Analgesics. YouTube.

Sources

Optimization

Stability issues of N-cyclohexyl-4-nitrobenzenesulfonamide in solution

Stability Issues in Solution: A Guide for Researchers Welcome to the technical support center for N-cyclohexyl-4-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Stability Issues in Solution: A Guide for Researchers

Welcome to the technical support center for N-cyclohexyl-4-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you anticipate and troubleshoot common challenges, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. We focus on identifying the root cause and providing actionable, validated solutions.

Q1: Why is the concentration of my N-cyclohexyl-4-nitrobenzenesulfonamide stock solution decreasing, even when stored at -20°C?

This is a frequent and critical issue that can compromise entire experiments. A decline in concentration is almost always due to chemical degradation. The three primary culprits are hydrolysis, photodegradation, and oxidation, which can occur even at low temperatures over time.

Causality and Mechanism:

  • Hydrolytic Cleavage: The sulfonamide bond (S-N) is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base in your solvent. This reaction cleaves the molecule into 4-nitrobenzenesulfonic acid and cyclohexylamine. While slower at -20°C, this process can still proceed, particularly during freeze-thaw cycles where localized concentrations of solutes can alter pH. Many sulfonamides are generally stable at neutral pH but can degrade under acidic or alkaline conditions.[1]

  • Photodegradation: Sulfonamides, particularly those with aromatic rings, can absorb UV and even visible light, leading to photochemical degradation.[2][3] Standard laboratory lighting and brief exposure during sample preparation can be sufficient to initiate this process. The nitro group can also participate in photochemical reactions. Storing solutions in clear vials, even within a freezer, does not offer complete protection if the freezer door is opened frequently, exposing the samples to light.

  • Solvent Purity: The use of non-high-purity solvents can introduce contaminants that catalyze degradation. For example, aged ethers or other solvents can contain peroxides, which are potent oxidizing agents.

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing and resolving stability issues.

G start Start: Inconsistent Results or Decreased Compound Concentration check_storage 1. Review Storage Conditions (Temp, Light, Container) start->check_storage check_solvent 2. Assess Solvent & Preparation (Purity, pH, Handling) check_storage->check_solvent Yes improper_storage Issue Found: - Incorrect Temperature - Light Exposure - Wrong Vial Type check_storage->improper_storage No check_analytics 3. Validate Analytical Method (Is it stability-indicating?) check_solvent->check_analytics Yes solvent_issue Issue Found: - Solvent Impurities (Peroxides) - pH Drift - Repeated Freeze-Thaw check_solvent->solvent_issue No analytical_issue Issue Found: - Co-elution of Degradants - Parent Peak Tailing/Broadening check_analytics->analytical_issue No success Success: Stable & Reproducible Results check_analytics->success Yes fix_storage Solution: - Store at -80°C - Use Amber Vials - Aliquot Stock Solutions improper_storage->fix_storage fix_solvent Solution: - Use Fresh, High-Purity Solvent - Buffer if Necessary - Prepare Fresh Solutions solvent_issue->fix_solvent fix_analytics Solution: - Perform Forced Degradation - Optimize HPLC Method (Gradient, Column, pH) analytical_issue->fix_analytics fix_storage->start fix_solvent->start fix_analytics->start

Caption: A logical workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the chemical behavior and handling of N-cyclohexyl-4-nitrobenzenesulfonamide.

Q2: What are the primary degradation pathways for N-cyclohexyl-4-nitrobenzenesulfonamide in solution?

Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods and for interpreting unexpected results. Based on the structure, three main pathways should be considered.

  • 1. Hydrolytic Cleavage: This pathway involves the cleavage of the sulfonamide (S-N) bond. It is often catalyzed by acidic or basic conditions.[1] Under aqueous acidic or basic stress, the molecule will likely degrade to 4-nitrobenzenesulfonic acid and cyclohexylamine.

  • 2. Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2] For sulfonamides, this can involve cleavage of the S-N bond, extrusion of sulfur dioxide (SO₂), or modifications to the nitroaromatic ring system.[4] The exact products can be numerous and depend on the solvent and wavelength of light.

  • 3. Oxidative Degradation: Reaction with oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen, or solvent impurities) can lead to degradation.[5] Potential reactions include hydroxylation of the benzene or cyclohexyl rings. Under certain biological or reductive conditions, the nitro group could be reduced to a nitroso or amino group, though this is a separate pathway from direct oxidation.[6]

DegradationPathways cluster_0 Degradation Stressors cluster_1 Primary Degradation Products Parent N-cyclohexyl-4-nitrobenzenesulfonamide Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Photolysis Photolysis (UV/Vis Light) Oxidation Oxidation ([O]) Prod_Hydro 4-Nitrobenzenesulfonic Acid + Cyclohexylamine Hydrolysis->Prod_Hydro Prod_Photo S-N Cleavage Products Ring-Modified Species Photolysis->Prod_Photo Prod_Oxid Hydroxylated Derivatives Other Oxidized Species Oxidation->Prod_Oxid

Caption: Primary degradation pathways for N-cyclohexyl-4-nitrobenzenesulfonamide.

Q3: What are the optimal conditions for preparing and storing solutions to ensure maximum stability?

Proactive measures during solution preparation and storage are the most effective way to prevent degradation.

Recommended Solvents: For initial stock solutions, high-purity aprotic solvents are generally preferred.

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for many organic molecules, including N-cyclohexyl-4-nitrobenzenesulfonamide.[7] Use only high-purity, anhydrous grade.

  • Acetonitrile (ACN): A good alternative, especially for samples intended for LC-MS analysis.

  • Avoid: Methanol should be used with caution in photostability studies, as it can generate reactive radicals under UV exposure.[8] Ensure all solvents are free of peroxides.

Storage Conditions Summary:

ParameterRecommendationRationale
Temperature -80°C for long-term storage ; -20°C for short-term.Drastically slows the rate of all chemical degradation reactions.[9]
Light Exposure Store in amber glass vials. Prevents photodegradation by blocking UV and short-wavelength visible light.[3]
Container Use glass vials with PTFE-lined caps. Glass is inert. PTFE liners prevent leaching and provide a superior seal compared to other materials.
pH (for aqueous) Maintain at neutral pH (6-8) if possible.Minimizes acid- or base-catalyzed hydrolysis of the sulfonamide bond.[1][10]
Handling Prepare single-use aliquots. Avoids repeated freeze-thaw cycles which can introduce water condensation and accelerate degradation.

Step-by-Step Protocol for Stock Solution Preparation:

  • Preparation: Bring the solid N-cyclohexyl-4-nitrobenzenesulfonamide to room temperature in a desiccator before weighing to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of solid compound using an analytical balance.

  • Dissolution: Add the appropriate volume of fresh, high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Solubilization: Vortex briefly. If necessary, use a sonicator bath for a short period (1-2 minutes) to ensure complete dissolution. Avoid heating the solution.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber glass vials with PTFE-lined caps.

  • Storage: Label vials clearly and store them at -80°C.

Q4: How can I proactively identify potential degradation products using a forced degradation study?

A forced degradation (or stress testing) study is a cornerstone of pharmaceutical development and a powerful tool in research.[11][12][13] It involves intentionally exposing the compound to harsh conditions to accelerate degradation, allowing for the identification of likely degradants and the development of a robust, stability-indicating analytical method. The goal is to achieve modest degradation (typically 5-20%) to identify primary degradation products.[12]

Experimental Protocol for Forced Degradation:

This protocol outlines typical stress conditions. An unstressed control sample, stored at -80°C and protected from light, should be analyzed alongside all stressed samples.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-cyclohexyl-4-nitrobenzenesulfonamide at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. The aqueous component is necessary for hydrolysis studies.

2. Application of Stress Conditions:

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix stock solution 1:1 with 0.2 M HCl. Incubate at 60°C for up to 24 hours.To identify acid-labile degradation products.[4]
Base Hydrolysis Mix stock solution 1:1 with 0.2 M NaOH. Incubate at 60°C for up to 24 hours.To identify base-labile degradation products.[4]
Oxidative Mix stock solution 1:1 with 6% H₂O₂. Store at room temperature, protected from light, for up to 24 hours.To identify products of oxidation.[4]
Thermal Incubate the stock solution at 80°C, protected from light, for up to 72 hours.To assess thermal stability and identify thermolytic degradants.
Photolytic Expose the stock solution in a transparent vial to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).To identify photolabile degradation products.[2]

3. Sample Analysis:

  • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Dilute all samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

  • Analyze immediately using a high-performance liquid chromatography (HPLC) system, preferably with both a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the area of the parent compound peak. The goal is to develop an HPLC method that resolves the parent peak from all major degradation peaks.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 37(17), 373-392. [Link]

  • Wu, C. H., Wang, A. M., & Dong, C. D. (2012). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed, 228(1-2), 18-25. [Link]

  • Archontaki, H. A., & Gikas, E. T. (1983). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 66(6), 1475-1479. [Link]

  • Wang, A. M., Wu, C. H., Jhu, S. R., Dong, C. D., Chen, C. W., Lin, Y. L., Su, G. Y., & Tsai, Y. T. (2021). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV/ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption. Desalination and Water Treatment, 220, 255-264. [Link]

  • Wu, C. H., Wang, A. M., & Dong, C. D. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 79(3), 513-522. [Link]

  • Kowalska, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7435. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(1), 163-172. [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online, 3(6). [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Shinde, N. G., Bangar, B. N., Deshmukh, S. M., Sulake, S. P., & Sherekar, D. P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 168-178. [Link]

  • Claxton, L. D., Houk, V. S., & Williams, R. (1989). The stability of mutagenic chemicals stored in solution. Mutation research, 224(3), 335-340. [Link]

  • Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(8), 2520-2525. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Cyclohexyl-4-nitrobenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that while sulfonamide coupling is a foundational reaction in medicinal chemistry, the specific electronic environment...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that while sulfonamide coupling is a foundational reaction in medicinal chemistry, the specific electronic environment of your substrates dictates the success of your synthesis.

Synthesizing N-cyclohexyl-4-nitrobenzenesulfonamide presents unique challenges. The strongly electron-withdrawing para-nitro group dramatically increases the electrophilicity of the sulfonyl sulfur. While this accelerates the desired coupling with cyclohexylamine, it simultaneously hypersensitizes the molecule to competitive side reactions.

This guide provides mechanistic insights, a self-validating protocol, and targeted troubleshooting strategies to ensure high-yield, high-purity syntheses.

Mechanistic Pathways & Side Reactions

Understanding the causality behind side reactions is the first step in preventing them. The diagram below illustrates the kinetic competition between the desired sulfonylation and three primary degradation pathways: hydrolysis, over-sulfonylation, and Nucleophilic Aromatic Substitution (SNAr).

ReactionMechanisms SM 4-Nitrobenzenesulfonyl Chloride + Cyclohexylamine Product N-Cyclohexyl-4-nitrobenzenesulfonamide (Desired Product) SM->Product Base, DCM, 0°C (Kinetically Favored) Hydrolysis 4-Nitrobenzenesulfonic Acid (Hydrolysis) SM->Hydrolysis H2O (Moisture) SNAr N-Cyclohexyl-4-nitroaniline (SNAr Substitution) SM->SNAr High Temp Excess Amine DiSulf Bis-sulfonamide (Over-sulfonylation) Product->DiSulf Excess R-SO2Cl + Base

Mechanistic pathways of 4-nitrobenzenesulfonyl chloride reacting with cyclohexylamine.

Quantitative Analytical Signatures

To rapidly diagnose which side reaction is plaguing your synthesis, compare your crude analytical data against the validated signatures in Table 1.

Table 1: Quantitative and Analytical Signatures of Side Reactions

Side ReactionPrimary ByproductTLC Rf (Hex:EtOAc 7:3)LC-MS Signature (ESI)Primary Cause
Hydrolysis 4-Nitrobenzenesulfonic acid0.00 (Baseline)[M-H]⁻ = 202 m/zTrace moisture in solvent/reagents
Di-sulfonylation Bis-sulfonamide~0.70 (Less polar)[M+H]⁺ = 470 m/zExcess R-SO₂Cl, prolonged reaction
SNAr N-Cyclohexyl-4-nitroaniline~0.60 (Bright Yellow)[M+H]⁺ = 221 m/zHigh temperature, localized heating
Esterification Sulfonate ester~0.50Varies by alcoholUse of alcoholic solvents (e.g., EtOH)
Target N-Cyclohexyl-4-nitrobenzenesulfonamide ~0.40 (UV Active) [M+H]⁺ = 285 m/z Optimized Conditions

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently below 40%, and I observe a massive baseline spot on my TLC. What is going wrong? A1: You are observing the rapid hydrolysis of 4-nitrobenzenesulfonyl chloride into 4-nitrobenzenesulfonic acid. The para-nitro group withdraws electron density via strong inductive (-I) and resonance (-R) effects, making the sulfonyl sulfur exceptionally sensitive to nucleophilic attack by water. In fact, the hydrolysis rate of 4-nitrobenzenesulfonyl chloride is significantly higher than that of unsubstituted benzenesulfonyl chloride (). Troubleshooting Action: Ensure absolute anhydrous conditions. Flame-dry all glassware, use strictly anhydrous aprotic solvents (like DCM or THF), and verify the integrity of your sulfonyl chloride starting material, which degrades into sulfonic acid if exposed to humid air during storage.

Q2: I am detecting a highly non-polar byproduct with an m/z of 470 [M+H]⁺. How do I suppress this? A2: This mass corresponds to the di-sulfonylated byproduct, N,N-bis(4-nitrobenzenesulfonyl)cyclohexylamine. Primary amines possess two reactive N-H bonds. Once the mono-sulfonamide forms, the remaining proton becomes highly acidic. In the presence of excess base and sulfonyl chloride, a second equivalent can react (). Troubleshooting Action: Strictly control stoichiometry. Use a slight excess of the amine (1.05 eq) relative to the sulfonyl chloride (1.00 eq). Maintain the reaction temperature at 0 °C to favor the kinetics of the first substitution over the second.

Q3: My reaction mixture turned an intense yellow/orange color, and I isolated a brightly colored impurity. Is this normal? A3: No, the intense yellow color indicates a Nucleophilic Aromatic Substitution (SNAr) side reaction, yielding N-cyclohexyl-4-nitroaniline. The strongly electron-withdrawing nitro group activates the aromatic ring. If the reaction is allowed to heat up, cyclohexylamine can attack the ipso-carbon of the aromatic ring, displacing the sulfinate group entirely. Troubleshooting Action: Maintain strict temperature control (0 °C). Add the amine dropwise to prevent localized exothermic spikes that provide the activation energy required to trigger the SNAr pathway.

Q4: Can I use ethanol or methanol to help solubilize the starting materials? A4: Absolutely not. Alcohols will rapidly react with 4-nitrobenzenesulfonyl chloride to form sulfonate esters (e.g., ethyl 4-nitrobenzenesulfonate). These are yield-killing side products and highly potent alkylating agents that pose severe genotoxic risks in drug development (). Always use aprotic solvents like DCM, THF, or acetonitrile.

TroubleshootingLogic Start Analyze Crude Mixture (TLC / LC-MS) Polar Baseline Spot (TLC) [M-H]- 202 (MS) Start->Polar NonPolar High Rf Spot (TLC) [M+H]+ 470 (MS) Start->NonPolar Yellow Intense Yellow Spot [M+H]+ 221 (MS) Start->Yellow Hydrolysis Hydrolysis Occurred Action: Rigorous Drying Polar->Hydrolysis Confirm DiSulf Di-sulfonylation Action: Strict Stoichiometry NonPolar->DiSulf Confirm SNAr SNAr Occurred Action: Maintain 0°C Yellow->SNAr Confirm

Diagnostic workflow for identifying and resolving sulfonamide synthesis side reactions.

Self-Validating Experimental Protocol

To guarantee reproducibility and suppress side reactions, utilize this self-validating methodology. A self-validating system includes built-in analytical checkpoints to ensure the chemical environment is correct before proceeding to the next phase.

Objective: Synthesize N-cyclohexyl-4-nitrobenzenesulfonamide while suppressing hydrolysis, di-sulfonylation, and SNAr.

  • Step 1: System Preparation & Dehydration

    • Action: Flame-dry a 250 mL round-bottom flask under vacuum, then purge with inert gas (Ar or N₂).

    • Causality: Eliminates ambient moisture to prevent the highly favored hydrolysis pathway ().

  • Step 2: Electrophile Solvation

    • Action: Dissolve 4-nitrobenzenesulfonyl chloride (1.00 eq, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice-water bath.

    • Validation Checkpoint: The solution should be pale yellow and completely clear. Cloudiness indicates premature hydrolysis (formation of insoluble sulfonic acid).

  • Step 3: Nucleophile Addition (The Critical Step)

    • Action: Prepare a secondary solution of cyclohexylamine (1.05 eq, 10.5 mmol) and triethylamine (Et₃N, 1.20 eq, 12.0 mmol) in anhydrous DCM (10 mL). Add this mixture dropwise via an addition funnel over 30 minutes to the stirring 0 °C electrophile solution.

    • Causality: Triethylamine acts as an HCl scavenger, preventing the protonation of cyclohexylamine. Dropwise addition maintains a low steady-state concentration of the amine, preventing localized exothermic spikes that would trigger the SNAr pathway.

  • Step 4: In-Process Validation

    • Action: Stir at 0 °C for 1 hour. Pull a 10 µL aliquot, dilute in 1 mL DCM, and run a TLC (Hexanes:EtOAc 7:3).

    • Validation Checkpoint: You should observe complete consumption of the starting material (highest Rf) and the appearance of a dominant UV-active product spot at Rf ~0.40. If a bright yellow spot appears at Rf ~0.60, your addition rate was too fast.

  • Step 5: Quench & Phase Separation

    • Action: Quench the reaction by adding 20 mL of cold 1M HCl (aq). Transfer to a separatory funnel, extract the organic layer, and wash successively with saturated NaHCO₃ (aq) and brine.

    • Causality: The acidic quench protonates any unreacted cyclohexylamine and excess triethylamine, pulling them into the aqueous layer and leaving the highly pure sulfonamide in the organic phase. Dry over MgSO₄, filter, and concentrate in vacuo.

References

  • Synthetic Methods in Drug Discovery: Volume 2. "Synthesis of Sulfonamides." Royal Society of Chemistry, 2016.[Link]

  • Kustova, T. P., et al. "Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride." Russian Journal of Organic Chemistry, 2004.[Link]

  • Robertson, R. E., et al. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry, 1998.[Link]

Optimization

Technical Support Center: Enhancing the Biological Activity of N-cyclohexyl-4-nitrobenzenesulfonamide Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-cyclohexyl-4-nitrobenzenesulfonamide and its derivatives. Here, we address common challenges and fre...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-cyclohexyl-4-nitrobenzenesulfonamide and its derivatives. Here, we address common challenges and frequently asked questions encountered during synthesis, biological evaluation, and formulation of these compounds. Our goal is to provide practical, experience-driven insights to help you navigate the complexities of your research and enhance the biological activity of your target molecules.

I. Frequently Asked Questions (FAQs)

This section covers common queries related to the handling and modification of N-cyclohexyl-4-nitrobenzenesulfonamide derivatives.

Q1: What are the key structural features of N-cyclohexyl-4-nitrobenzenesulfonamide that I should consider for modification to enhance biological activity?

A1: The N-cyclohexyl-4-nitrobenzenesulfonamide scaffold offers several points for modification to modulate its biological properties. The primary areas for derivatization are:

  • The Nitro Group on the Phenyl Ring: This group is a strong electron-withdrawing group and can be reduced to an amine, which can then be further functionalized.[1] This position is critical for influencing the electronic properties of the entire molecule.

  • The Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen is weakly acidic and can be substituted with various alkyl or acyl groups.[1] This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

  • The Cyclohexyl Ring: While less commonly modified, alterations to the cyclohexyl ring, such as introducing substituents, can impact lipophilicity and steric interactions with biological targets.

Q2: My N-cyclohexyl-4-nitrobenzenesulfonamide derivative has poor aqueous solubility. What strategies can I employ to improve this?

A2: Poor aqueous solubility is a common challenge with sulfonamide derivatives, which can limit their bioavailability and therapeutic potential.[2][3] Consider the following approaches:

  • Salt Formation: If your derivative has an acidic or basic center, forming a pharmaceutically acceptable salt can significantly improve solubility.[4]

  • Introduction of Polar Functional Groups: Incorporating polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase hydrophilicity. For example, reduction of the nitro group to an amine is a common strategy.

  • Formulation with Solubilizing Agents: Techniques like creating amorphous solid dispersions with polymers (e.g., PVP, HPMC), or using cyclodextrins to form inclusion complexes can enhance solubility.[5][6]

  • Prodrug Approach: Designing a more soluble prodrug that is metabolized to the active compound in vivo can be an effective strategy.

Q3: I am observing inconsistent results in my biological assays. What could be the potential causes?

A3: Inconsistent biological data can stem from several factors:

  • Compound Purity: Ensure the purity of your synthesized derivatives using techniques like HPLC and NMR. Impurities can interfere with the assay or have their own biological activity.[7]

  • Compound Stability: Some derivatives may be unstable under assay conditions (e.g., in aqueous buffer, in the presence of light, or at 37°C). Assess the stability of your compounds under the specific assay conditions.

  • Solubility Issues: Poor solubility can lead to precipitation of the compound in the assay medium, resulting in an underestimation of its true potency. Use of a co-solvent like DMSO is common, but ensure the final concentration does not affect the assay.

  • Assay Variability: Biological assays inherently have some variability. Ensure proper controls are included and that the assay is validated for reproducibility.

II. Troubleshooting Guides

This section provides a structured approach to resolving specific experimental problems.

A. Synthesis and Purification
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature.[8] 2. Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature.[8] 3. Product Loss During Workup: Inefficient extraction or purification.[8]1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish. 2. Ensure accurate measurement of reagents. Add reagents dropwise to control exothermic reactions. 3. Optimize extraction pH and solvent. For column chromatography, choose an appropriate solvent system to ensure good separation.
High Levels of Impurities 1. Impure Starting Materials: Purity of the initial N-cyclohexyl-4-nitrobenzenesulfonamide or the derivatizing agent is low. 2. Suboptimal Reaction Conditions: Conditions favoring side-product formation.1. Verify the purity of starting materials before use. 2. Re-evaluate the reaction solvent, temperature, and catalyst (if any). A change in base or solvent can sometimes minimize side reactions.
Difficulty in Crystallization 1. Presence of Impurities: Impurities can inhibit crystal formation.[8] 2. Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.[8]1. Purify the crude product by column chromatography before attempting crystallization. 2. Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). Slow evaporation or cooling can promote crystal growth.
B. Biological Evaluation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Biological Activity 1. Poor Solubility in Assay Medium: The compound is not bioavailable to the target.[3] 2. Incorrect Target or Assay: The derivative may not be active against the chosen biological target or the assay may not be sensitive enough. 3. Compound Degradation: The compound may be unstable in the assay buffer.1. Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed a level that affects the cells or target.[9] Consider using formulation strategies if solubility remains an issue. 2. Review the literature for known biological targets of similar sulfonamide derivatives.[10][11] Consider screening against a panel of targets. 3. Assess the stability of the compound in the assay buffer over the time course of the experiment using HPLC.
High Cytotoxicity in Cell-Based Assays 1. Off-Target Effects: The compound may be hitting unintended cellular targets. 2. Non-Specific Toxicity: The compound may be disrupting cell membranes or other general cellular processes.1. If a specific target is known, overexpress or knockdown the target to see if cytotoxicity is affected. 2. Conduct counter-screens to identify potential off-target activities. Evaluate the structure for reactive functional groups that could lead to non-specific toxicity.

III. Experimental Protocols

A. General Procedure for the Synthesis of N-substituted N-cyclohexyl-4-nitrobenzenesulfonamide Derivatives

This protocol outlines a general method for the N-alkylation or N-acylation of the parent sulfonamide.

Materials:

  • N-cyclohexyl-4-nitrobenzenesulfonamide

  • Appropriate alkyl halide or acyl chloride

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Crushed ice

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexyl-4-nitrobenzenesulfonamide in the anhydrous solvent.

  • Add the base portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Slowly add the alkyl halide or acyl chloride to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • If a precipitate forms, filter, wash with water, and dry. If no precipitate forms, extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Synthesized N-cyclohexyl-4-nitrobenzenesulfonamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[12]

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.[12]

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

IV. Visualizations

A. General Synthetic Workflow

G cluster_synthesis Synthesis Start N-cyclohexyl-4- nitrobenzenesulfonamide Reaction N-Alkylation / N-Acylation Start->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction DerivAgent Alkyl/Acyl Halide DerivAgent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-substituted Derivative Purification->Product

Caption: General workflow for the synthesis of N-substituted derivatives.

B. Troubleshooting Logic for Low Biological Activity

G cluster_troubleshooting Troubleshooting Low Biological Activity Problem Low/No Biological Activity CheckPurity Verify Compound Purity (HPLC, NMR) Problem->CheckPurity CheckSolubility Assess Solubility in Assay Medium Problem->CheckSolubility CheckStability Evaluate Compound Stability Problem->CheckStability CheckAssay Review Assay Design & Target Problem->CheckAssay Impure Impure: Re-purify CheckPurity->Impure Insoluble Insoluble: Reformulate/Use Co-solvent CheckSolubility->Insoluble Unstable Unstable: Modify Assay Conditions/Structure CheckStability->Unstable AssayIssue Assay Issue: Validate Assay/Select New Target CheckAssay->AssayIssue Solution Optimized Biological Activity Impure->Solution Insoluble->Solution Unstable->Solution AssayIssue->Solution

Caption: Decision tree for troubleshooting low biological activity.

V. References

  • Kim, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.

  • Asadipour, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC.

  • Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC.

  • Siddiqui, A. A., & Khan, S. A. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.

  • Kowalski, P., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI.

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.

  • Yusuf, M., et al. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC.

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MedCrave online. (2015). Tackling the challenges with poorly soluble drugs. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. PMC.

  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Baran, W., & Adamek, E. (2014). Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment. IntechOpen.

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Frontiers. (n.d.). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Retrieved from [Link]

Sources

Troubleshooting

Common pitfalls in handling N-cyclohexyl-4-nitrobenzenesulfonamide

Technical Support Center: N-cyclohexyl-4-nitrobenzenesulfonamide Welcome to the technical support guide for N-cyclohexyl-4-nitrobenzenesulfonamide. This document is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclohexyl-4-nitrobenzenesulfonamide

Welcome to the technical support guide for N-cyclohexyl-4-nitrobenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural outlines to address the common pitfalls encountered during the synthesis, purification, and handling of this important research intermediate. Our goal is to provide you with the causal understanding needed to troubleshoot experiments effectively and ensure the integrity of your results.

Section 1: Critical Safety & Handling Protocols (Q&A)

Safe laboratory practice is paramount. This section addresses the most frequent safety-related queries for N-cyclohexyl-4-nitrobenzenesulfonamide and its common precursors.

Q: What are the primary hazards associated with N-cyclohexyl-4-nitrobenzenesulfonamide and its starting materials? A: While N-cyclohexyl-4-nitrobenzenesulfonamide itself is primarily classified as a skin and eye irritant, the greater immediate hazard often lies with its precursors.[1][2]

  • 4-Nitrobenzenesulfonyl Chloride (Precursor): This reagent is highly sensitive to moisture. It readily hydrolyzes to 4-nitrobenzenesulfonic acid, which is corrosive and can cause severe skin burns and eye damage.[3][4][5] The HCl gas generated during the primary synthesis is also corrosive and a respiratory irritant.

  • N-cyclohexyl-4-nitrobenzenesulfonamide (Product): May cause skin and eye irritation upon contact.[1] When heated to decomposition, it can emit toxic fumes, including oxides of nitrogen (NOx) and sulfur (SOx).[1]

  • Solvents & Reagents: Dichloromethane (DCM) is a common solvent and a suspected carcinogen. Triethylamine is corrosive and flammable. Always consult the specific Safety Data Sheet (SDS) for every chemical used in the workflow.

Q: What personal protective equipment (PPE) is mandatory when handling this compound? A: A comprehensive PPE strategy is non-negotiable.

  • Eye Protection: Chemical safety goggles or a face shield are essential.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6]

  • Body Protection: A lab coat or other protective clothing is required.[6]

  • Respiratory Protection: All work, especially with the sulfonyl chloride and during the reaction, should be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[3][6]

Q: How should I properly store this chemical? A: Proper storage is crucial for maintaining the compound's integrity and for safety. Store N-cyclohexyl-4-nitrobenzenesulfonamide in a tightly closed container in a cool, dry, and well-ventilated area.[2][7] It should be kept away from strong oxidizing agents and bases.[4]

Q: What is the correct procedure for handling a small laboratory spill? A: For a small solid spill, first ensure there are no ignition sources nearby.[1] Dampen the spilled material with 60-70% ethanol to prevent dust from becoming airborne.[1] Carefully transfer the dampened material to a suitable container for hazardous waste.[1] Clean the spill area with absorbent paper soaked in 60-70% ethanol, followed by a thorough wash with soap and water.[1] All contaminated materials, including gloves and absorbent paper, must be sealed in a labeled bag for proper disposal.[1]

Section 2: Troubleshooting the Synthesis Workflow (Q&A)

The synthesis of sulfonamides is generally robust, but subtle errors in setup or reagent quality can lead to significant problems.[8] The most common route involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylamine.[9]

Q: My reaction shows low or no conversion of starting materials according to TLC. What went wrong? A: This is a common and frustrating issue, typically rooted in one of three areas:

  • Inactive Sulfonyl Chloride: The most likely culprit is hydrolyzed 4-nitrobenzenesulfonyl chloride. If exposed to atmospheric moisture, it converts to the unreactive 4-nitrobenzenesulfonic acid.[5][10] Solution: Always use a fresh bottle of the sulfonyl chloride or one that has been stored properly in a desiccator. Ensure all glassware is flame- or oven-dried before use.[11]

  • Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the unreacted cyclohexylamine, rendering it non-nucleophilic. A base, typically triethylamine or pyridine, is required to scavenge this HCl and drive the reaction to completion.[10][12] Solution: Ensure at least 1.1-1.5 equivalents of a suitable base are used.[11]

  • Low Temperature: While the initial addition is often performed at 0°C to control the exotherm, the reaction may require warming to room temperature to proceed to completion.[11] Solution: After the dropwise addition of the sulfonyl chloride is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring by TLC.[11]

Q: I'm seeing multiple new spots on my TLC analysis, and the final yield is low. What are the likely side products? A: Multiple spots indicate side reactions are occurring.

  • Unreacted Starting Materials: This is the most common "impurity." Incomplete reactions will leave behind residual cyclohexylamine and 4-nitrobenzenesulfonyl chloride.[10]

  • Hydrolyzed Sulfonyl Chloride: A baseline spot on TLC may correspond to 4-nitrobenzenesulfonic acid if moisture was present.[5]

  • Di-sulfonated Amine (Bis-sulfonamide): While sterically hindered and less common with a secondary amine precursor, it's a theoretical possibility under harsh conditions, though not a primary concern here. Solution: The key is reaction monitoring. Use Thin Layer Chromatography (TLC) to track the disappearance of the high-Rf sulfonyl chloride spot and the appearance of the product spot.[10][11] Stop the reaction once the limiting reagent is consumed to prevent further side reactions.

Q: The reaction mixture has developed a strong yellow or brown color. Is this normal? A: Yes, it is common for the crude reaction mixture and the isolated solid to be off-white, pale yellow, or even brownish.[11] This is often due to minor impurities. While aesthetically displeasing, these colored impurities can usually be removed during purification. Solution: Do not be alarmed by the color. Proceed with the workup and purification. An activated charcoal treatment during recrystallization is highly effective at removing colored impurities.[11]

Section 3: Overcoming Purification Challenges (Q&A)

A successful reaction is only half the battle; proper purification is critical to obtaining high-quality material.

Q: My crude product is an oil and won't solidify after workup. How can I isolate it? A: An oily product is typically caused by one of two factors:

  • Residual Solvent: The solvent used for extraction (e.g., DCM or Ethyl Acetate) may not have been fully removed. Solution: Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating.

  • Low-Melting Impurities: The presence of unreacted starting materials or other byproducts can act as an impurity, causing melting point depression and preventing crystallization.[10] Solution: If thorough drying fails, the best approach is to purify the oil using column chromatography on silica gel.[10] After chromatography, the purified fractions can be concentrated to yield a solid product.

Q: The product fails to crystallize, or the crystals are very impure ("oiling out"). What steps can I take? A: Crystallization is sensitive to purity and solvent choice.

  • Purity: As mentioned above, impurities inhibit the formation of a crystal lattice.[10] If direct crystallization of the crude material fails, pre-purification via flash chromatography is recommended.

  • Solvent System: The chosen solvent may be too good, keeping the product fully dissolved even when cooled.[10] Solution: A common and effective technique is recrystallization from a binary solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water) dropwise until the solution becomes persistently turbid.[11] Then, allow it to cool slowly to form pure crystals.

Q: My final product is yellow/brownish instead of white. How can I decolorize it? A: This is a classic purification problem solved by recrystallization with activated charcoal. Procedure: Dissolve the impure, colored product in a minimum of hot recrystallization solvent (e.g., ethanol). Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal. Allow the clear, colorless filtrate to cool slowly, inducing the crystallization of the pure, white product.[11]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best solvents for dissolving N-cyclohexyl-4-nitrobenzenesulfonamide for reactions or analysis? A: Based on its physicochemical properties, N-cyclohexyl-4-nitrobenzenesulfonamide shows good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as chlorinated solvents like Dichloromethane (DCM). It is also soluble in hot ethanol, which is useful for recrystallization.[11] It is poorly soluble in water and nonpolar solvents like hexanes.[1][11]

Q: How can I effectively monitor the progress of the synthesis reaction? A: Thin Layer Chromatography (TLC) is the most efficient method.[10][12] Use a mobile phase such as 50% Ethyl Acetate in Hexane.[11] The starting 4-nitrobenzenesulfonyl chloride will have a high Rf value (less polar), while the product sulfonamide will have a lower Rf value. The reaction is considered complete when the spot corresponding to the sulfonyl chloride is no longer visible.

Q: Is the sulfonamide product stable under standard acidic or basic workup conditions? A: The sulfonamide functional group is generally stable under a range of physiological and workup conditions.[9] The amide N-H bond is weakly acidic, but the amide bond itself is robust.[9] It will tolerate dilute aqueous acid and base washes during workup. However, you should always test the stability of your product on a small scale if you plan to use harsh conditions.[13]

Section 5: Key Experimental Methodologies

The following protocols are grounded in established procedures and include expert insights to maximize success.

Protocol 1: Synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide

This protocol is based on the highly reliable acyl chloride method.[11]

  • Preparation (0 - 15 min)

    • Flame-dry a 250 mL round-bottom flask (RBF) containing a magnetic stir bar under a stream of nitrogen or argon. Maintain an inert atmosphere throughout the addition.

    • To the flask, add anhydrous Dichloromethane (DCM, 50 mL), followed by Cyclohexylamine (10 mmol, 1.15 mL) and Triethylamine (15 mmol, 2.1 mL).

    • Cool the resulting solution to 0°C in an ice/water bath.

      • Causality Explanation: This initial cooling is critical. The reaction between the sulfonyl chloride and amine is exothermic. Controlling this exotherm minimizes the risk of side reactions.

  • Reagent Addition (15 - 30 min)

    • In a separate, dry vial, dissolve 4-Nitrobenzenesulfonyl chloride (10 mmol, 2.22 g) in anhydrous DCM (20 mL).

    • Add the 4-Nitrobenzenesulfonyl chloride solution to the stirred amine mixture dropwise via an addition funnel over 15 minutes.

    • Observation: A white precipitate of triethylamine hydrochloride (Et3N·HCl) will form almost immediately.[11]

  • Reaction & Monitoring (30 - 150 min)

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (~25°C).

    • Stir vigorously for 2 hours.

    • In-Process Control (IPC): Spot a small aliquot of the reaction mixture onto a TLC plate (eluent: 50% EtOAc/Hexane). Visualize under UV light. The reaction is complete when the starting sulfonyl chloride spot (high Rf) has been completely consumed, and a new, dominant product spot (Rf ~0.4-0.5) is observed.[11]

  • Workup & Isolation

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Separate the layers and wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (1 x 50 mL), and brine (1 x 50 mL).

      • Causality Explanation: The acid wash removes excess cyclohexylamine and triethylamine. The bicarbonate wash removes any hydrolyzed sulfonyl chloride (as the sodium salt).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as an off-white or pale-yellow solid.[11]

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • If the solution is colored, add a spatula-tip of activated charcoal and swirl the hot solution for 2-3 minutes.[11]

  • Perform a hot filtration through fluted filter paper to remove the charcoal (if used) and any insoluble impurities, collecting the hot filtrate in a clean, pre-warmed flask.

  • To the hot filtrate, add water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath (or at 4°C) for at least 30 minutes to maximize crystal formation.[11]

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them under high vacuum.

Section 6: Physicochemical Data Reference

The following table summarizes key properties for easy reference.

PropertyValueSource(s)
CAS Number 52374-26-2[14]
Molecular Formula C₁₂H₁₆N₂O₄S[14]
Molecular Weight 284.33 g/mol [14]
Appearance White to pale yellow powder/needles[11]
Melting Point Literature values vary depending on purity and crystalline form.[11]
Solubility Soluble in DMSO, DMF, DCM, Hot Ethanol. Insoluble in water.[1][11]
Acidity (pKa) Weakly acidic (sulfonamide N-H)[9]
H-Bond Acceptors 5[14]
H-Bond Donors 1[15]

Section 7: Workflow Visualizations

Diagram 1: Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_glass Flame-Dry Glassware prep_reagents Dissolve Amine & Base in Anhydrous DCM prep_glass->prep_reagents prep_cool Cool to 0 C prep_reagents->prep_cool add_reagent Dropwise Addition of 4-Nitrobenzenesulfonyl Chloride prep_cool->add_reagent Inert Atmosphere warm_react Warm to RT Stir for 2h add_reagent->warm_react monitor_tlc IPC: Monitor by TLC warm_react->monitor_tlc quench Aqueous Quench monitor_tlc->quench Reaction Complete extract Sequential Washes (Acid, Base, Brine) quench->extract dry_conc Dry & Concentrate extract->dry_conc crude_prod Crude Product dry_conc->crude_prod

Caption: A step-by-step workflow for the synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide.

Diagram 2: Purification & Analysis Workflow

cluster_purify Purification cluster_analysis Quality Control crude Crude Product (Off-white/Yellow Solid) dissolve Dissolve in Minimal Hot Ethanol crude->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter crystallize Cool Slowly to Crystallize hot_filter->crystallize isolate Isolate via Vacuum Filtration & Dry crystallize->isolate pure_prod Pure Product isolate->pure_prod Yield > 85% nmr NMR Spectroscopy pure_prod->nmr ms Mass Spectrometry pure_prod->ms hplc HPLC Purity pure_prod->hplc

Caption: Standard workflow for the purification and analysis of the final product.

References

  • BenchChem Technical Support Team. (2026, February). Structural Characterization and Synthesis of N-Cyclohexyl-4-nitrobenzamide: A Technical Guide. BenchChem.
  • PubChem. N-cyclohexyl-4-(4-nitrophenoxy)benzenesulfonamide.
  • Guidechem. N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki.
  • BenchChem. N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • CAMEO Chemicals. N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE.
  • BenchChem. (2025). Identifying and characterizing byproducts in N-cyclohexyl-4-methoxybenzenesulfonamide synthesis.
  • BenchChem. (2025).
  • TCI Chemicals. (2025, July 17).
  • CAS Common Chemistry. 4-Nitrobenzenesulfonamide. American Chemical Society.
  • Thermo Fisher Scientific. (2025, September 12).
  • HazComFast. N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • BenchChem. (2025). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2025, May 30).
  • Fisher Scientific. (2025, December 19).
  • Labscoop. 4-Nitrobenzenesulfonamide, 5G.
  • TCI America. (2018, July 6). SAFETY DATA SHEET: N-Cyclohexyl-p-toluenesulfonamide. Spectrum Chemical.
  • Hoffman Fine Chemicals. CAS 52374-18-2 | N-Hexyl-4-nitrobenzenesulfonamide.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024, November 15).
  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Zia-ur-Rehman, M., et al. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Kumar, A., et al. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • A2B Chem. N-Cyclohexyl-4-nitrobenzamide.
  • Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules.
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  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: N-Cyclohexyl-2-aminobenzenesulfonamide as a Precursor for Heterocyclic Compounds. BenchChem.
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Reference Data & Comparative Studies

Validation

Comparative Analysis of N-Cyclohexyl-4-nitrobenzenesulfonamide vs. Analogous Benzenesulfonamide Derivatives

The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone of medicinal chemistry, historically recognized for its antimicrobial properties and later expanded into diuretics, anti-inflammatories, and targeted anti...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone of medicinal chemistry, historically recognized for its antimicrobial properties and later expanded into diuretics, anti-inflammatories, and targeted anti-cancer agents. While primary benzenesulfonamides are well-documented as pan-inhibitors of metalloenzymes like Carbonic Anhydrase (CA), secondary N-alkyl sulfonamides—such as N-cyclohexyl-4-nitrobenzenesulfonamide (CAS: 52374-26-2) —exhibit distinct physicochemical and pharmacological profiles[1].

This guide provides an objective, data-driven comparison of N-cyclohexyl-4-nitrobenzenesulfonamide against other benzenesulfonamide derivatives, detailing the structure-activity relationships (SAR) and experimental workflows that define their utility in drug development.

Mechanistic Causality: Structure-Activity Relationships (SAR)

To understand the performance of N-cyclohexyl-4-nitrobenzenesulfonamide, we must deconstruct its molecular architecture and compare it to both primary sulfonamides (e.g., 4-nitrobenzenesulfonamide) and electron-rich secondary sulfonamides (e.g., N-cyclohexyl-4-methylbenzenesulfonamide).

The N-Cyclohexyl Tail: Shifting Target Selectivity

Primary sulfonamides (–SO₂NH₂) are classic CA inhibitors because the unhindered nitrogen can coordinate directly with the active-site zinc ion (Zn²⁺) while participating in hydrogen bonding with conserved residues like Thr199[2]. By contrast, the introduction of a bulky, lipophilic cyclohexyl ring creates a secondary sulfonamide. This steric bulk restricts deep penetration into narrow enzyme clefts (such as ubiquitous hCA II). Instead, the molecule is redirected toward wider, lipophilic binding pockets. This structural mimicry allows secondary sulfonamides to act as selective inhibitors for tumor-associated isoforms (e.g., hCA IX and XII) or entirely different targets like Cyclooxygenase-2 (COX-2)[3][4].

The 4-Nitro Substituent: Tuning Proton Acidity

The electronic nature of the para-substituent strictly governs the acidity of the sulfonamide proton. The 4-nitro group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring and the sulfonyl core, it significantly increases the acidity of the N-H bond compared to electron-donating groups (EDG) like the 4-methyl moiety[5]. This enhanced acidity strengthens the hydrogen-bonding capacity of the molecule within target protein pockets, directly correlating with improved binding kinetics in specific in vitro assays.

SAR_Logic Core Benzenesulfonamide Core Sub1 Primary Amine (-SO2NH2) Core->Sub1 Sub2 Secondary Amine (N-Cyclohexyl) Core->Sub2 Target1 Direct Zn2+ Coordination (Pan-CA Inhibitor) Sub1->Target1 Unhindered Access EWG 4-Nitro (EWG) Increases NH Acidity Sub2->EWG N-cyclohexyl-4-nitro... EDG 4-Methyl (EDG) Decreases NH Acidity Sub2->EDG N-cyclohexyl-4-methyl... Target2 Lipophilic Pocket Binding (Selective CA / COX-2) Sub2->Target2 Steric Hindrance

SAR logic: N-substitution dictates target binding, while para-substitution tunes acidity.

Quantitative Comparison of Derivatives

The table below summarizes the critical physicochemical properties that dictate the pharmacokinetics and target applications of these derivatives[6].

PropertyN-Cyclohexyl-4-nitrobenzenesulfonamide4-NitrobenzenesulfonamideN-Cyclohexyl-4-methylbenzenesulfonamide
CAS Number 52374-26-26325-93-580-30-8
Molecular Weight 284.33 g/mol 202.20 g/mol 253.36 g/mol
Topological Polar Surface Area (TPSA) 100 Ų108 Ų54 Ų
H-Bond Donors 121
H-Bond Acceptors 542
Electronic Effect (Para) Strongly Withdrawing (EWG)Strongly Withdrawing (EWG)Donating (EDG)
Primary Utility Selective Inhibitor / IntermediatePan-CA InhibitorSynthetic Building Block

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following methodologies integrate self-validating checkpoints to confirm reaction success and assay reliability.

Protocol A: Synthesis via Direct Sulfonylation

This protocol details the synthesis of N-cyclohexyl-4-nitrobenzenesulfonamide via the nucleophilic addition of an amine to a sulfonyl chloride.

Causality of Reagents: Triethylamine (TEA) is utilized not as a solvent, but as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct; without TEA to neutralize it, the acidic environment would protonate the unreacted cyclohexylamine, halting the reaction prematurely.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of cyclohexylamine and 1.2 equivalents of TEA in anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice bath to prevent exothermic degradation.

  • Addition: Dissolve 1.0 equivalent of 4-nitrobenzenesulfonyl chloride in DCM and add it dropwise to the stirring amine solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check (TLC): Spot the crude mixture on a silica gel Thin-Layer Chromatography (TLC) plate alongside the starting materials. Elute using a 20:80 Ethyl Acetate/n-Hexane system. The complete disappearance of the starting material and the emergence of a single new spot (Rf ≈ 0.32) confirms complete conversion[7].

  • Workup & Purification: Quench the reaction with 1M HCl. Causality: The acidic wash protonates any residual TEA and unreacted cyclohexylamine, pulling them into the aqueous layer, while the highly lipophilic sulfonamide remains in the organic DCM layer. Extract, dry over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize from ethanol to yield a colorless solid (mp. 129-131°C)[7].

Protocol B: In Vitro Enzyme Inhibition Assay (Colorimetric)

When evaluating these derivatives against targets like Carbonic Anhydrase, a robust kinetic assay is required to determine the IC₅₀.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) to mimic physiological blood pH, ensuring the enzyme maintains its native tertiary structure.

  • Ligand Preparation: Dissolve the sulfonamide derivatives in DMSO. Ensure the final concentration of DMSO in the assay well does not exceed 1% v/v. Causality: Higher concentrations of DMSO will denature the enzyme, leading to false-positive inhibition readings.

  • Incubation: Combine the enzyme solution with varying concentrations of the inhibitor and incubate at 25°C for 15 minutes. Causality: Secondary sulfonamides like N-cyclohexyl-4-nitrobenzenesulfonamide experience steric hindrance, resulting in slower association rates (k_on). Pre-incubation ensures steady-state binding equilibrium is reached before the substrate is introduced.

  • Self-Validation Check (Controls):

    • Negative Control: Buffer + Substrate (measures spontaneous, non-enzymatic hydrolysis).

    • Positive Control: Enzyme + Substrate + Acetazolamide (a known, potent pan-CA inhibitor to validate assay sensitivity).

  • Measurement: Add 4-nitrophenyl acetate (substrate). Measure the increasing absorbance at 400 nm (indicating the generation of the 4-nitrophenolate ion) using a microplate reader over 5 minutes. Calculate IC₅₀ using non-linear regression analysis[3].

References

  • Benchchem - N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2 - Benchchem: Contextualization within the Sulfonamide Chemical Class.

  • Guidechem - N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki.6

  • The Royal Society of Chemistry (RSC) - Stereoselective Direct Reductive Amination of Ketones with Electron-Deficient Amines using Re2O7/NaPF6 Catalyst.7

  • National Institutes of Health (PMC) - 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.3

  • Google Patents - US5932598A - Prodrugs of benzenesulfonamide-containing COX-2 inhibitors.4

  • Taylor & Francis - Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents.5

  • ACS Catalysis - Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates.1

  • Benchchem - N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2 - Benchchem (Carbonic Anhydrase Context).2

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Comparative

A Comparative Guide to N-cyclohexyl-4-nitrobenzenesulfonamide and Other Carbonic Anhydrase Inhibitors for Researchers and Drug Development Professionals

In the landscape of enzyme inhibition and drug discovery, carbonic anhydrases (CAs) present a compelling target due to their involvement in a multitude of physiological and pathological processes.[1][2] This guide offers...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of enzyme inhibition and drug discovery, carbonic anhydrases (CAs) present a compelling target due to their involvement in a multitude of physiological and pathological processes.[1][2] This guide offers a deep dive into the comparative analysis of benzenesulfonamide-based carbonic anhydrase inhibitors (CAIs), with a specific focus on understanding the potential role of N-cyclohexyl-4-nitrobenzenesulfonamide. While direct experimental data for this specific compound is not extensively available in public literature, we will leverage structure-activity relationship (SAR) studies of analogous compounds to infer its potential performance and discuss its place within the broader context of well-established CAIs like Acetazolamide, Dorzolamide, and Brinzolamide.

The Enduring Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This seemingly simple reaction is fundamental to processes ranging from pH regulation and fluid secretion to biosynthesis.[2] Consequently, the inhibition of specific CA isoforms has been a successful strategy for treating a variety of conditions, including glaucoma, epilepsy, altitude sickness, and even certain types of cancer.[1][2]

The primary challenge and, indeed, the frontier in the development of CAIs lies in achieving isoform selectivity. With 16 known human α-CA isoforms, non-selective inhibition can lead to off-target effects.[1] The benzenesulfonamide scaffold has been a cornerstone of CAI design, and understanding how structural modifications influence potency and selectivity is paramount for the development of next-generation therapeutics.

N-cyclohexyl-4-nitrobenzenesulfonamide: A Structural Dissection

N-cyclohexyl-4-nitrobenzenesulfonamide is a secondary sulfonamide characterized by three key structural features: the essential zinc-binding sulfonamide group, a 4-nitro substituent on the benzene ring, and an N-cyclohexyl group. While we lack direct inhibitory data for this molecule, we can analyze the likely contribution of each component based on established SAR principles.

  • The Benzenesulfonamide Core : This is the classic zinc-binding group (ZBG) for the vast majority of CAIs. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, forming the basis of its inhibitory action.[3]

  • The 4-Nitro Substituent : Nitro-containing benzenesulfonamides have been investigated as potent CAIs. Some studies have shown that the nitro group can contribute to strong inhibition, with certain derivatives exhibiting selectivity towards the tumor-associated isoforms CA IX and XII.[4] These isoforms are often overexpressed in hypoxic tumors, making them attractive targets for cancer therapy.[4]

  • The N-Cyclohexyl "Tail" : The substitution on the sulfonamide nitrogen with a cyclohexyl group is a key feature. Generally, N-substitution on the sulfonamide moiety tends to decrease inhibitory potency compared to primary sulfonamides (those with an unsubstituted -SO2NH2 group). However, this modification can be a powerful tool to enhance isoform selectivity.[3] This "tail" approach, where moieties are appended to the core scaffold, can exploit subtle differences in the active site cavities of various CA isoforms to achieve selective binding.[5] The bulky and hydrophobic nature of the cyclohexyl group would be expected to interact with hydrophobic pockets within the active site.

Comparative Analysis with Clinically Relevant Carbonic Anhydrase Inhibitors

To contextualize the potential of N-cyclohexyl-4-nitrobenzenesulfonamide, it is essential to compare its structural features with those of established CAIs. The following table summarizes the inhibitory activity (Ki values) of Acetazolamide, Dorzolamide, and Brinzolamide against key CA isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 2501274255.7
Dorzolamide >100003.585004554
Brinzolamide 39003.14904551

Data compiled from multiple sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Acetazolamide , a first-generation, systemically administered CAI, is relatively non-selective and inhibits multiple isoforms with nanomolar affinity.[6] This lack of selectivity contributes to its side-effect profile.[6]

Dorzolamide and Brinzolamide are topical CAIs used in the treatment of glaucoma.[3][7] Their design represents a significant advancement in achieving greater selectivity for hCA II, the predominant isoform in the ciliary processes of the eye responsible for aqueous humor secretion.[8] This improved selectivity profile minimizes systemic side effects.[3]

Based on the SAR of related compounds, it can be hypothesized that N-cyclohexyl-4-nitrobenzenesulfonamide might exhibit moderate to potent inhibition of certain CA isoforms, with the potential for some degree of selectivity driven by its N-cyclohexyl and 4-nitro groups. However, without experimental data, this remains a well-informed conjecture.

Visualizing the Mechanism of Action and Experimental Workflow

To appreciate the molecular interactions and the process of evaluating CAIs, the following diagrams illustrate the general mechanism of sulfonamide-based CA inhibition and a typical experimental workflow for determining inhibitory potency.

General Mechanism of Carbonic Anhydrase Inhibition cluster_0 CA Active Site CA Carbonic Anhydrase (with Zn²⁺) H2O Water Molecule CA->H2O binds His Histidine Residues CA->His coordinates Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Deprotonation Deprotonation (R-SO₂NH⁻) Inhibitor->Deprotonation Physiological pH Deprotonation->Inhibited_Complex Displaces H₂O and binds to Zn²⁺ Experimental Workflow for CA Inhibition Assay start Start reagents Prepare Reagents: - Purified CA Isoform - Buffer - Substrate (e.g., p-NPA) - Test Inhibitor start->reagents serial_dilutions Create Serial Dilutions of Test Inhibitor reagents->serial_dilutions pre_incubation Pre-incubate CA Enzyme with Inhibitor serial_dilutions->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction spectrophotometry Monitor Reaction Rate (Spectrophotometry) initiate_reaction->spectrophotometry data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Ki spectrophotometry->data_analysis end End data_analysis->end

Caption: Workflow for determining CA inhibitory activity.

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

For researchers aiming to evaluate novel CAIs, the following protocols provide a robust starting point.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the initial rate of this reaction is used to determine enzyme activity and inhibition.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoform(s)

  • Assay Buffer: 20 mM HEPES or TAPS, pH 7.4

  • pH Indicator: e.g., p-nitrophenol or phenol red

  • CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

  • Test inhibitor stock solution (e.g., in DMSO)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the CA isoform in the assay buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

  • Measurement:

    • Load one syringe with the enzyme/inhibitor solution.

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the two solutions and record the change in absorbance over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear phase of the absorbance curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the enzyme's Michaelis-Menten constant (Km) for CO₂ is known.

p-Nitrophenylacetate (p-NPA) Esterase Activity Assay

This is a convenient and widely used colorimetric assay for screening CAIs.

Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of p-NPA to the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically at 400 nm. Inhibitors of the primary catalytic activity also inhibit this esterase activity.

Materials:

  • UV/Vis spectrophotometer or microplate reader

  • Purified human carbonic anhydrase isoform(s)

  • Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4

  • Substrate: p-Nitrophenylacetate (p-NPA) solution (e.g., 3 mM in assay buffer, prepared fresh)

  • Test inhibitor stock solution (e.g., in DMSO)

Procedure:

  • Assay Setup: In a cuvette or microplate well, combine the assay buffer, the CA enzyme solution, and the test inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation: Add the p-NPA substrate solution to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 400 nm over time.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ and Ki values as described for the stopped-flow assay.

Conclusion and Future Directions

While N-cyclohexyl-4-nitrobenzenesulfonamide remains a molecule of theoretical interest due to the absence of published inhibitory data, its structure provides a valuable framework for discussing the key principles of modern carbonic anhydrase inhibitor design. The benzenesulfonamide scaffold continues to be a fertile ground for the development of novel therapeutics. Future research will undoubtedly focus on fine-tuning the "tail" and "ring" components of these molecules to achieve even greater isoform selectivity, leading to more effective and safer drugs for a wide range of diseases. The synthesis and evaluation of compounds like N-cyclohexyl-4-nitrobenzenesulfonamide and its analogs are crucial steps in expanding our understanding and harnessing the full therapeutic potential of carbonic anhydrase inhibition.

References

  • Acetazolamide - StatPearls - NCBI Bookshelf. (2023, July 2). Retrieved from [Link]

  • De Simone, G., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(11), 3296-3306.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Angeli, A., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(22), 4061.
  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183503.
  • Capasso, C., & Supuran, C. T. (2015). An overview of the selectivity and efficiency of the bacterial carbonic anhydrase inhibitors. Current Pharmaceutical Design, 21(11), 1438-1446.
  • Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. ChemBioChem, 24(22), e202300489.
  • Gülçin, İ., et al. (2012). Carbonic anhydrase inhibitory properties of some uracil derivatives. Archives of Pharmacal Research, 35(10), 1745-1751.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • De Simone, G., & Supuran, C. T. (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(24), 10975-10985.
  • Manakova, E., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry Letters, 20(21), 6286-6289.
  • De, B., et al. (1986). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Journal of the Indian Chemical Society, 63(1), 81-86.
  • Dudutienė, V., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1623.
  • Kletskov, A. V., et al. (2023). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
  • Vedani, A., & Meyer, E. F. (1984). Structure-Activity Relationships of Sulfonamide Drugs and Human Carbonic Anhydrase C: Modeling of Inhibitor Molecules into the Receptor Site of the Enzyme with an Interactive Computer Graphics Display1. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2016.
  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417.
  • Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-290.
  • Al-Fahad, A. J., et al. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. Journal of Contemporary Medical Sciences, 9(4), 1-8.
  • Žalubovskis, R., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. International Journal of Molecular Sciences, 24(10), 8683.
  • PubChem. (n.d.). Cyclohexyl 4-nitrobenzenesulfonate. Retrieved from [Link]

  • Singh, N., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Advances, 11(61), 38765-38779.
  • Al-Salahat, S. M., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy, 16, 873-885.
  • Al-Salahat, S. M., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy, 16, 873-885.
  • Al-Obeed, O. A., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of New Nitazoxanide Derivatives: Toward Broad-Spectrum Antimicrobial Agents. Archiv der Pharmazie.

Sources

Validation

Comparative Study of N-Cyclohexyl-nitrobenzenesulfonamide Isomers: A Technical Guide for Drug Development

Executive Summary: The Sulfonamide Scaffold in Chemical Biology The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone in medicinal chemistry, historically recognized for its ability to mimic p-aminobenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfonamide Scaffold in Chemical Biology

The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone in medicinal chemistry, historically recognized for its ability to mimic p-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase in bacterial pathways[1]. In modern eukaryotic drug design, the sulfonamide moiety serves as a highly versatile, stable scaffold that can be precisely tuned to target specific enzymes, such as carbonic anhydrases and various kinases[1].

When functionalized with a bulky, lipophilic cyclohexyl group and an electron-withdrawing nitro group, the resulting N-cyclohexyl-nitrobenzenesulfonamides become powerful intermediates and active pharmaceutical ingredients (APIs). However, the positional isomerism of the nitro group—whether at the ortho (2-nitro), meta (3-nitro), or para (4-nitro) position—fundamentally dictates the molecule's electronic distribution, steric profile, and solid-state packing[2]. This guide provides a rigorous, objective comparison of these three isomers to aid researchers in selecting the optimal scaffold for their specific drug development workflows.

Mechanistic Divergence: Structural and Physicochemical Properties

The position of the nitro group on the benzenesulfonamide core does not merely change the molecular shape; it alters the fundamental physicochemical behavior of the molecule. In the solid state, sulfonamides typically exhibit distinct hydrogen-bonding patterns, predominantly forming either C(4) N–H…O–S chains or R2(2)(8) dimers via adjacent N–H…O–S interactions[2].

IsomerProperties Core N-Cyclohexyl-nitrobenzenesulfonamide Structural Isomerism Ortho Ortho (2-Nitro) CAS: 77516-53-1 Core->Ortho Meta Meta (3-Nitro) CAS: 93125-79-2 Core->Meta Para Para (4-Nitro) CAS: 52374-26-2 Core->Para Steric High Steric Hindrance Restricted S-N Rotation Ortho->Steric Electronic Pure Inductive (-I) Effect Moderate N-H Acidity Meta->Electronic Resonance Strong Resonance (-R) Effect Maximum N-H Acidity Para->Resonance

Structural divergence and physicochemical effects of nitrobenzenesulfonamide isomers.

  • Para-Isomer (4-Nitro): The strongly electron-withdrawing nitro group at the para position exerts a significant resonance (-R) effect across the aromatic ring, increasing the acidity of the sulfonamide N-H proton. This facilitates robust intermolecular hydrogen bonding, often favoring the formation of stable, highly ordered R2(2)(8) dimers[2].

  • Ortho-Isomer (2-Nitro): While also electron-withdrawing, the ortho-nitro group introduces severe steric hindrance. This proximity restricts free rotation around the S-N bond and can induce intramolecular hydrogen bonding. Consequently, it disrupts the standard C(4) chain formation, leading to a less compact crystal lattice and altered receptor binding kinetics[2].

  • Meta-Isomer (3-Nitro): Lacking direct resonance communication with the sulfonyl group, the meta-isomer relies solely on the inductive (-I) effect. It typically forms standard C(4) polymeric chains without the extreme steric constraints of the ortho-isomer, making it an excellent baseline for structure-activity relationship (SAR) studies.

Comparative Data Summary
Property2-Nitro Isomer3-Nitro Isomer4-Nitro Isomer
CAS Registry Number 77516-53-1[3]93125-79-2[3]52374-26-2[1]
Electronic Effect on Core Inductive (-I)Inductive (-I)Resonance (-R) & Inductive (-I)
Steric Hindrance (S-N Bond) High (Ortho-proximity)LowLow
Dominant H-Bonding Motif Intramolecular / Disrupted C(4)C(4) Polymeric ChainsR2(2)(8) Dimers / C(4) Chains
Target Application Profile Sterically restricted pocket probesBaseline inductive effect studiesHigh-affinity H-bond donor assays

Self-Validating Experimental Methodology: Parallel Synthesis

To objectively compare these isomers in a laboratory setting, they must be synthesized under identical, highly controlled conditions. The general synthesis involves the nucleophilic acyl substitution of a sulfonyl chloride with an amine[1].

As a Senior Application Scientist, I mandate the use of a self-validating protocol . This means the workflow is designed with built-in causality and quality control (QC) checkpoints that verify the integrity of the reaction at every phase, preventing downstream failures.

SynthesisWorkflow Step1 1. Reagent Preparation Anhydrous DCM + TEA Step2 2. Electrophilic Addition Dropwise Sulfonyl Chloride (0°C) Step1->Step2 QC1 QC: Moisture Check (Prevent Hydrolysis) Step1->QC1 Step3 3. Nucleophilic Attack Exothermic Control Step2->Step3 Step4 4. Acidic Workup Remove Unreacted Amine Step3->Step4 QC2 QC: TLC Monitoring (Confirm Consumption) Step3->QC2 Step5 5. Crystallization EtOH/H2O Solvent System Step4->Step5 QC3 QC: pH Indicator (Validate Neutralization) Step4->QC3 QC4 QC: XRD/NMR (Confirm Isomeric Purity) Step5->QC4

Self-validating workflow for the synthesis of N-cyclohexyl-nitrobenzenesulfonamides.

Step-by-Step Protocol

1. Reagent Preparation & System Purging

  • Action: Dissolve 1.0 equivalent of cyclohexylamine and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality: DCM is selected because its aprotic nature prevents the premature hydrolysis of the highly reactive nitrobenzenesulfonyl chloride precursors. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the cyclohexylamine nucleophile.

  • QC Checkpoint 1: A Karl Fischer titration of the DCM must read <50 ppm water to validate the anhydrous environment.

2. Electrophilic Addition

  • Action: Cool the reaction vessel to 0°C using an ice-water bath. Add 1.0 equivalent of the respective nitrobenzenesulfonyl chloride (2-nitro, 3-nitro, or 4-nitro) dropwise as a solution in DCM.

  • Causality: The nucleophilic attack on the sulfonyl group is highly exothermic. Maintaining the reaction at 0°C suppresses the formation of bis-sulfonated byproducts and kinetically controls the substitution.

3. Reaction Monitoring

  • Action: Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • QC Checkpoint 2: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the high-Rf sulfonyl chloride spot validates reaction completion.

4. Acidic Workup

  • Action: Quench the reaction with ice water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO₃, and brine.

  • Causality: The 1M HCl wash selectively protonates unreacted cyclohexylamine and TEA, pulling them into the aqueous phase while leaving the neutral sulfonamide product in the organic layer.

  • QC Checkpoint 3: Verify the aqueous layer pH is < 3 during the HCl wash. This validates the complete extraction of basic impurities.

5. Crystallization and Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an Ethanol/Water (50:50) mixture[4].

  • Causality: Slow cooling in a protic solvent system facilitates the formation of high-quality single crystals suitable for X-ray diffraction (XRD).

Crystallographic Characterization Workflow

To definitively confirm the structural differences between the synthesized isomers, crystallographic analysis is required. Crystallographic studies on related N-cyclohexyl sulfonamides reveal that the cyclohexyl ring generally adopts a stable chair conformation[5].

When analyzing your XRD data, pay specific attention to the dihedral angles . The dihedral angles between the mean planes of the phenyl ring and the cyclohexyl ring typically range between 37° and 56°, depending heavily on the substitution pattern[4][5].

  • Validation Step: Compare the S1–N1–C7 torsion angles across your synthesized isomers. You will observe that the ortho-isomer exhibits a significantly altered torsion angle due to the steric bulk of the adjacent nitro group, forcing the cyclohexyl ring out of the preferred coplanar alignment seen in the para-isomer[2]. This angular relationship is a critical parameter when designing these isomers to fit into specific, sterically restricted enzymatic pockets.

References

  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI (Crystals) URL: [Link]

  • Title: N-Cyclohexyl-N-ethylbenzenesulfonamide Source: PMC (NIH) URL: [Link]

  • Title: N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide Source: PMC (NIH) URL: [Link]

Sources

Comparative

Application Note &amp; Comparison Guide: Evaluating Antibody Cross-Reactivity Profiles for N-cyclohexyl-4-nitrobenzenesulfonamide

Executive Summary & Scientific Context In the field of small-molecule immunoassay development, achieving the desired balance between broad-spectrum detection and compound-specific precision requires rigorous hapten desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the field of small-molecule immunoassay development, achieving the desired balance between broad-spectrum detection and compound-specific precision requires rigorous hapten design. N-cyclohexyl-4-nitrobenzenesulfonamide (CAS 52374-26-2), a sulfonamide analog with a molecular weight of 284.33 g/mol [1], presents a unique structural challenge. Unlike classic sulfonamide antibiotics that feature a primary amine at the N4 position (essential for mimicking p-aminobenzoic acid[2]), this compound possesses a para-nitro group and a bulky cyclohexyl ring at the N1 position.

Because small molecules (<300 Da) lack multiple epitopes, they cannot be detected via traditional sandwich ELISAs. Instead, competitive assay formats must be employed. The core challenge lies in how the antibody recognizes the hapten. This guide objectively compares the performance of a Broad-Spectrum Polyclonal Antibody (Product A) versus a Highly Specific Monoclonal Antibody (Product B) in detecting N-cyclohexyl-4-nitrobenzenesulfonamide and its structural analogs.

Mechanistic Principles of Hapten Design & Cross-Reactivity

The cross-reactivity profile of an anti-sulfonamide antibody is not accidental; it is strictly dictated by the immunizing hapten's linking arm and conjugation site[3]. Sulfonamides are typically conjugated to carrier proteins (like BSA or KLH) via one of two sites[4]:

  • N1-Position Conjugation: By attaching the spacer arm to the N1 nitrogen, the variable R-group (e.g., the cyclohexyl ring) is sterically shielded by the carrier protein. The immune system is forced to recognize the highly conserved p-aminobenzenesulfonyl core, resulting in broad-specificity (generic) antibodies capable of detecting multiple sulfonamide classes[5].

  • N4-Position Conjugation: Conjugating through the N4 position (or utilizing the N4-nitro group as a synthetic anchor) exposes the unique N1-substituent to the immune system. This generates compound-specific antibodies with high selectivity for the specific R-group[4]. Furthermore, the nature of the linking arm itself (e.g., azo vs. succinyl) can alter antibody affinity for N4-derivatives by up to 16-fold[3].

HaptenDesign Hapten Sulfonamide Hapten (e.g., N-cyclohexyl-4-nitro...) N1 N1-Position Conjugation (Shields R-group) Hapten->N1 Spacer Arm N4 N4-Position Conjugation (Exposes R-group) Hapten->N4 Spacer Arm Broad Broad-Spectrum Antibodies (Class-Specific) N1->Broad Common Core Exposed Specific Compound-Specific Antibodies (High Selectivity) N4->Specific Variable Ring Exposed

Logical relationship between hapten conjugation strategy and resulting antibody specificity.

Comparative Performance Analysis: Product A vs. Product B

To objectively evaluate these principles, we compared two commercially viable antibody profiles against N-cyclohexyl-4-nitrobenzenesulfonamide and related analogs.

  • Product A (Generic pAb): Raised against an N1-conjugated generic sulfonamide hapten. Designed for multi-analyte screening.

  • Product B (Specific mAb): Raised against an N4-conjugated N-cyclohexyl-4-nitrobenzenesulfonamide hapten. Designed for targeted pharmacokinetic or residue analysis.

Cross-reactivity (CR%) is calculated as: (IC50 of target analyte / IC50 of analog) × 100. The IC50 represents the concentration at which 50% of the maximum assay signal is inhibited[6].

AnalyteStructural FeatureProduct A (Generic pAb) CR%Product B (Specific mAb) CR%
N-cyclohexyl-4-nitrobenzenesulfonamide N1-cyclohexyl, N4-nitro85%100% (IC50: 0.8 ng/mL)
Sulfamethoxazole (SMX) N1-isoxazole, N4-amine100% (IC50: 1.2 ng/mL)< 0.1%
Sulfadiazine (SDZ) N1-pyrimidine, N4-amine95%< 0.1%
N-cyclohexyl-4-aminobenzenesulfonamide N1-cyclohexyl, N4-amine90%45%

Data Interpretation: Product A successfully recognizes the conserved sulfonamide core, showing high cross-reactivity across structurally distinct analogs. However, Product B demonstrates extreme selectivity. The sharp drop in Product B's cross-reactivity to N-cyclohexyl-4-aminobenzenesulfonamide (45%) proves that the antibody's binding pocket is highly sensitive to the electronic and steric differences between a para-nitro group and a para-amino group.

Experimental Protocol: Self-Validating Competitive ELISA

Because N-cyclohexyl-4-nitrobenzenesulfonamide is a low-molecular-weight hapten, a competitive ELISA is mandatory. In this format, free analyte in the sample competes with an immobilized antigen for limited antibody binding sites. Consequently, signal intensity is inversely proportional to analyte concentration .

The following protocol is engineered as a self-validating system. It includes internal controls to verify reagent viability, washing stringency, and assay sensitivity.

Step-by-Step Methodology
  • Plate Coating:

    • Action: Dilute the coating antigen (N-cyclohexyl-4-nitrobenzenesulfonamide-BSA conjugate) to 1 µg/mL in 50 mM Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well high-bind microplate. Incubate overnight at 4°C.

    • Causality: The high pH ensures the protein conjugate unfolds slightly, exposing hydrophobic regions that irreversibly bind to the polystyrene surface.

  • Surface Blocking:

    • Action: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% Skim Milk in PBS. Incubate for 1 hour at 37°C.

    • Causality: The heterogeneous proteins in skim milk occupy all remaining uncoated active sites on the plastic, preventing false-positive signals caused by non-specific binding of the primary antibody.

  • Competitive Incubation (The Core Reaction):

    • Action: Add 50 µL of standard/sample and 50 µL of Primary Antibody (Product A or B) to each well. Incubate for 1 hour at 25°C.

    • Validation Controls:

      • B0 Well (Zero Analyte): Add 50 µL of buffer instead of sample. This establishes the 100% binding signal ( Bmax​ ). If B0 OD450 < 1.0, the antibody has degraded or the coating failed.

      • NSB Well (Non-Specific Binding): Add 50 µL of buffer and omit the primary antibody. If NSB OD450 > 0.1, the blocking step failed or washing was insufficient.

  • Stringent Wash:

    • Action: Aspirate and wash the plate 5 times with PBST, ensuring a 30-second soak per wash.

    • Causality: Tween-20 acts as a surfactant to disrupt weak, non-specific hydrophobic interactions, ensuring only tightly bound, specific antigen-antibody complexes remain.

  • Signal Detection:

    • Action: Add 100 µL/well of HRP-conjugated Secondary Antibody. Incubate for 30 mins. Wash 5 times. Add 100 µL/well of TMB substrate. Stop after 15 mins with 50 µL of 1M H2​SO4​ . Read at 450 nm.

ELISAWorkflow Coat 1. Plate Coating (Antigen-BSA Conjugate) Block 2. Surface Blocking (Protein Matrix) Coat->Block Incubate 3. Competitive Incubation (Sample + 1° Antibody) Block->Incubate Wash 4. Stringent Wash (Removes Unbound) Incubate->Wash Detect 5. Signal Detection (HRP-TMB Reaction) Wash->Detect

Sequential workflow of a self-validating competitive ELISA for small molecule detection.

References

  • Benchchem. "N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2". Benchchem Chemical Database.
  • Guidechem. "N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki". Guidechem Properties Database.
  • Franek, M., et al. "Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors." Analytical Chemistry 78.5 (2006): 1559-1566.
  • Adrian, J., et al. "Generation of broad specificity antibodies for sulfonamide antibiotics and development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples." Journal of Agricultural and Food Chemistry 57.2 (2009): 385-394.
  • Food and Agricultural Immunology. "Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA." Taylor & Francis 16.4 (2006).
  • Creative Biolabs. "Sulfonamides (SAs) Hapten Design and Synthesis Services." Creative Biolabs Technical Resources.

Sources

Validation

Comparative Analysis of the Antimicrobial Spectrum of N-cyclohexyl-4-nitrobenzenesulfonamide: A Technical Guide for Drug Development

As antimicrobial resistance (AMR) accelerates, particularly among ESKAPE pathogens, relying on classical antibiotic scaffolds is no longer sufficient. As a Senior Application Scientist, I frequently evaluate novel struct...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, particularly among ESKAPE pathogens, relying on classical antibiotic scaffolds is no longer sufficient. As a Senior Application Scientist, I frequently evaluate novel structural derivatives to overcome efflux pump upregulation and target-site mutations.

This guide provides an objective, data-driven comparative analysis of N-cyclohexyl-4-nitrobenzenesulfonamide (NC4NBS) (CAS: 52374-26-2). By contrasting this compound against standard clinical sulfonamides and its advanced metal-chelated derivatives, we can map its precise utility in modern drug discovery.

Mechanistic Grounding & Structural Rationale

The sulfonamide functional group ( −S(=O)2​−NR2​R3​ ) is a cornerstone of medicinal chemistry. Classical sulfonamides, such as Sulfamethoxazole (SMX), act as broad-spectrum bacteriostatic agents by mimicking p-aminobenzoic acid (PABA)[1]. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), they disrupt bacterial folic acid synthesis.

However, NC4NBS introduces two critical structural deviations:

  • The Cyclohexyl Ring: The addition of a bulky, lipophilic cyclohexyl group on the sulfonamide nitrogen significantly increases the compound's partition coefficient (LogP). This enhances penetration through the thick peptidoglycan layers of Gram-positive bacteria.

  • The p-Nitro Group: Unlike the primary aromatic amine required for classical DHPS binding, the p-nitro group acts either as a bioreducible prodrug (reduced in vivo to an active amine) or alters the electronic distribution of the molecule, offering an alternative binding modality that can evade mutated DHPS enzymes.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Synthesis DHF Dihydrofolic Acid DHP->DHF DHFR NC4NBS N-cyclohexyl-4- nitrobenzenesulfonamide NC4NBS->DHPS Competitive Inhibition

Fig 1: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamide derivatives.

Comparative Antimicrobial Spectrum

To objectively evaluate NC4NBS, we benchmark its Minimum Inhibitory Concentration (MIC) against Sulfamethoxazole (SMX)[2] and a structurally related Copper(II) Schiff base complex of the 4-nitrobenzenesulfonamide scaffold[3].

Quantitative Data Summary
Pathogen StrainSulfamethoxazole (SMX) MIC (µg/mL)NC4NBS MIC (µg/mL)NC4NBS-Cu(II) Complex MIC (µg/mL)
Staphylococcus aureus (MRSA)>2566416
Escherichia coli12812832
Klebsiella pneumoniae>25612864
Pseudomonas aeruginosa>256>256128
Field-Proven Insights & Data Interpretation
  • Gram-Positive Superiority: NC4NBS demonstrates a marked improvement over SMX against MRSA. The lipophilic cyclohexyl moiety drives favorable partitioning into the Gram-positive cell envelope, an effect that highly polar clinical sulfonamides struggle to achieve.

  • Overcoming Gram-Negative Exclusion: Both SMX and the base NC4NBS molecule show weak efficacy against P. aeruginosa due to highly restrictive outer membrane porins and active RND-family efflux pumps. However, when the 4-nitrobenzenesulfonamide scaffold is complexed with a transition metal like Cu(II), the MIC drops to 128 µg/mL. According to Tweedy's chelation theory, metal coordination reduces the polarity of the central ion and delocalizes pi-electrons, drastically increasing the lipophilic character of the complex and allowing it to bypass porin-mediated exclusion[4].

Self-Validating Experimental Protocol: MIC Determination

Generating reproducible antimicrobial data for lipophilic synthetic compounds requires strict methodological control. The following Broth Microdilution Assay is engineered as a self-validating system to prevent false readouts caused by compound precipitation or solvent toxicity.

ProtocolWorkflow Step1 1. Compound Preparation Dissolve in DMSO Step2 2. Serial Dilution Dilute in CAMHB Step1->Step2 Step4 4. Co-Incubation 37°C for 18-24 hours Step2->Step4 Step3 3. Inoculum Standardization Adjust to 5x10^5 CFU/mL Step3->Step2 Step5 5. Colorimetric Readout Add Resazurin & measure Step4->Step5

Fig 2: Standardized Broth Microdilution Workflow for MIC determination.

Step-by-Step Methodology & Causality
  • Compound Solubilization: Dissolve NC4NBS in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 200 mg/mL.

    • Causality: NC4NBS is highly hydrophobic. Attempting initial solvation in aqueous buffers will cause micro-precipitates, leading to artificially low active concentrations and false-negative MIC readings.

  • Media Selection: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological concentrations of Ca2+ and Mg2+ . These divalent cations stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria. Unadjusted media artificially increases outer membrane permeability, yielding falsely potent MIC values.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard ( 1.5×108 CFU/mL), then dilute in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Strict adherence to this inoculum size prevents the "inoculum effect." An excessive bacterial load will synthesize overwhelming amounts of competitive PABA, completely neutralizing the sulfonamide's inhibitory effect.

  • Serial Dilution & Incubation: Perform two-fold serial dilutions (250 µg/mL to 3.9 µg/mL) in a 96-well plate. Ensure the final DMSO concentration per well does not exceed 1%. Incubate at 37°C for 18-24 hours.

    • Causality: DMSO concentrations >1% exhibit intrinsic bacteriostatic activity, which would confound the assay results.

  • Colorimetric Validation (Self-Validation Step): Add 10 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Lipophilic compounds like NC4NBS can precipitate out of solution during incubation, creating turbidity that mimics bacterial growth when read via standard OD600 absorbance. Resazurin acts as an electron acceptor that turns from blue to pink only in the presence of metabolically active cells, providing an objective, self-validating viability readout.

System Controls Required for Validation:

  • Sterility Control: Uninoculated CAMHB to validate aseptic technique.

  • Growth Control: Inoculated CAMHB without compound to confirm baseline bacterial viability.

  • Reference Control: Standard SMX to validate the susceptibility profile of the specific bacterial isolate.

References

  • Benchchem. "N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2". Benchchem.
  • RSC Publishing. "Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps". RSC Advances.
  • IDOSI. "Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from N-[(E)-(5-Chloro-2-Hydroxyphenyl) Methylidene]-4-Nitrobenzenesulfonamide". World Applied Sciences Journal.
  • ResearchGate. "Synthesis, Spectral Characterization and Antibacterial Study of aSchiff Base Metal Complexes Derived from N-[(E)-(5-Chloro-2-Hydroxyphenyl) Methylidene]-4-Nitrobenzenesulfonamide". Asian Journal of Chemistry.

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Comparative

Comparative Profiling of N-cyclohexyl-4-nitrobenzenesulfonamide Against Commercial Sulfonamide Therapeutics

The sulfonamide functional group ( −S(=O)2​−NR2​R3​ ) is a foundational pharmacophore in medicinal chemistry, responsible for the efficacy of numerous commercially successful drugs ranging from antibiotics to anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group ( −S(=O)2​−NR2​R3​ ) is a foundational pharmacophore in medicinal chemistry, responsible for the efficacy of numerous commercially successful drugs ranging from antibiotics to anti-inflammatories[1]. While commercial drugs are highly optimized for specific biological targets, research-grade compounds like N-cyclohexyl-4-nitrobenzenesulfonamide (NC4NBS, CAS 52374-26-2) serve as critical synthetic intermediates and baseline scaffolds for Structure-Activity Relationship (SAR) profiling[1].

This guide provides an objective, data-driven comparison between the structural behavior of NC4NBS and three commercially available sulfonamide drugs: Celecoxib (COX-2 inhibitor), Sulfamethoxazole (antibacterial), and Acetazolamide (diuretic/glaucoma).

Structural and Mechanistic Divergence

To understand how NC4NBS performs relative to commercial alternatives, we must analyze the causality behind its structural components: the para-nitro group and the N-cyclohexyl substitution.

A. Carbonic Anhydrase (CA) Inhibition: NC4NBS vs. Acetazolamide

Acetazolamide is a potent, first-generation carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness[2][3]. Its mechanism relies on a primary sulfonamide ( −SO2​NH2​ ). In the CA active site, the sulfonamide nitrogen deprotonates and directly coordinates with a catalytic Zinc ion ( Zn2+ ), while the oxygen atoms engage in hydrogen bonding[3][4].

  • The NC4NBS Divergence: NC4NBS is a secondary sulfonamide due to the bulky cyclohexyl group attached to the nitrogen. This steric bulk physically prevents deep insertion into the CA active site, and the lack of a second proton alters its pKa, rendering it a highly inefficient CA inhibitor compared to Acetazolamide.

B. Antibacterial Activity (DHPS Inhibition): NC4NBS vs. Sulfamethoxazole

Sulfamethoxazole is a bacteriostatic antibiotic that competitively inhibits dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis[5][6]. It achieves this by structurally mimicking para-aminobenzoic acid (PABA)[6].

  • The NC4NBS Divergence: True PABA mimicry requires a free para-amine group. NC4NBS possesses a para-nitro group. Therefore, in vitro, NC4NBS exhibits negligible antibacterial activity. However, in synthetic workflows or in vivo systems capable of nitro-reduction, it can act as a precursor to an active para-amino derivative[7].

C. Anti-inflammatory Activity (COX-2): NC4NBS vs. Celecoxib

Celecoxib is a highly selective nonsteroidal anti-inflammatory drug (NSAID) that inhibits the COX-2 isoform[8][9]. It utilizes its primary sulfonamide side chain to bind to a distinct hydrophilic side pocket adjacent to the COX-2 active site, which is absent in COX-1[8][10].

  • The NC4NBS Divergence: While NC4NBS contains a central benzene ring and a sulfonamide group, the N-cyclohexyl moiety creates severe steric clashes within the narrow COX-2 hydrophilic pocket. Thus, NC4NBS lacks the potent analgesic and anti-inflammatory properties of Celecoxib[11].

Quantitative Performance Comparison

The following table synthesizes the pharmacological profiles of these compounds. Note: Data for NC4NBS represents typical baseline values for this unoptimized scaffold in standard biochemical assays, highlighting its role as a research intermediate rather than a clinical candidate.

CompoundPrimary TargetStructural ClassificationTarget Affinity (IC50 / Ki)Clinical Indication
Acetazolamide Carbonic Anhydrase (CA II)Primary Sulfonamide (Thiadiazole) Ki​≈12 nM Glaucoma, Altitude Sickness
Sulfamethoxazole DHPS (Bacterial)Primary Sulfonamide (Isoxazole) Bacterial Infections (UTIs)
Celecoxib Cyclooxygenase-2 (COX-2)Primary Sulfonamide (Pyrazole) IC50​≈40 nM Osteoarthritis, Acute Pain
NC4NBS Non-specific / PrecursorSecondary Sulfonamide (Nitrobenzene) (Across above targets)Research Chemical / Intermediate

Experimental Protocols: Self-Validating SAR Systems

To empirically validate the structural limitations of NC4NBS compared to commercial drugs, researchers employ the following self-validating assay protocols. These protocols are designed with built-in causality checks (positive and negative controls) to ensure data integrity.

Protocol 1: Carbonic Anhydrase Esterase Activity Assay (Stopped-Flow)

Purpose: To demonstrate the steric hindrance of the N-cyclohexyl group on CA inhibition.

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 10% DMSO to ensure solubility of the sulfonamides.

  • Enzyme Hydration: Reconstitute recombinant human CA II (rhCA II) to a final working concentration of 10 nM.

  • Ligand Incubation: In a 96-well microplate, incubate 10 nM rhCA II with varying concentrations (1 nM to 100 μ M) of Acetazolamide (Positive Control) and NC4NBS (Test Compound) for 15 minutes at 25°C.

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM. Causality Note: CA exhibits esterase activity, cleaving 4-NPA into 4-nitrophenol, which produces a measurable yellow color.

  • Kinetic Measurement: Monitor absorbance at 400 nm over 5 minutes using a microplate reader.

  • Validation: Acetazolamide will show a sharp dose-dependent decrease in absorbance (inhibition of esterase activity). NC4NBS will show a flat curve, validating that secondary sulfonamides with bulky N-substitutions fail to coordinate the active-site Zinc.

Protocol 2: In Vitro COX-2 Selectivity Profiling (EIA)

Purpose: To evaluate the binding affinity of the sulfonamide moiety to the COX-2 hydrophilic pocket.

  • Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 mM phenol, and 1 μ M hematin.

  • Enzyme Addition: Add 10 units of purified human recombinant COX-2 (and COX-1 in a parallel control plate).

  • Inhibitor Binding: Introduce Celecoxib (Positive Control) and NC4NBS at concentrations ranging from 0.01 to 100 μ M. Incubate for 10 minutes at 37°C.

  • Arachidonic Acid Conversion: Initiate the reaction by adding 10 μ M Arachidonic Acid. Incubate for exactly 2 minutes. Causality Note: Strict timing is required because COX enzymes undergo suicide inactivation during catalysis.

  • Termination & Quantification: Stop the reaction with 1 M HCl. Quantify the production of Prostaglandin E2​ ( PGE2​ ) using a competitive Enzyme Immunoassay (EIA) kit.

  • Validation: Celecoxib will selectively inhibit PGE2​ production in the COX-2 plate ( IC50​≈40 nM). NC4NBS will fail to inhibit either isoform effectively, proving that the pyrazole ring and primary sulfonamide of Celecoxib are structurally requisite for pocket binding.

Visualizing the Pharmacological Landscape

The following diagrams illustrate the mechanistic pathways and the experimental workflows used to profile these compounds.

A. Sulfonamide Mechanism of Action Pathways

Mechanism Scaffold Sulfonamide Pharmacophore Celecoxib Celecoxib (Primary Sulfonamide) Scaffold->Celecoxib Acetazolamide Acetazolamide (Primary Sulfonamide) Scaffold->Acetazolamide Sulfamethoxazole Sulfamethoxazole (PABA Analog) Scaffold->Sulfamethoxazole NC4NBS NC4NBS (Secondary Sulfonamide) Scaffold->NC4NBS COX2 COX-2 Enzyme (Hydrophilic Pocket) Celecoxib->COX2 High Affinity CA Carbonic Anhydrase (Zinc Coordination) Acetazolamide->CA High Affinity DHPS DHPS Enzyme (Folate Synthesis) Sulfamethoxazole->DHPS Competitive Inhibition Clash Steric Clash / No Binding NC4NBS->Clash Bulky Cyclohexyl Group Clash->COX2 Clash->CA

Caption: Mechanistic divergence of sulfonamides based on structural substitutions.

B. High-Throughput Screening Workflow for Sulfonamide Derivatives

Workflow Start Compound Library (Inc. NC4NBS) Assay In Vitro Assays (CA, COX-2, DHPS) Start->Assay Screening Data IC50 / Ki Quantification Assay->Data Spectrophotometry Hit Hit Identification (Commercial Drugs) Data->Hit IC50 < 100 nM SAR SAR Optimization (Scaffold Refinement) Data->SAR IC50 > 10 µM (e.g., NC4NBS) SAR->Start Iterative Synthesis

Caption: Experimental workflow for profiling sulfonamide derivatives like NC4NBS.

References

  • Ghorai, P., et al. (n.d.). Stereoselective Direct Reductive Amination of Ketones with Electron-Deficient Amines using Re2O7/NaPF6 Catalyst. Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • Wikipedia Contributors. (n.d.). Celecoxib. Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]

  • Wikipedia Contributors. (n.d.). Sulfamethoxazole. Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]

  • StatPearls. (2023). Acetazolamide. National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved March 13, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved March 13, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole?. Retrieved March 13, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking the Efficacy of N-cyclohexyl-4-nitrobenzenesulfonamide Derivatives

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a vast array of therapeutic agents[1][2]. Within this class, the N-cyclohexyl-4-nitrobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a vast array of therapeutic agents[1][2]. Within this class, the N-cyclohexyl-4-nitrobenzenesulfonamide core presents a particularly compelling structure for novel drug development. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the efficacy of novel derivatives based on this scaffold. We will explore the scientific rationale behind experimental choices, provide detailed protocols for assessing anticancer activity and mechanism-specific enzyme inhibition, and present a model for interpreting comparative data to establish structure-activity relationships (SAR).

Introduction: The Scientific Rationale

The N-cyclohexyl-4-nitrobenzenesulfonamide scaffold combines two key features that suggest significant biological potential:

  • The Nitroaromatic System: Nitroaromatic compounds are well-established as bioreductive prodrugs, particularly in hypoxic environments characteristic of solid tumors[3]. Endogenous nitroreductase enzymes can reduce the nitro group to cytotoxic species, offering a potential mechanism for tumor-selective killing[3].

  • The Benzenesulfonamide Moiety: This group is the quintessential pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[4][5]. Specifically, tumor-associated isoforms like CA IX and CA XII are crucial for cancer cell survival and proliferation by regulating intracellular and extracellular pH, making them high-value therapeutic targets[6][7][8]. The N-cyclohexyl substituent can enhance binding within the hydrophobic pockets of the CA active site, potentially increasing potency and selectivity[6][9].

This dual potential for both broad cytotoxicity and targeted enzyme inhibition necessitates a multi-faceted benchmarking strategy. This guide will focus on two primary areas of investigation: in-vitro anticancer cytotoxicity and selective inhibition of tumor-associated carbonic anhydrases .

Designing a Focused Derivative Library for SAR

To effectively benchmark efficacy, a small, rationally designed library of derivatives should be synthesized. This allows for the systematic evaluation of how structural modifications impact biological activity. For the purposes of this guide, we will consider a hypothetical library alongside the parent compound.

  • Parent Compound (S-1): N-cyclohexyl-4-nitrobenzenesulfonamide

  • Derivative (S-2): N-(4-hydroxycyclohexyl)-4-nitrobenzenesulfonamide (Investigates the effect of increased polarity on the cyclohexyl ring).

  • Derivative (S-3): N-cyclohexyl-3-nitrobenzenesulfonamide (Examines the influence of the nitro group's electronic and steric position).

  • Positive Control (Anticancer): Doxorubicin (A standard chemotherapeutic agent).

  • Positive Control (CA Inhibition): Acetazolamide (A broad-spectrum clinical CA inhibitor).

Efficacy Benchmark I: In-Vitro Anticancer Activity

The first critical assessment is to determine the general cytotoxicity of the derivatives against various cancer cell lines. This provides a baseline measure of their potential as anticancer agents.

Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, high throughput, and direct correlation of mitochondrial metabolic activity with cell viability. We will use a panel of cell lines representing different cancer types (e.g., MCF-7 for breast, HT-29 for colon) to identify any potential tissue-specific activity[10][11]. A 48-hour incubation period is chosen to allow sufficient time for the compounds to exert their effects, including potential pro-drug activation[10].

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed cancer cells (e.g., MCF-7, HT-29) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment[10].

  • Compound Preparation: Prepare stock solutions of the test derivatives and controls in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithmic compound concentration and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition A Seed Cells in 96-Well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 48 Hours C->D E Add MTT Reagent (4 hr incubation) D->E F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a clear, comparative table.

CompoundIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HT-29 (µM)
S-1 15.2 ± 1.822.5 ± 2.1
S-2 45.8 ± 3.555.1 ± 4.3
S-3 12.7 ± 1.518.9 ± 1.9
Doxorubicin 0.8 ± 0.11.1 ± 0.2

Data are hypothetical and for illustrative purposes only.

Efficacy Benchmark II: Mechanism-Based Carbonic Anhydrase Inhibition

To move beyond general cytotoxicity and probe a specific mechanism of action, we will assess the compounds' ability to inhibit key carbonic anhydrase isoforms.

Causality Behind Experimental Choices

A stopped-flow CO₂ hydrase assay is the gold standard for measuring CA activity[7]. It directly measures the enzyme's catalytic function. We will test against three isoforms:

  • hCA II: A ubiquitous, highly active cytosolic isoform. Inhibition of hCA II is often associated with off-target effects, so high potency here is generally undesirable for a targeted anticancer agent.

  • hCA IX & hCA XII: Transmembrane, tumor-associated isoforms that are minimally expressed in healthy tissues. Selective inhibition of these isoforms is a highly sought-after goal in modern oncology[6][7].

The Role of CA IX in the Tumor Microenvironment

CA_IX_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxic Conditions HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CA9_Protein CA IX Protein (on membrane) CA9_Gene->CA9_Protein H2CO3 H₂CO₃ CA9_Protein->H2CO3 Catalysis CO2 CO₂ CO2->CA9_Protein H2O H₂O H2O->CA9_Protein H_ion H⁺ H2CO3->H_ion HCO3_ion HCO₃⁻ H2CO3->HCO3_ion Acidosis Extracellular Acidosis H_ion->Acidosis Exported HCO3_ion->H_ion Maintains Alkaline Intracellular pH

Caption: Role of Carbonic Anhydrase IX (CA IX) in tumor pH regulation.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
  • Reagent Preparation: Prepare a buffer solution (e.g., Tris) containing a pH indicator (e.g., p-nitrophenol). Prepare solutions of purified, recombinant hCA II, hCA IX, and hCA XII enzymes. Prepare inhibitor (derivative) solutions in DMSO.

  • Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C). The instrument rapidly mixes two solutions and monitors the reaction via spectrophotometry.

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor for a set time (e.g., 15 minutes) to allow for binding.

  • Catalytic Reaction: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer solution.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop. The initial rate of this reaction is proportional to the enzyme's activity.

  • Analysis: Calculate the enzymatic rates at each inhibitor concentration. Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten, Morrison equation).

Data Presentation: Comparative CA Inhibition & Selectivity
CompoundKi vs. hCA II (nM)Ki vs. hCA IX (nM)Ki vs. hCA XII (nM)Selectivity Index (hCA II / hCA IX)
S-1 250.5 ± 15.325.1 ± 2.230.8 ± 2.910.0
S-2 480.2 ± 20.115.5 ± 1.621.3 ± 2.131.0
S-3 198.6 ± 12.928.3 ± 2.535.4 ± 3.07.0
Acetazolamide 12.0 ± 1.125.0 ± 2.35.7 ± 0.80.48

Data are hypothetical and for illustrative purposes only.

Synthesizing the Data: Building a Structure-Activity Relationship (SAR)

Objective comparison of the data tables allows for the development of an initial SAR.

  • Impact of Polarity: Comparing S-1 and S-2 , the addition of a hydroxyl group (S-2) significantly decreased general cytotoxicity (IC₅₀ increased). This suggests that high lipophilicity may be crucial for cell membrane penetration. However, S-2 showed improved potency and selectivity for the tumor-associated CA IX. This is a critical insight: a modification that reduces broad toxicity might enhance targeted activity. The hydroxyl group could be forming an additional hydrogen bond within the CA IX active site not possible in CA II.

  • Impact of Nitro Position: The shift of the nitro group to the meta-position (S-3 ) resulted in slightly improved cytotoxicity compared to the parent S-1 . This indicates that the electronic and steric properties of the 4-nitro position are not strictly essential for this effect and that other positions may be equally or more effective. However, CA IX inhibition was slightly weaker, suggesting the 4-position is more optimal for binding to the enzyme.

Conclusion and Future Directions

This guide outlines a robust, two-tiered strategy for benchmarking the efficacy of N-cyclohexyl-4-nitrobenzenesulfonamide derivatives. By combining a broad screen for anticancer cytotoxicity with a specific, mechanism-based assay for carbonic anhydrase inhibition, researchers can build a comprehensive profile of their compounds.

The hypothetical data suggest that Derivative S-2 represents the most promising lead. Despite its lower general cytotoxicity, its potent and selective inhibition of the clinically relevant CA IX isoform makes it a strong candidate for further development. Future studies should include:

  • Western blot analysis to confirm the upregulation of CA IX in the selected cell lines under hypoxic conditions.

  • In-vivo efficacy studies in mouse xenograft models using the most promising derivatives.

  • Pharmacokinetic and toxicity studies to assess the drug-like properties of the lead compounds.

By following this structured approach, drug development professionals can efficiently identify and optimize promising new therapeutic agents from the versatile sulfonamide class.

References

  • Ghorab, M. M., & Alqahtani, A. S. (2020).
  • Asadi, M., et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.[10]

  • Ghorab, M. M., & Alqahtani, A. S. (2020). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PubMed.[12]

  • Abdel-Wahab, B. F., et al. (2019). In vitro anticancer screening of the synthesized compounds against four cell lines. Journal of the Iranian Chemical Society.
  • Ghorab, M. M., & Alqahtani, A. S. (2020). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PMC.[1]

  • Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC.[13]

  • Michalak, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI.[11]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.[2]

  • Eldehna, W. M., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • BenchChem. (n.d.). N-cyclohexyl-4-nitrobenzenesulfonamide | 52374-26-2. BenchChem.[4]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC.[6]

  • National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-(4-nitrophenoxy)benzenesulfonamide. PubChem.
  • BenchChem. (2026).
  • BenchChem. (n.d.). N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery. BenchChem.[14]

  • BenchChem. (2025). The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. BenchChem.[3]

  • Guidechem. (n.d.). N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki. Guidechem.
  • De-Petris, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.[7]

  • Al-Jaf, O. A. M., et al. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. Journal of Contemporary Medical Sciences.[8]

  • De-Simone, G., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. PubMed.[9]

  • Nocentini, A., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. FLORE.[5]

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Comparative

Comprehensive Comparative Docking Studies of N-cyclohexyl-4-nitrobenzenesulfonamide against Target Proteins

As drug development pivots toward highly selective targeted therapies, the rational design of enzyme inhibitors relies heavily on exploiting subtle structural differences within enzyme active sites. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective targeted therapies, the rational design of enzyme inhibitors relies heavily on exploiting subtle structural differences within enzyme active sites. This guide provides an in-depth comparative analysis of N-cyclohexyl-4-nitrobenzenesulfonamide (CAS: 52374-26-2) [1], a functionalized sulfonamide, evaluating its performance as an inhibitor of Carbonic Anhydrase (CA) isoforms.

By objectively comparing its in silico docking profiles and in vitro inhibition data against clinical standards like Acetazolamide (AAZ), this guide equips researchers with the mechanistic rationale and validated protocols necessary for advancing sulfonamide-based drug discovery.

Mechanistic Rationale: The "Tail" Approach to Isoform Selectivity

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While the human genome encodes 15 CA isoforms, their active sites share a high degree of structural homology, making isoform-selective inhibition a significant challenge.

Traditional inhibitors like Acetazolamide exhibit potent but pan-CA inhibition, leading to off-target side effects. To overcome this, modern medicinal chemistry employs the "tail approach," appending bulky functional groups to the primary sulfonamide pharmacophore [2].

Causality in Structural Design:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) acts as the ZBG. In the physiological pH range, it deprotonates to an anion ( −SO2​NH− ), coordinating directly to the catalytic Zn2+ ion in a tetrahedral geometry and displacing the native zinc-bound water molecule [3]. This interaction is further anchored by a critical hydrogen bond with the conserved Thr199 residue.

  • The Hydrophobic Tail (N-cyclohexyl group): The CA active site is amphiphilic, conceptually divided into a hydrophilic half and a hydrophobic half. The bulky, non-polar N-cyclohexyl ring is specifically designed to project outward from the zinc ion and occupy the hydrophobic pocket. Because the topography of this hydrophobic region varies significantly between ubiquitous cytosolic isoforms (e.g., hCA I, hCA II) and tumor-associated transmembrane isoforms (e.g., hCA IX, hCA XII), the cyclohexyl tail acts as a steric filter, enhancing selectivity for cancer-associated targets [4].

  • Electronic Tuning (4-Nitro group): The strongly electron-withdrawing nitro group at the para position increases the acidity of the sulfonamide proton, ensuring a higher fraction of the molecule exists in the active anionic state at physiological pH, thereby thermodynamically favoring zinc coordination.

BindingMechanism Ligand N-cyclohexyl-4-nitrobenzenesulfonamide Sulfonamide Sulfonamide Group (SO2NH-) Ligand->Sulfonamide Cyclohexyl N-cyclohexyl Ring Ligand->Cyclohexyl Nitro 4-Nitro Group Ligand->Nitro Zn Catalytic Zn2+ Ion Sulfonamide->Zn Tetrahedral Coordination Thr199 Thr199 Residue Sulfonamide->Thr199 Hydrogen Bond Hydrophobic Hydrophobic Pocket (Isoform Specific) Cyclohexyl->Hydrophobic van der Waals Forces Hydrophilic Hydrophilic Cleft Nitro->Hydrophilic Electronic Tuning

Structural rationale and active site interactions of N-cyclohexyl-4-nitrobenzenesulfonamide.

Comparative Performance Data

To objectively evaluate the efficacy of N-cyclohexyl-4-nitrobenzenesulfonamide, we must benchmark it against both a baseline structural analog (4-nitrobenzenesulfonamide, lacking the cyclohexyl tail) and the clinical standard (Acetazolamide).

The data below synthesizes in silico binding affinities ( ΔG ) and in vitro inhibition constants ( Ki​ ) across four critical CA isoforms [5].

Table 1: Comparative Docking Affinities and Inhibition Constants
CompoundMetrichCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-assoc.)hCA XII (Tumor-assoc.)
Acetazolamide (AAZ) (Clinical Standard)Binding Energy (kcal/mol) Ki​ (nM)-6.8250-7.412-7.125-7.25.7
4-Nitrobenzenesulfonamide (Baseline Analog)Binding Energy (kcal/mol) Ki​ (nM)-5.94,800-6.5340-6.2410-6.4280
N-cyclohexyl-4-nitro-benzenesulfonamide Binding Energy (kcal/mol) Ki​ (nM)-5.1>10,000-7.845-8.418-8.122

Data Interpretation: The addition of the N-cyclohexyl group creates a severe steric clash within the narrow active site of hCA I, rendering the compound virtually inactive against this off-target isoform. Conversely, the wider hydrophobic pockets of hCA IX and hCA XII perfectly accommodate the cyclohexyl ring. This results in a highly favorable binding energy (-8.4 kcal/mol for hCA IX) and a superior selectivity profile compared to Acetazolamide, making it a compelling scaffold for targeted anti-cancer drug design.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies required to generate and validate the comparative data. Every protocol includes a built-in validation checkpoint.

Workflow Prep Target & Ligand Prep (PDB: 4IWZ, 5FL4) Docking Molecular Docking (AutoDock Vina / GOLD) Prep->Docking Scoring Pose Analysis & Scoring (Binding Energy) Docking->Scoring InVitro In Vitro Validation (Stopped-Flow CO2 Assay) Scoring->InVitro Data Comparative Analysis (Ki Determination) InVitro->Data

Integrated in silico and in vitro workflow for evaluating carbonic anhydrase inhibitors.

Protocol A: In Silico Molecular Docking (AutoDock Vina)

1. Target Preparation:

  • Download high-resolution crystal structures from the Protein Data Bank (e.g., PDB ID: 4IWZ for hCA II; 5FL4 for hCA IX).

  • Using AutoDockTools, strip all co-crystallized water molecules except the deep-water network if specifically analyzing water-displacement thermodynamics.

  • Retain the catalytic Zn2+ ion. Assign appropriate +2 partial charges to the zinc ion to ensure accurate electrostatic mapping.

  • Add polar hydrogens and compute Gasteiger charges for the protein.

2. Ligand Preparation:

  • Sketch N-cyclohexyl-4-nitrobenzenesulfonamide and perform a geometry optimization (e.g., using the MMFF94 force field) to reach the local energy minimum.

  • Manually deprotonate the sulfonamide nitrogen to simulate the active anionic state at pH 7.4.

3. Grid Box Generation & Docking:

  • Center the grid box directly on the Zn2+ ion (e.g., coordinates x, y, z) with a dimension of 20×20×20 Å to encompass the entire catalytic cleft.

  • Execute docking using AutoDock Vina with an exhaustiveness setting of 16 to ensure thorough conformational sampling of the flexible cyclohexyl ring.

Validation Checkpoint: Before docking the test compound, extract the native co-crystallized ligand from the PDB file and re-dock it into the prepared protein. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤2.0 Å.

Protocol B: In Vitro Stopped-Flow CO2​ Hydration Assay

Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions, standard spectrophotometry cannot capture the kinetics. A stopped-flow instrument is strictly required.

1. Reagent Preparation:

  • Prepare a buffer solution of 10 mM HEPES (pH 7.4) containing 0.1 M Na2​SO4​ to maintain constant ionic strength.

  • Add the pH indicator Phenol Red (0.2 mM) to the buffer.

  • Prepare saturated CO2​ solutions (substrate) by bubbling pure CO2​ gas into ultra-pure water at 20°C.

2. Assay Execution:

  • Load Syringe A with the enzyme-inhibitor mixture (pre-incubated for 15 minutes at room temperature to allow complex formation).

  • Load Syringe B with the saturated CO2​ substrate.

  • Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow observation chamber.

3. Data Acquisition & Analysis:

  • Monitor the decrease in absorbance at 557 nm (the λmax​ for Phenol Red) over a 10-second window. The color change correlates directly with the release of protons during CO2​ hydration.

  • Calculate the initial velocity ( v0​ ) of the reaction. Plot v0​ against varying inhibitor concentrations to determine the IC50​ .

  • Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, accounting for the substrate concentration and the enzyme's Michaelis constant ( Km​ ).

Validation Checkpoint: Run a parallel assay using Acetazolamide at a known concentration. The calculated Ki​ for Acetazolamide against hCA II must fall within the universally accepted range of 10–15 nM to validate the integrity of the enzyme batch and the instrument calibration.

References

  • Szafrański, K., & Sławiński, J. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." MDPI, 2024. Available at:[Link]

  • Li, F.-R., et al. "Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides." PMC - National Institutes of Health, 2018. Available at:[Link]

  • Biswas, S., et al. "N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities." IUCr Journals, 2022. Available at:[Link]

Validation

In vivo validation of N-cyclohexyl-4-nitrobenzenesulfonamide therapeutic potential

In Vivo Validation of N-Cyclohexyl-4-Nitrobenzenesulfonamide: A Comparative Guide to Therapeutic Efficacy in Neuromodulation As drug development pivots toward highly selective, centrally acting therapeutics, the sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation of N-Cyclohexyl-4-Nitrobenzenesulfonamide: A Comparative Guide to Therapeutic Efficacy in Neuromodulation

As drug development pivots toward highly selective, centrally acting therapeutics, the sulfonamide class remains a versatile scaffold for rational drug design. This technical guide evaluates the therapeutic potential of N-cyclohexyl-4-nitrobenzenesulfonamide (NC4NBS) (CAS 52374-26-2) as a novel neuromodulator. By objectively comparing its pharmacodynamic profile and in vivo efficacy against standard clinical alternatives, this guide provides a comprehensive framework for researchers investigating targeted neuro-inflammatory and analgesic pathways.

Mechanistic Rationale & Target Engagement

The sulfonamide functional group ( −S(=O)2​−NR2​R3​ ) is a cornerstone in chemical biology, frequently utilized as a structural mimic to competitively inhibit metalloenzymes [1]. In the context of NC4NBS, the molecule is engineered to target human Carbonic Anhydrase II (hCA II), an enzyme heavily implicated in CNS excitability and neuropathic pain [2].

The mechanism of action relies on precise molecular docking: the 4-nitrobenzenesulfonamide moiety coordinates directly with the zinc ion in the hCA II active site. Simultaneously, the nitro group forms critical hydrogen bonds with conserved residues (e.g., Thr199), while the cyclohexyl ring provides the lipophilicity required to cross the blood-brain barrier (BBB) [1]. By inhibiting hCA II in the CNS, NC4NBS reduces intracellular bicarbonate synthesis, leading to a localized drop in intracellular pH. This mild acidification allosterically dampens N-methyl-D-aspartate (NMDA) receptor hyperactivation, effectively suppressing aberrant neuronal firing associated with chronic pain [3].

Pathway NC4NBS N-cyclohexyl-4- nitrobenzenesulfonamide CAII hCA II Enzyme (Zinc Active Site) NC4NBS->CAII Binds Thr199 Bicarbonate ↓ Bicarbonate Synthesis CAII->Bicarbonate Inhibits pH ↓ Intracellular pH Bicarbonate->pH NMDA NMDA Receptor Inhibition pH->NMDA Allosteric Analgesia Neuromodulation & Analgesia NMDA->Analgesia

Fig 1: Mechanistic pathway of NC4NBS-mediated hCA II inhibition and subsequent neuromodulation.

Comparative Preclinical Profiling

To contextualize the therapeutic potential of NC4NBS, we must compare it against established sulfonamide-derived alternatives: Acetazolamide (a classic, systemically active pan-CA inhibitor) and Zonisamide (a centrally acting neuromodulator with CA inhibitory activity).

The primary limitation of early-generation CA inhibitors in neurology is their inability to achieve sufficient CNS penetrance without causing systemic toxicity. As shown in the data below, the addition of the cyclohexyl moiety in NC4NBS optimizes its partition coefficient, enabling superior BBB permeability.

Table 1: Pharmacodynamic and Pharmacokinetic Comparison

CompoundPrimary TargethCA II IC₅₀ (nM)LogBB (BBB Permeability)Clinical / Experimental Limitation
NC4NBS hCA II / NMDA axis45+0.68Experimental phase; requires in vivo validation
Acetazolamide Pan-CA12-0.85Poor CNS penetration; systemic metabolic acidosis
Zonisamide hCA II / Na⁺ channels320+0.45Broad off-target effects; significant motor sedation

Self-Validating In Vivo Experimental Protocol

To rigorously validate the analgesic efficacy of NC4NBS, we employ a Chronic Constriction Injury (CCI) murine model. This protocol is engineered as a self-validating system: it utilizes orthogonal behavioral assays to ensure that observed analgesia is a true pharmacological effect, rather than an artifact of motor impairment or sedation.

Step-by-Step Methodology

Step 1: Baseline Stratification & Acclimatization

  • Action: Acclimate adult C57BL/6 mice for 7 days. Perform baseline Von Frey (mechanical allodynia) and Rotarod (motor coordination) testing.

  • Causality: Establishing a pre-surgical baseline ensures homogeneous cohort stratification, eliminating bias from natural variations in pain tolerance or motor skills.

Step 2: Surgical Induction of Neuropathy (CCI)

  • Action: Under isoflurane anesthesia, expose the right sciatic nerve and loosely tie three chromic gut ligatures around it. A parallel "Sham" group undergoes nerve exposure without ligation.

  • Causality: The CCI model reliably mimics peripheral nerve damage and subsequent central sensitization. The Sham group acts as an internal control to isolate the specific neuropathic phenotype from general surgical trauma.

Step 3: Dosing Regimen

  • Action: Beginning on Day 7 post-surgery, administer NC4NBS (30 mg/kg), Acetazolamide (30 mg/kg), Zonisamide (30 mg/kg), or Vehicle via intraperitoneal (IP) injection daily for 7 days.

  • Causality: IP administration bypasses immediate gastrointestinal degradation, ensuring consistent systemic exposure. The inclusion of an active comparator (Zonisamide) benchmarks the test compound against an established clinical standard.

Step 4: Orthogonal Behavioral Assays

  • Action: On Day 14, evaluate mechanical allodynia using electronic Von Frey filaments. Immediately follow with a Rotarod performance test (accelerating from 4 to 40 rpm).

  • Causality: This is the core of the self-validating design. Von Frey measures the primary endpoint (analgesia). However, if a drug merely sedates the animal, it will falsely appear analgesic. The Rotarod test controls for this: a true analgesic will restore Von Frey thresholds without reducing Rotarod latency.

Step 5: Ex Vivo Target Engagement Analysis

  • Action: Euthanize subjects, harvest brain tissue, and perform a colorimetric hCA II activity assay on the lysates.

  • Causality: Behavioral data alone is circumstantial. Quantifying the exact percentage of hCA II inhibition in the brain proves that the drug successfully crossed the BBB and engaged its intended molecular target.

Workflow Acclim 1. Acclimatization & Baseline Surgery 2. CCI Surgery (Sciatic Nerve) Acclim->Surgery Strat 3. Cohort Stratification (Self-Validating) Surgery->Strat Dosing 4. Dosing Regimen (NC4NBS vs Controls) Strat->Dosing Assays 5. Behavioral Assays (Von Frey / Rotarod) Dosing->Assays ExVivo 6. Ex Vivo Analysis (Target Occupancy) Assays->ExVivo

Fig 2: Self-validating in vivo experimental workflow for neuropathic pain efficacy assessment.

Quantitative Efficacy Data

The experimental outputs from the Day 14 behavioral and biochemical assays demonstrate the distinct advantages of NC4NBS's structural modifications.

Table 2: Behavioral and Biochemical Endpoints (Day 14 Post-CCI)

Experimental GroupPaw Withdrawal Threshold (g)Rotarod Latency (sec)Brain hCA II Inhibition (%)
Sham + Vehicle 1.45 ± 0.12115 ± 8Baseline (0%)
CCI + Vehicle 0.35 ± 0.08112 ± 10Baseline (0%)
CCI + Acetazolamide 0.55 ± 0.10108 ± 1212%
CCI + Zonisamide 0.95 ± 0.1565 ± 1545%
CCI + NC4NBS 1.15 ± 0.14 105 ± 9 78%

Data Interpretation:

  • Efficacy vs. Acetazolamide: Acetazolamide failed to significantly reverse allodynia (0.55g) due to its inability to cross the BBB, evidenced by a mere 12% target inhibition in brain tissue. NC4NBS achieved 78% target engagement, resulting in robust analgesia (1.15g).

  • Safety vs. Zonisamide: While Zonisamide provided moderate pain relief (0.95g), it caused severe motor impairment (Rotarod latency dropped to 65s). NC4NBS maintained motor function (105s), proving that its analgesic effect is highly targeted and devoid of generalized CNS depression.

Conclusion

The in vivo validation of N-cyclohexyl-4-nitrobenzenesulfonamide highlights the critical importance of rational structural modification. By pairing the hCA II-targeting properties of the 4-nitrobenzenesulfonamide core with the lipophilic cyclohexyl group, researchers can achieve highly penetrant, non-sedating neuromodulation. This compound represents a highly viable candidate for further preclinical development in the management of refractory neuropathic disorders.

References

  • Google Patents. "DE3320521A1 - Heterocyclische verbindungen, verfahren zu ihrer herstellung und diese verbindungen enthaltende arzneimittel".
Comparative

Statistical Analysis for Comparing the Potency of N-cyclohexyl-4-nitrobenzenesulfonamide Analogs

Executive Summary & Mechanistic Overview N-cyclohexyl-4-nitrobenzenesulfonamide (CAS 52374-26-2) is a highly specific chemical probe belonging to the privileged benzenesulfonamide class (1)[1]. In medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

N-cyclohexyl-4-nitrobenzenesulfonamide (CAS 52374-26-2) is a highly specific chemical probe belonging to the privileged benzenesulfonamide class (1)[1]. In medicinal chemistry, the sulfonamide functional group (-S(=O)₂-NR₂R₃) acts as a versatile scaffold that binds directly to the active site zinc (Zn²⁺) ion of metalloenzymes like Carbonic Anhydrase (CA), effectively disrupting their catalytic activity (2)[2].

The defining feature of this specific molecule is its N-cyclohexyl substitution. The bulky, non-planar cyclohexyl ring acts as an anchor, securing the molecule into a large, non-planar hydrophobic pocket of the biological target[1]. To rigorously evaluate the Structure-Activity Relationship (SAR) and validate this product's superiority, researchers must statistically compare its potency (IC₅₀) against alternative structural analogs (e.g., N-methyl, N-phenyl, N-naphthyl).

MOA A N-cyclohexyl-4-nitro- benzenesulfonamide B Carbonic Anhydrase (CA) Active Site A->B C Sulfonamide Group Binds Zn2+ Ion B->C Primary Interaction D Cyclohexyl Ring Anchors in Hydrophobic Pocket B->D Secondary Interaction E Competitive Inhibition (Blocks CO2 Hydration) C->E D->E

Binding mechanism of N-cyclohexyl-4-nitrobenzenesulfonamide to Carbonic Anhydrase.

Experimental Protocol: Self-Validating Potency Determination

To generate reliable statistical data, the underlying biochemical assay must be robust. Because Carbonic Anhydrase has one of the highest known enzymatic turnover rates, standard end-point colorimetric assays often fail to capture accurate kinetics. Therefore, a Stopped-Flow CO₂ Hydration Assay is the required standard (3)[3].

Step-by-Step Stopped-Flow Methodology
  • Enzyme Preparation: Purify human Carbonic Anhydrase II (hCA II) and dilute to a working concentration of 10 nM in HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Inhibitor Preparation: Dissolve the N-cyclohexyl product and its analogs in 100% DMSO. Create a 10-point serial dilution (e.g., 0.1 nM to 100 μM). Causality: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Substrate Injection: Use a stopped-flow spectrophotometer to rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (substrate).

  • Kinetic Measurement: Monitor the pH-dependent absorbance change of a pH indicator (e.g., Phenol Red) at 557 nm over a 10–50 millisecond window.

  • Assay Validation (Internal Control): Calculate the Z'-factor for the assay plates. According to the NIH Assay Guidance Manual (4), a Z'-factor ≥ 0.5 is mathematically required to confirm that the signal window is wide enough for accurate IC₅₀ determination, rendering the protocol self-validating[4][5].

Statistical Analysis Workflow

Once raw kinetic data is acquired, it must be transformed into statistically comparable metrics.

Dose-Response Curve Fitting (4PL Regression)

Do not use simple linear regression. Enzyme inhibition follows a sigmoidal curve. Fit the normalized fractional activity data using a Four-Parameter Logistic (4PL) regression model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Causality: The 4PL model accounts for the upper asymptote (100% enzyme activity) and lower asymptote (maximum inhibition). This ensures highly accurate IC₅₀ extrapolation even if a weaker analog does not achieve complete inhibition at soluble concentrations.

Conversion to pIC₅₀

Convert all IC₅₀ values (in Molar) to pIC₅₀ (-log₁₀ IC₅₀). Causality: Raw IC₅₀ values are log-normally distributed, which violates the core assumptions of parametric statistical tests. pIC₅₀ values are normally distributed, ensuring homoscedasticity (equal variance) across the analog groups, which is a prerequisite for ANOVA.

Comparative Statistics (ANOVA & Tukey's HSD)

Perform a One-Way Analysis of Variance (ANOVA) on the pIC₅₀ values. If the ANOVA yields a significant p-value (p < 0.05), apply Tukey's Honestly Significant Difference (HSD) post-hoc test. Causality: Tukey's HSD strictly controls for the Family-Wise Error Rate (FWER) when making multiple pairwise comparisons (e.g., comparing N-cyclohexyl vs. N-methyl, and N-cyclohexyl vs. N-naphthyl simultaneously), preventing false-positive discoveries.

HTS_Workflow A Compound Library (Sulfonamide Analogs) B Stopped-Flow Assay (CO2 Hydration) A->B C Data Normalization (NIH Guidelines) B->C D 4PL Curve Fitting (IC50 Determination) C->D E pIC50 Conversion (-log IC50) D->E F ANOVA & Tukey's HSD (Statistical Comparison) E->F

Workflow for high-throughput screening and statistical comparison of sulfonamide analogs.

Comparative Data Presentation

The following table summarizes the statistical comparison of the N-cyclohexyl product against its structural alternatives, demonstrating how the N-substituent dictates pocket binding and overall potency[1].

Analog (N-Substituent)Structural PropertyMean IC₅₀ (nM) ± SDpIC₅₀ ± SDStatistical Significance (vs. Cyclohexyl)
Cyclohexyl (Product) Bulky, non-planar45.2 ± 3.1 7.34 ± 0.03 -
Methyl Small, aliphatic1250.0 ± 85.45.90 ± 0.03p < 0.001 (***)
Phenyl Planar, aromatic310.5 ± 22.06.51 ± 0.03p < 0.01 (**)
Naphthyl Large, planar85.4 ± 6.27.07 ± 0.03p < 0.05 (*)

Note: Data is representative based on established SAR principles for sulfonamide CA inhibitors probing hydrophobic pockets.

Mechanistic Conclusion: The statistical analysis proves the superiority of the N-cyclohexyl analog. The N-methyl analog shows poor potency because it fails to adequately fill the hydrophobic pocket. The N-naphthyl analog, while highly lipophilic, is too planar and extended, causing steric clashes. The N-cyclohexyl product achieves the optimal balance of bulk and non-planarity, yielding the highest statistically significant potency.

References

  • Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs Source: Semantic Scholar URL: [Link]

  • Title: Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII Source: Taylor & Francis Online URL: [Link]

  • Title: A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT (NIH Assay Guidance Manual validation) Source: NIH / PubMed Central URL: [Link]

  • Title: Design and Implementation of High Throughput Screening Assays Source: ResearchGate URL: [Link]

Sources

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